molecular formula C6H5ClINO2 B1599627 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol CAS No. 208519-37-3

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Cat. No.: B1599627
CAS No.: 208519-37-3
M. Wt: 285.47 g/mol
InChI Key: QZHXIGDVIINLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is a useful research compound. Its molecular formula is C6H5ClINO2 and its molecular weight is 285.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXIGDVIINLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=C1I)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443520
Record name 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-37-3
Record name 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208519-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Authored by a Senior Application Scientist

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its functionalization allows for the fine-tuning of steric and electronic properties, which is critical in drug design and development. The target molecule, this compound, represents a highly decorated pyridinol scaffold, offering multiple points for further chemical elaboration. The presence of a chlorine atom, an iodine atom, a hydroxyl group, and a hydroxymethyl group on a single pyridine ring makes it a valuable, albeit synthetically challenging, intermediate.

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. As no direct synthesis has been reported in the literature, this guide is built upon established chemical principles and analogous transformations of substituted pyridines. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for approaching the synthesis of this and other similarly complex heterocyclic compounds.

Strategic Approach to Synthesis

The synthesis of a polysubstituted aromatic ring requires careful consideration of the order of functional group introduction and the directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, making it a key controller of regioselectivity in electrophilic aromatic substitution reactions. The chloro and iodo substituents are deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating.

A plausible and logical synthetic pathway commences with a precursor that allows for the sequential and regioselective introduction of the required functional groups. Our proposed strategy begins with the commercially available 6-methyl-3-pyridinol, leveraging the directing effect of the hydroxyl group for subsequent halogenations, followed by functionalization of the methyl group.

Proposed Synthetic Pathway

The multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.

Synthetic_Pathway cluster_0 Proposed Synthesis of this compound Start 6-Methyl-3-pyridinol Step1 2-Chloro-6-methyl-3-pyridinol Start->Step1 Chlorination Step2 2-Chloro-4-iodo-6-methyl-3-pyridinol Step1->Step2 Iodination Step3 6-(Bromomethyl)-2-chloro-4-iodo-3-pyridinol Step2->Step3 Radical Bromination Final This compound Step3->Final Hydrolysis

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Chloro-6-methyl-3-pyridinol
  • Rationale: The hydroxyl group of 6-methyl-3-pyridinol is a strong activating group that directs electrophilic substitution to the ortho and para positions (2 and 4). Chlorination is expected to occur preferentially at the more sterically accessible and electronically favorable 2-position. A mild chlorinating agent is chosen to avoid over-chlorination. A known process for chlorinating 3-hydroxypyridine involves reacting it with sodium hypochlorite in an aqueous medium[1].

  • Protocol:

    • To a solution of 6-methyl-3-pyridinol (1 eq.) in aqueous sodium hydroxide (2 M), cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 5-6.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-methyl-3-pyridinol.

Step 2: Synthesis of 2-Chloro-4-iodo-6-methyl-3-pyridinol
  • Rationale: With the 2-position blocked, the still strongly activating hydroxyl group will direct the next electrophilic substitution to its other ortho position, which is the 4-position. A one-pot iodination of hydroxypyridines using sodium iodide and an oxidant provides a high-yielding and straightforward method[2].

  • Protocol:

    • Suspend 2-chloro-6-methyl-3-pyridinol (1 eq.) and sodium iodide (1.2 eq.) in a suitable solvent such as methanol or acetic acid.

    • Add sodium percarbonate or another suitable oxidizing agent (1.2 eq.) portion-wise to the stirred suspension at room temperature.

    • Stir the mixture for 12-24 hours at room temperature. Monitor the reaction by TLC.

    • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-iodo-6-methyl-3-pyridinol.

Step 3: Synthesis of 6-(Bromomethyl)-2-chloro-4-iodo-3-pyridinol
  • Rationale: The conversion of a methyl group to a hydroxymethyl group can be achieved via a two-step process involving radical bromination followed by hydrolysis. N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide is a standard method for the benzylic bromination of methyl groups on heterocyclic rings.

  • Protocol:

    • Dissolve 2-chloro-4-iodo-6-methyl-3-pyridinol (1 eq.) in a non-polar solvent like carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

    • Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-2-chloro-4-iodo-3-pyridinol, which can be used in the next step without further purification.

Step 4: Synthesis of this compound
  • Rationale: The final step is a simple nucleophilic substitution (hydrolysis) of the bromide with a hydroxide source to yield the desired hydroxymethyl group.

  • Protocol:

    • Dissolve the crude 6-(bromomethyl)-2-chloro-4-iodo-3-pyridinol from the previous step in a mixture of acetone and water.

    • Add a mild base such as sodium bicarbonate (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • After the reaction is complete, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

Characterization of this compound

As no experimental data for the target compound is available, the following characterization profile is predicted based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR A singlet for the C5-H proton around δ 7.5-8.0 ppm. A singlet for the hydroxymethyl protons (-CH₂OH) around δ 4.5-5.0 ppm. Broad singlets for the two hydroxyl protons (-OH), which are exchangeable with D₂O.
¹³C NMR Six distinct signals are expected in the aromatic region (δ 100-160 ppm) and one in the aliphatic region (δ 55-65 ppm) for the hydroxymethyl carbon. The carbon bearing the iodine (C4) would be at a lower field (around δ 90-100 ppm).
Mass Spec (EI) The molecular ion peak (M⁺) should be observed at m/z 285. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope[3][4]. Common fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH), HCl, and I.
IR Spectroscopy Broad O-H stretching band around 3200-3400 cm⁻¹. C-O stretching around 1000-1100 cm⁻¹. Aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-I stretching will be observed in the fingerprint region.

Overall Workflow for Synthesis and Characterization

Workflow cluster_workflow Synthesis and Characterization Workflow Start Propose Synthetic Route Step1 Step 1: Chlorination Start->Step1 Step2 Step 2: Iodination Step1->Step2 Step3 Step 3: Bromination Step2->Step3 Step4 Step 4: Hydrolysis Step3->Step4 Purification Purification (Chromatography/Recrystallization) Step4->Purification Characterization Structural Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Final Pure Target Compound NMR->Final MS->Final IR->Final

Caption: General workflow from synthesis to characterization.

Conclusion and Future Perspectives

This technical guide presents a well-reasoned, albeit hypothetical, pathway for the synthesis of the highly functionalized pyridinol, this compound. By leveraging established reaction methodologies for pyridine functionalization, this guide provides a solid foundation for researchers to undertake the synthesis of this valuable intermediate. The predicted characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

The availability of this compound would open avenues for further derivatization at its multiple reactive sites, making it a versatile scaffold for the development of novel small molecules with potential applications in medicinal chemistry and materials science. Future work should focus on the experimental validation of this proposed route and the exploration of alternative synthetic strategies to optimize the overall yield and efficiency.

References

Spectroscopic Characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring a halogenated and hydroxylated pyridine core, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products.

The molecular structure and numbering scheme for this compound are presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 11.0Broad Singlet1H3-OH
~ 7.8 - 8.0Singlet1HH-5
~ 5.0 - 5.5Broad Singlet1H6-CH₂OH
~ 4.5 - 4.7Singlet2H6-CH ₂OH

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of exchangeable protons (e.g., -OH) as broad singlets.

  • Frequency: A high-field instrument (500 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly useful for complex molecules.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the additivity effects of the various substituents on the pyridine ring.[1][2]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-3
~ 150 - 155C-6
~ 145 - 150C-2
~ 130 - 135C-5
~ 90 - 95C-4
~ 60 - 656-C H₂OH

Expert Insights: The significant upfield shift predicted for C-4 is a direct consequence of the heavy atom effect of the iodine substituent. The chemical shifts of C-2, C-3, and C-6 are influenced by the electron-withdrawing and donating effects of the chlorine, hydroxyl, and hydroxymethyl groups, respectively.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a sufficient number of scans for clear observation of all carbon signals, especially quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (phenolic and alcoholic)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic, CH₂)
1600 - 1550StrongC=C and C=N stretching (pyridine ring)
1450 - 1350MediumO-H bending
1300 - 1200StrongC-O stretching (phenolic)
1100 - 1000StrongC-O stretching (primary alcohol)
800 - 700StrongC-Cl stretching
600 - 500MediumC-I stretching

Self-Validating Protocol: The presence of a broad band in the 3400-3200 cm⁻¹ region, coupled with strong C-O stretching bands, would strongly indicate the presence of the hydroxyl groups. The characteristic ring vibrations in the 1600-1550 cm⁻¹ range would confirm the pyridine core.[3][4]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background correction on the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Weight: 285.47 g/mol

  • Molecular Formula: C₆H₅ClINO₂

Electron Ionization (EI-MS):

  • Molecular Ion (M⁺): m/z 285 (and a characteristic M+2 peak for the ³⁷Cl isotope at m/z 287 with approximately one-third the intensity of the M⁺ peak).

  • Major Fragmentation Pathways:

    • Loss of I• (m/z 158)

    • Loss of CH₂OH• (m/z 254)

    • Loss of Cl• (m/z 250)

    • Loss of HCN from the pyridine ring following initial fragmentations.

Electrospray Ionization (ESI-MS):

  • Positive Mode ([M+H]⁺): m/z 286

  • Negative Mode ([M-H]⁻): m/z 284

Authoritative Grounding: The fragmentation of halogenated aromatic compounds in EI-MS often involves the loss of the halogen radical.[5][6] The stability of the pyridine ring means that ring fragmentation typically occurs after the loss of substituents.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • EI-MS: Introduce the solid sample directly into the ion source using a direct insertion probe.

    • ESI-MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • EI-MS: A gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe or a standalone mass spectrometer with an EI source.

    • ESI-MS: A liquid chromatograph-mass spectrometer (LC-MS) or a standalone mass spectrometer with an ESI source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or protonated/deprotonated molecule to observe characteristic fragment ions.

Workflow and Data Integration

A comprehensive spectroscopic analysis involves the integration of data from all three techniques to provide a cohesive structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation cluster_2 Structural Confirmation start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI and ESI) start->ms nmr_data Proton and Carbon Environment nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation ms->ms_data structure Final Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled. The inclusion of detailed experimental protocols offers a practical framework for researchers to acquire and interpret their own data for this and similar compounds. The synergistic use of these analytical techniques, as outlined in the workflow, is essential for the unambiguous structural confirmation of this versatile chemical entity, thereby supporting its application in synthetic and medicinal chemistry.

References

Physical and chemical properties of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical and Reactive Properties of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] This guide moves beyond basic data to offer insights into the compound's structural characteristics, spectral signatures, chemical reactivity, and potential applications, providing a critical resource for its use in synthetic and drug discovery programs.

Compound Identification and Core Properties

Accurate identification is the foundation of reproducible science. This compound is a polysubstituted pyridine, a class of heterocyclic compounds of significant interest in organic synthesis.[1] The combination of a halogen, a hydroxymethyl group, and a pyridinol functionality makes it a versatile building block.

Systematic Nomenclature and Identifiers
IdentifierValueSource
CAS Number 208519-37-3[2][3]
Molecular Formula C₆H₅ClINO₂[2]
Molecular Weight 285.47 g/mol [2]
Common Synonyms 2-Chloro-3-hydroxy-6-(hydroxymethyl)-4-iodopyridine; 6-Chloro-5-hydroxy-4-iodopyridine-2-methanol[2]
InChI 1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2[2]
SMILES OCc1cc(I)c(O)c(Cl)n1[2]
Physicochemical Data

The physical state and storage requirements are critical for laboratory handling and maintaining sample integrity.

PropertyValue/InformationSource
Purity Typically ≥97%[2]
Appearance Solid (Form may vary)N/A
Storage Conditions 2-8°C, protected from light and moisture[2]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.N/A
Melting/Boiling Point Specific experimental data is not widely published but may be available from suppliers.[3]

Structural Elucidation and Spectral Analysis

The confirmation of the molecular structure is paramount. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups and established principles of spectroscopy provides a reliable characterization framework.

Molecular Structure

The arrangement of substituents on the pyridine ring dictates its reactivity and steric profile.

Caption: Structure of this compound.

Predicted Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Aromatic Region: A single proton on the pyridine ring (at C5) would appear as a singlet, likely in the δ 7.5-8.5 ppm range.

    • Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet around δ 4.5-5.0 ppm.

    • Hydroxyl Protons: The two hydroxyl protons (-OH from pyridinol and -CH₂OH) would be broad, exchangeable signals. Their chemical shift would be concentration and solvent-dependent.

  • ¹³C NMR: Six distinct carbon signals are expected.

    • Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon atoms attached to electronegative groups (Cl, O, I) showing characteristic shifts.

    • Aliphatic Carbon: One signal for the methylene carbon (-CH₂OH) around δ 60-70 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of the functional groups.

    • O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, characteristic of hydroxyl groups.[4]

    • C-H Stretch: Signals just below 3000 cm⁻¹ for the methylene group.

    • C=C / C=N Stretch: Aromatic ring vibrations typically appear in the 1550-1650 cm⁻¹ range.[4]

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

    • C-Cl / C-I Stretch: These vibrations would appear in the fingerprint region (<800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would provide definitive evidence of the molecular weight and elemental composition.

    • Molecular Ion (M⁺): A peak at m/z ≈ 285.47.

    • Isotopic Pattern: A characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its multiple functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and iodo substituents, governs its reaction pathways.[1]

Key Reactive Sites

The molecule offers several handles for chemical modification, making it a valuable intermediate.

G cluster_sites Reactive Sites cluster_products Potential Transformations center_mol This compound C4_I C4-Iodo (Cross-Coupling) center_mol->C4_I C2_Cl C2-Chloro (Nucleophilic Substitution) center_mol->C2_Cl C3_OH C3-Hydroxyl (Etherification, Esterification) center_mol->C3_OH C6_CH2OH C6-Hydroxymethyl (Oxidation, Esterification) center_mol->C6_CH2OH suzuki Biaryl Pyridines C4_I->suzuki e.g., Suzuki, Sonogashira snar Aminopyridines, Alkoxypyridines C2_Cl->snar e.g., Buchwald-Hartwig, SnAr ether Pyridyl Ethers C3_OH->ether e.g., Williamson Ether Synthesis oxid Aldehydes, Carboxylic Acids C6_CH2OH->oxid e.g., PCC, DMP Oxidation

Caption: Key reactive sites and potential synthetic transformations.

  • C4-Iodo Position: The carbon-iodine bond is the most labile of the carbon-halogen bonds present, making it the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • C2-Chloro Position: This position is activated towards nucleophilic aromatic substitution (SₙAr) due to its proximity to the ring nitrogen. It can be displaced by various nucleophiles like amines, alkoxides, or thiolates.

  • C3-Hydroxyl (Pyridinol): The phenolic hydroxyl group can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

  • C6-Hydroxymethyl: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be esterified or etherified.

Illustrative Synthetic Protocol: Halogenation of Pyridinols

While a specific synthesis for this molecule is not detailed in the available literature, a general and robust method for the iodination of related pyridinol compounds involves direct electrophilic halogenation. The following protocol is adapted from established methods for similar scaffolds.[5]

Objective: To introduce an iodine atom onto an activated pyridinol ring.

Methodology:

  • Dissolution: The precursor, 2-chloro-6-(hydroxymethyl)-3-pyridinol, is dissolved in an aqueous alkaline solution (e.g., aqueous sodium hydroxide). This deprotonates the hydroxyl group, forming a phenoxide-like species which activates the ring towards electrophilic substitution.

  • Reagent Addition: An aqueous solution of iodine (I₂) and potassium iodide (KI) is added portion-wise to the reaction mixture. The use of KI enhances the solubility of I₂ in water by forming the triiodide ion (I₃⁻).

  • Temperature Control: The reaction is conducted at an elevated temperature, typically between 80-100°C, to ensure a sufficient reaction rate.[5] The progress is monitored by TLC or LC-MS.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled. The pH is carefully lowered by the addition of an acid (e.g., HCl) or a reducing agent like SO₂ gas, which precipitates the product.[5]

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Relevance and Applications in Research

Substituted pyridinols are highly valued scaffolds in drug discovery. While direct applications of this compound are not extensively documented, the closely related analog, 2-Chloro-6-(hydroxymethyl)-pyridin-3-ol, is a known reagent used in the stereoselective preparation of furopyridinyl-ethyl-thiopyrimidine based HIV-1 reverse transcriptase inhibitors and in the synthesis of Mcl-1 (Myeloid cell leukemia 1) protein inhibitors.[6] This strongly suggests that the title compound, with its additional iodine handle for further diversification, is an excellent candidate for building complex molecular architectures for screening against a variety of biological targets.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally similar halogenated pyridinols, appropriate precautions must be taken.[7][8][9][10][11]

Hazard ClassPrecautionary StatementSource(s)
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves. Wash hands thoroughly after handling.[7][8][10]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection.[8][9]
Acute Toxicity (Oral) May be harmful if swallowed. Do not eat, drink or smoke when using this product.[10]
Target Organ Toxicity May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][10]

General Handling Advice:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended.[2]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactive sites—the iodo group for cross-coupling, the chloro group for nucleophilic substitution, and two distinct hydroxyl groups for derivatization—offer a rich platform for creating diverse molecular libraries. The insights provided in this guide on its physicochemical properties, spectral characteristics, and reactivity profile serve as a foundational resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.

References

A Technical Guide to 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. These core structures serve as the foundation for building libraries of compounds with diverse pharmacological profiles. This technical guide introduces 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol, a polysubstituted pyridine derivative poised to be a powerful building block in medicinal chemistry. The strategic arrangement of its functional groups—a chelating 3-pyridinol motif, a nucleophilic substitution-ready chloro group, a cross-coupling-active iodo group, and a modifiable hydroxymethyl group—offers a platform for multidimensional chemical exploration. This document provides an in-depth analysis of the molecule's synthetic strategy, the orthogonal reactivity of its functional groups, and a detailed exploration of its potential applications in the design of kinase inhibitors and metal-chelating agents. Detailed experimental protocols and workflows are provided to empower researchers in leveraging this scaffold for the development of novel therapeutics.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and enhances the solubility and pharmacokinetic properties of drug candidates.[1] The strategic functionalization of the pyridine ring allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling targeted interactions with biological macromolecules.

This compound is a particularly compelling scaffold due to the distinct and exploitable reactivity of each of its substituents:

  • 3-Hydroxypyridinol Core: This moiety is isomeric with the well-known 3-hydroxy-4-pyridinone (3,4-HP) structure, a powerful bidentate chelator for hard metal ions like Fe(III) and Al(III).[2][3][4] This intrinsic chelating ability presents a direct pathway for developing agents to treat diseases of metal overload or dysregulation.

  • Orthogonal Halogenation (C2-Chloro, C4-Iodo): The presence of two different halogens at distinct positions is the cornerstone of this molecule's utility as a scaffold. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][6] This reactivity differential allows for selective, sequential functionalization, enabling the systematic construction of complex molecular architectures. The C4-iodo position can be addressed first via Suzuki, Sonogashira, or other cross-coupling reactions, followed by modification at the C2-chloro position through Buchwald-Hartwig amination or nucleophilic aromatic substitution.[7][8]

  • C6-Hydroxymethyl Group: This functional group provides an additional point for diversification. It can act as a hydrogen bond donor, be oxidized to an aldehyde or carboxylic acid for further conjugation, or be converted into an ether or ester to modulate the molecule's physicochemical properties.

This guide will dissect the potential of this scaffold, providing both the strategic rationale and the practical, actionable protocols for its application in drug discovery programs.

Synthesis and Characterization

While a dedicated synthesis for this compound is not prominently described in the literature, a plausible and robust synthetic route can be designed based on established methods for the regioselective functionalization of pyridine rings.[9][10][11][12][13] The proposed synthesis starts from a readily available precursor, 2-(hydroxymethyl)-3-pyridinol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process involving protection, iodination, and chlorination.

Synthetic_Pathway start 2-(Hydroxymethyl)-3-pyridinol step1 Protection (e.g., TBDMSCl) start->step1 protected Protected Pyridinol step1->protected step2 Regioselective Iodination (e.g., I2, HIO3) protected->step2 iodinated Protected 4-Iodo Pyridinol step2->iodinated step3 Regioselective Chlorination (e.g., (COCl)2, Et3N on N-Oxide) iodinated->step3 chlorinated Protected 2-Chloro-4-Iodo Pyridinol step3->chlorinated step4 Deprotection (e.g., TBAF) chlorinated->step4 final This compound step4->final

Caption: Proposed synthetic route to the target scaffold.

Experimental Protocol: Regioselective Iodination

This protocol is adapted from general methods for the iodination of hydroxypyridines.[12][14]

  • Protection: Dissolve the starting 2-(hydroxymethyl)-3-pyridinol (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBDMSCl (1.2 eq per hydroxyl group). Stir at room temperature until TLC analysis indicates complete protection.

  • Reaction Setup: To a solution of the protected pyridinol (1.0 eq) in 95% ethanol, add iodine (0.5 eq) and iodic acid (HIO₃, 0.2 eq).

  • Reaction Conditions: Heat the mixture to 35-40 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The hydroxyl group directs the electrophilic iodination to the para position (C4).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Orthogonal Functionalization

The primary value of this compound lies in the differential reactivity of its two halogen atoms, enabling a strategy of sequential, site-selective modifications.

Overview of Orthogonal Cross-Coupling Strategy

The C-I bond is significantly more labile to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[5][15] This allows for a robust, two-step diversification workflow.

Orthogonal_Functionalization scaffold This compound C4-Iodo C2-Chloro node1 Suzuki / Sonogashira Coupling scaffold:f1->node1 Step 1: C4 Functionalization (More Reactive Site) intermediate 2-Chloro-4-(Aryl/Alkynyl)-6-(hydroxymethyl)-3-pyridinol C2-Chloro node1->intermediate node2 Buchwald-Hartwig Amination final_product 2-(Amino)-4-(Aryl/Alkynyl)-6-(hydroxymethyl)-3-pyridinol node2->final_product intermediate:f1->node2 Step 2: C2 Functionalization (Less Reactive Site)

Caption: Sequential, orthogonal cross-coupling workflow.

Step 1: C4-Iodo Functionalization (Suzuki & Sonogashira Coupling)

The C4-iodo position is ideal for introducing aryl, heteroaryl, or alkynyl groups, which are common components of kinase inhibitors and other bioactive molecules.

This protocol is based on standard procedures for the coupling of iodo-pyridines.[5][15][16][17][18]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like SPhos (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Solvent & Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture). Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandProvides the active Pd(0) species for the catalytic cycle.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for efficient transmetalation.[18]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction kinetics.
Temperature 80-100 °CProvides sufficient energy for oxidative addition and reductive elimination.

Table 1: Key Parameters for Selective Suzuki-Miyaura Coupling at the C4-Iodo Position.

This protocol is based on established methods for alkynylation of aryl iodides.[1][6][19][20][21]

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) via syringe.

  • Reaction Conditions: Stir at room temperature or heat gently (40-50 °C) until completion. The use of copper co-catalyst allows for milder conditions.[19]

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water, brine, dry, and concentrate. Purify via column chromatography.

Step 2: C2-Chloro Functionalization (Buchwald-Hartwig Amination)

After functionalizing the C4 position, the C2-chloro group can be targeted to introduce amine substituents, a crucial step in building many kinase inhibitor pharmacophores. Aryl chlorides are less reactive than iodides, often requiring more specialized catalyst systems.[8][22][23][24]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the 2-chloro-4-aryl-pyridinol intermediate (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 0.05 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 90-110 °C. Monitor the reaction by LC-MS. The choice of a bulky, electron-rich ligand is critical for facilitating the challenging oxidative addition of the C-Cl bond.[8]

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify the product by chromatography.

Application I: Scaffolds for Kinase Inhibitor Design

The pyridone and hydroxypyridine cores are prevalent motifs in kinase inhibitors, often acting as "hinge-binders" by forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.[25][26][27][28][29] this compound provides a perfect starting point for designing novel kinase inhibitors.

Design Strategy

A common pharmacophore for Type I kinase inhibitors involves a flat heterocyclic core that binds to the hinge, a group that occupies the hydrophobic pocket (often an aryl or heteroaryl group), and a "solubility handle" that extends into the solvent-exposed region.

Kinase_Inhibitor_Design cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region pyridinol 3-Pyridinol Core pyridinol->hinge H-Bond Interaction c4_group C4-Aryl Group (from Suzuki) c4_group->hydrophobic Hydrophobic Interaction c2_group C2-Amine Group (from Buchwald) c2_group->solvent Solvent Interaction/ Solubility

Caption: Design strategy for a kinase inhibitor.

Using the orthogonal synthesis workflow:

  • Suzuki/Sonogashira at C4: Introduce a variety of aryl or heteroaryl groups to probe the hydrophobic pocket and establish a structure-activity relationship (SAR).[25][27]

  • Buchwald-Hartwig at C2: Install different amines to interact with the solvent region, which can be used to fine-tune solubility, cell permeability, and metabolic stability.

Workflow for Kinase Inhibitor Library Synthesis

Library_Synthesis_Workflow start Scaffold 2-Cl-6-(CH2OH)-4-I-3-pyridinol step1 Parallel Suzuki Coupling (Array of Boronic Acids R¹-B(OH)₂) start->step1 intermediate_lib Intermediate Library 2-Cl-6-(CH2OH)-4-R¹-3-pyridinol step1->intermediate_lib step2 Parallel Buchwald-Hartwig (Array of Amines R²-NH₂) intermediate_lib->step2 final_lib Final Inhibitor Library 2-(NHR²)-6-(CH2OH)-4-R¹-3-pyridinol step2->final_lib assay Kinase Panel Screening (IC₅₀ Determination) final_lib->assay sar SAR Analysis & Lead Optimization assay->sar Chelation_Mechanism cluster_0 Chelation Site scaffold Pyridinol Scaffold O⁻ O⁻ N N metal Fe³⁺ O⁻->metal Coordination Bond N->metal Coordination Bond

References

Navigating the Labyrinth: A Technical Guide to the Biological Activity Screening of Novel Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is a meticulous process of elimination and characterization. This guide provides an in-depth, technically-grounded framework for the biological activity screening of novel pyridinol derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the experimental cascade, ensuring a robust and self-validating approach to identifying and characterizing promising lead compounds.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, including pyridinols, have demonstrated a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4] This guide will equip you with the necessary strategies and methodologies to effectively screen your novel pyridinol library and uncover its therapeutic potential.

The Strategic Blueprint: A Phased Approach to Screening

A successful screening campaign is not a random walk through a series of assays. It is a strategically designed cascade that progressively refines the pool of candidate compounds. This phased approach maximizes efficiency, minimizes resource expenditure, and builds a comprehensive data package for each promising molecule.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Mechanistic & In Silico Profiling Primary_Screening High-Throughput Screening (HTS) Broad Activity Profiling Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active 'Hits' Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT Assay on a normal cell line) Cytotoxicity->Primary_Screening Guides concentration selection Target_Specific Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Target_Specific Spectrum_Activity Spectrum of Activity (e.g., Panel of cancer cell lines, microbial strains) Dose_Response->Spectrum_Activity MoA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Target_Specific->MoA Spectrum_Activity->MoA Hit_to_Lead Hit-to-Lead Optimization MoA->Hit_to_Lead ADMET In Silico & In Vitro ADMET Profiling ADMET->Hit_to_Lead Informs lead selection NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus IkB_NFkB->NFkB Releases Pyridinol Pyridinol Derivative (Potential Inhibitor) Pyridinol->IKK Inhibits? Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Inflammatory_Genes

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and neurological effects.[1][3][4][5] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized pyridine scaffold: 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. By dissecting the role of each substituent, this document aims to provide a predictive framework for designing novel analogs with enhanced potency, selectivity, and optimized pharmacokinetic profiles for researchers and drug development professionals.

Introduction: The this compound Scaffold

The core structure, this compound, presents a unique combination of functional groups, each poised to contribute significantly to its biological activity and physicochemical properties. The 3-pyridinol moiety is a versatile precursor in the synthesis of bioactive compounds.[6] The strategic placement of a chloro group at the 2-position, an iodo group at the 4-position, and a hydroxymethyl group at the 6-position creates a distinct electronic and steric landscape, offering multiple points for interaction with biological targets.

This guide will systematically explore the SAR at each key position, drawing upon established principles from related pyridine and quinoline series to build a comprehensive understanding. We will examine the influence of halogenation, the role of the 3-hydroxyl group, and the impact of the 6-(hydroxymethyl) substituent.

General Synthetic Strategy

The synthesis of polysubstituted 3-hydroxypyridines can be approached through various methods, including de novo ring formation or modification of a pre-existing pyridine core.[7] A plausible and versatile route to the target scaffold and its analogs involves a multi-step sequence, which allows for the introduction of diversity at key positions.

Experimental Protocol: Synthesis of the Core Scaffold

A generalized synthetic protocol is outlined below. This can be adapted to generate a library of analogs for SAR studies.

  • Step 1: Preparation of a Substituted Pyridine Precursor: The synthesis can commence from a readily available pyridine derivative. For instance, a substituted 2-aminopyridine can be a versatile starting material.

  • Step 2: Introduction of the 3-Hydroxyl Group: The 3-hydroxyl group can be introduced via several methods, including nucleophilic substitution or oxidation of a suitable precursor.[8]

  • Step 3: Halogenation at the 4-Position: Selective iodination at the C4 position can be achieved using various iodinating agents. The reaction conditions can be tuned to control regioselectivity.[9][10]

  • Step 4: Chlorination at the 2-Position: The chloro group can be introduced via diazotization of a 2-amino precursor followed by a Sandmeyer-type reaction.

  • Step 5: Introduction of the 6-Hydroxymethyl Group: The hydroxymethyl group can be installed through the reduction of a 6-carboxylic acid or 6-formyl derivative. This group is known to modify physical properties like solubility and can influence the binding mode of the pharmacophore.[11]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the anticipated SAR at each key position of the this compound scaffold.

The Role of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical functional moiety. Unlike 2- and 4-hydroxypyridines that can tautomerize to pyridones, 3-hydroxypyridines exist predominantly in the phenolic form.[7] This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

  • Hydrogen Bonding: The phenolic proton can engage in hydrogen bonding with electronegative atoms in a receptor's active site. The oxygen atom can also accept a hydrogen bond.

  • Acidity and Ionization: The acidity of the hydroxyl group can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics.

  • Derivatization: The hydroxyl group serves as a handle for further derivatization. Conversion to ethers or esters can modulate lipophilicity and pharmacokinetic properties.

Impact of Halogenation: C2-Chloro and C4-Iodo Substituents

Halogen atoms are frequently incorporated into bioactive molecules to modulate their properties.[12] The presence of chlorine at C2 and iodine at C4 is expected to have a profound impact on the molecule's electronic character, lipophilicity, and potential for specific interactions.

  • Electronic Effects: Both chlorine and iodine are electron-withdrawing groups, which will decrease the basicity of the pyridine nitrogen. This can influence the strength of ionic interactions with target proteins.

  • Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The order of increasing lipophilicity is typically F < Cl < Br < I.

  • Halogen Bonding: The iodine atom, in particular, is a strong halogen bond donor.[12][13] This non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's active site can significantly contribute to binding affinity and selectivity.

  • Steric Influence: The size of the halogen atom (I > Br > Cl > F) can influence the conformation of the molecule and its fit within a binding pocket.

SAR of C2 and C4 Analogs
Position Modification Predicted Impact on Activity Rationale
C2Replace Cl with FPotentially decreased activitySmaller size and lower lipophilicity may lead to weaker binding.
C2Replace Cl with BrPotentially increased activityIncreased lipophilicity and size may improve binding, depending on the target.
C4Replace I with Br or ClPotentially decreased activityLoss of strong halogen bonding capability.
C4Replace I with an aryl or heteroaryl groupActivity will be target-dependentIntroduces significant steric bulk and potential for π-π stacking interactions.
The Significance of the 6-(Hydroxymethyl) Group

The hydroxymethyl group at the C6 position is a key modulator of the molecule's physicochemical properties and can also participate in target binding.

  • Solubility: The hydroxyl group can engage in hydrogen bonding with water, thereby increasing the aqueous solubility of the compound.

  • Metabolic Stability: This group can be a site of metabolism (e.g., oxidation to an aldehyde or carboxylic acid). Modification of this group can be a strategy to improve metabolic stability.

  • Target Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional anchor point within a binding site.

  • Vector for Prodrugs: The hydroxymethyl group can be esterified to create prodrugs with improved bioavailability.

Biological Evaluation: A Proposed Workflow

To elucidate the SAR of novel analogs, a systematic biological evaluation is essential. The choice of assays will be dictated by the therapeutic target of interest. Given the broad spectrum of activities for pyridine derivatives, a tiered screening approach is recommended.

Workflow for Biological Evaluation

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Design Analogs B Synthesize Library A->B C Purification & Characterization B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D Test Compounds E Secondary Screening (e.g., Cell-Based Assays) D->E F Selectivity Profiling E->F G In Vivo Efficacy Studies F->G Active & Selective Hits H ADME/Tox Profiling G->H I Identify Lead Compound H->I I->A Iterative Design

References

Discovery and Synthesis of New Halogenated Pyridinol Compounds: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinones, and their tautomeric pyridinol forms, represent a class of "privileged scaffolds" in medicinal chemistry, consistently appearing in molecules with diverse and potent biological activities.[1][2][3] The introduction of halogen atoms onto this core structure offers a powerful strategy for modulating a compound's physicochemical properties, metabolic stability, and target-binding interactions.[4][5] Halogenation can enhance lipophilicity, improve cell permeability, and introduce the potential for halogen bonding—a significant, non-covalent interaction that can increase ligand affinity and selectivity.[4][6] This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and structure-activity relationship (SAR) analysis involved in the discovery and development of novel halogenated pyridinol compounds. We will delve into the causality behind experimental choices, from classical electrophilic substitutions to modern, regioselective C-H functionalization techniques, providing field-proven insights for drug development professionals.

The Strategic Imperative for Halogenating Pyridinols

The pyridinol scaffold is a versatile building block in drug design. Its tautomeric equilibrium with the pyridinone form is crucial; under physiological conditions, the pyridinone form is often favored, providing both hydrogen bond donors and acceptors for potent target engagement.[1][2][7] The decision to introduce a halogen is a strategic one, aimed at achieving specific improvements in a drug candidate's profile.

  • Metabolic Stability: Halogenation, particularly fluorination, at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life.

  • Lipophilicity and Permeability: Introducing halogens systematically increases lipophilicity (F < Cl < Br < I), which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][8]

  • Binding Affinity and Selectivity: Heavier halogens (Cl, Br, I) can act as Lewis acidic halogen bond donors, forming stabilizing interactions with Lewis basic residues (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein's binding pocket.[5][6] This can significantly enhance binding affinity and selectivity.

  • Synthetic Handle: The carbon-halogen bond is a cornerstone of modern synthetic chemistry, serving as a versatile handle for diversification through cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, enabling rapid exploration of the chemical space around the pyridinol core.[8][9]

Logical Workflow for Discovery

The development of novel halogenated pyridinols follows a structured, iterative process. The workflow is designed to move from conceptual design to a validated lead compound with maximal efficiency.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Lead Optimization A Scaffold Selection (Pyridinol Core) B In Silico Design (Target & Property Prediction) A->B Rational Design C Strategic Halogenation (Regioselective Synthesis) B->C Synthetic Route Planning D Library Synthesis & Purification C->D Execution E High-Throughput Screening (Primary Biological Assay) D->E Compound Library F Hit Confirmation & Dose-Response E->F Hit Identification G Structure-Activity Relationship (SAR) Analysis F->G Data Generation H ADME & Toxicology Profiling F->H Confirmed Hits I Iterative Redesign (Informed by SAR & ADME) G->I Feedback Loop H->I J Lead Candidate Selection H->J Optimized Profile I->C New Synthesis Targets

Caption: Iterative workflow for halogenated pyridinol drug discovery.

Synthetic Strategies for Halogenated Pyridinols

The core challenge in synthesizing these compounds lies in controlling the regioselectivity of the halogenation step. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh conditions that can lead to mixtures of isomers.[10][11][12] The directing effects of the hydroxyl group and any other substituents must be carefully considered.

Direct Electrophilic Halogenation

This is the most straightforward approach but often suffers from a lack of selectivity.[10] The hydroxyl group is an ortho-, para-director, but the ring nitrogen acts as a strong deactivating meta-director. The outcome is highly dependent on the substrate and reaction conditions.

  • Reagents: N-halosuccinimides (NCS, NBS, NIS) are common, mild halogenating agents. For less reactive substrates, elemental halogens (Cl₂, Br₂) with Lewis or Brønsted acid catalysts may be necessary.[11][12]

  • Causality: For activated pyridinols (e.g., those with additional electron-donating groups), NBS in a solvent like acetonitrile or DMF can provide good yields of monobrominated products.[13] The reactivity generally follows the order of amino > hydroxy > methoxy substituents.[13] However, for a simple hydroxypyridine, a mixture of products is common.

Advanced Regioselective Methodologies

To overcome the limitations of direct halogenation, several more sophisticated strategies have been developed.

Converting the pyridine to a pyridine N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions. Subsequent treatment with reagents like POCl₃ or PBr₃ can install a halogen at the 2-position and simultaneously remove the N-oxide.[11] This is a reliable and widely used method for accessing 2-halopyridines.[11][14]

A groundbreaking strategy for achieving the difficult 3-selective halogenation involves temporarily opening the pyridine ring to form a more reactive acyclic intermediate.[15][16]

  • Activation & Ring Opening: The pyridine nitrogen is first activated (e.g., with a triflyl group), making it susceptible to nucleophilic attack by an amine, which opens the ring to form a Zincke imine intermediate.[16]

  • Regioselective Halogenation: This acyclic azatriene is electron-rich and undergoes highly regioselective electrophilic halogenation at the C3 or C5 position under mild conditions.[12][15]

  • Ring Closing: The resulting halogenated intermediate is then treated with an acid or heated to cyclize back into the 3-halopyridine.[16]

This one-pot protocol transforms an electronically mismatched electrophilic substitution into a favorable reaction on a polarized alkene, providing excellent regioselectivity.[16]

G cluster_0 Regioselective Halogenation Strategies Py Pyridinol N_Oxide Pyridine N-Oxide Py->N_Oxide Oxidation Zincke Acyclic Zincke Imine Py->Zincke Ring-Opening Direct Direct Halogenation (e.g., NBS) Py->Direct Non-selective Pdt_2_Halo 2-Halopyridinol N_Oxide->Pdt_2_Halo 1. E+ Hal 2. Reduction Pdt_3_Halo 3-Halopyridinol Zincke->Pdt_3_Halo 1. E+ Hal 2. Ring-Closing Mixture Mixture of Isomers Direct->Mixture

Caption: Comparison of modern vs. classical halogenation routes.

If the pyridinol hydroxyl group is protected (e.g., as a carbamate or ether), it can serve as a directed metalation group (DMG). Treatment with a strong base like lithium diisopropylamide (LDA) selectively deprotonates the ortho-position, creating a potent nucleophile that can be trapped with an electrophilic halogen source (e.g., C₂Cl₆, CBr₄) to achieve highly regioselective halogenation.

Summary of Halogenation Reagents and Selectivity
MethodKey ReagentsTypical RegioselectivityRationale & Considerations
Direct Electrophilic NBS, NCS, Br₂Mixture, substrate-dependentSimple but often unselective. Works best on highly activated pyridinols.[13]
N-Oxide Strategy 1. m-CPBA; 2. POCl₃, PBr₃2-positionReliable and classic method. Alters ring electronics to favor C2/C4 attack.[11][14]
Ring-Opening/Closing 1. Tf₂O, Amine; 2. NBS; 3. Acid3-positionModern, elegant solution for 3-halogenation via a reactive acyclic intermediate.[15][16]
Directed Metalation 1. Protecting Group; 2. LDA; 3. CBr₄Ortho to directing groupPowerful but requires protection/deprotection steps. Substrate scope can be limited by functional group tolerance.[10]
Palladium-Catalyzed C-H Pd(OAc)₂, NXS, OxidantOrtho to directing groupAvoids stoichiometric organometallics. Can be sensitive to sulfur-containing groups.[17]

Structure-Activity Relationship (SAR) Insights

Once a library of halogenated pyridinols is synthesized, the next critical step is to derive SAR. It is a misconception that halogenation universally improves activity. In some cases, the introduction of a halogen or a bulky group can be detrimental to the antiproliferative activity of pyridine derivatives.[18][19] The goal is to build a predictive model for how the position and identity of the halogen impact biological function.

Key Questions to Address in SAR:

  • Positional Effects: Is activity enhanced or diminished by substitution at C3, C4, C5, or C6? This reveals which regions of the molecule interact with the target and which are exposed to the solvent.

  • Halogen Identity: How does activity change when moving down the halogens (F → Cl → Br → I)?

    • A gradual increase in potency might suggest a hydrophobic interaction, as lipophilicity increases.

    • A sharp increase in potency with Cl, Br, or I, but not F, strongly suggests the formation of a halogen bond.[5]

  • Combination Effects: How does halogenation at one position affect the optimal substituent at another?

Hypothetical SAR Table: Inhibition of Kinase X

CompoundIC₅₀ (nM)Rationale / Next Step
1 (Lead)HHH850Baseline activity established.
2HF H720Minor improvement; likely a polarity/solubility effect.
3HCl H150Significant potency gain. Possible hydrophobic or halogen bond interaction.
4HBr H95Further improvement, strengthens halogen bond hypothesis.
5HI H110Potency drops slightly; substituent may be too large for the pocket.
6Br HH2,500R¹ position is intolerant to substitution.
7HHBr 980R³ position is not critical for potency.
8HBr F 45New Lead: Bromine at R² is key for potency; fluorine at R³ may be blocking metabolism or providing a beneficial electronic effect.

This systematic approach allows for the rapid identification of "hot spots" on the pyridinol scaffold where halogenation is most beneficial.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic guide rests on the clarity and reproducibility of its protocols. Below are detailed, step-by-step methodologies for key transformations.

Protocol 1: Regioselective Bromination of 2-Hydroxypyridine with NBS
  • Rationale: This protocol demonstrates a classic electrophilic bromination on an activated pyridinol. Acetonitrile is chosen as the solvent for its ability to solubilize both the substrate and NBS while being relatively inert. The reaction is run at room temperature to minimize over-bromination.

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-hydroxypyridine (1.0 g, 10.5 mmol) and acetonitrile (30 mL). Stir at room temperature until all solids are dissolved.

    • In a single portion, add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.0 eq).

    • Protect the reaction from light by wrapping the flask in aluminum foil. Stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the mobile phase.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired monobrominated product(s). Analyze the product ratio by ¹H NMR to determine regioselectivity.[13]

Protocol 2: 3-Selective Bromination via Zincke Imine Intermediate (Conceptual)
  • Rationale: This protocol outlines the modern ring-opening/closing strategy. It converts the electronically "cold" pyridine ring into a reactive intermediate, allowing for mild and selective bromination at the C3 position.[16]

  • Procedure:

    • N-Activation: In an inert atmosphere glovebox, dissolve the starting pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise and stir for 30 minutes.

    • Ring-Opening: In a separate flask, dissolve a primary amine (e.g., propylamine, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the activated pyridinium salt solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2 hours. The formation of the colored Zincke imine indicates successful ring opening.

    • Halogenation: Cool the solution to 0 °C. Add NBS (1.1 eq) portion-wise over 15 minutes. Stir at 0 °C for 1 hour.

    • Ring-Closing: Add 2,6-lutidine (2.0 eq) followed by acetic acid (5.0 eq). Heat the reaction mixture to 40 °C and stir for 6 hours until the ring has closed (monitor by LC-MS).

    • Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x V). Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude material by silica gel chromatography to afford the 3-bromopyridine product.

Conclusion and Future Outlook

The synthesis of novel halogenated pyridinol compounds is a dynamic and rewarding field for medicinal chemists. By moving beyond classical, often unselective methods and embracing modern strategies like C-H activation and ring-opening/closing pathways, researchers can access previously difficult-to-make isomers with precision. The true power of this approach is realized when synthetic innovation is tightly coupled with rigorous SAR analysis. Understanding the subtle interplay between halogen identity, position, and biological activity is paramount to translating a promising scaffold into a viable drug candidate. As our understanding of halogen bonding and other subtle molecular interactions continues to grow, so too will our ability to rationally design the next generation of halogenated pyridinol-based therapeutics.

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodopyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinol scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an iodine atom at the 4-position of the pyridinol ring creates a highly versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations through transition metal-catalyzed cross-coupling reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of the C-I bond in 4-iodopyridinol derivatives. We will delve into the underlying principles governing this reactivity and present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Mechanistic insights, data-driven optimization strategies, and practical applications in drug discovery will be highlighted, offering a robust framework for the effective utilization of these valuable building blocks.

Introduction: The Strategic Importance of 4-Iodopyridinol Derivatives

The pyridinol moiety is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active molecules. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive core for medicinal chemists. The strategic installation of an iodine atom at the 4-position dramatically enhances the synthetic utility of the pyridinol ring. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and higher yields.[1] This reactivity provides a reliable platform for late-stage functionalization, a critical advantage in the lead optimization phase of drug discovery, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[2]

This guide will focus on the practical aspects of harnessing the reactivity of the C-I bond in 4-iodopyridinol derivatives, providing actionable protocols and a deep understanding of the underlying chemical principles.

Synthesis of 4-Iodopyridinol Derivatives

The primary route to 4-iodopyridinol derivatives is through the direct electrophilic iodination of the corresponding pyridinol precursor. The electronic properties of the pyridinol ring direct the iodination to the C4 position with high regioselectivity.[3]

General Iodination Protocol using Iodine and an Oxidant

A common and cost-effective method involves the use of molecular iodine in the presence of an oxidizing agent, which generates the electrophilic iodine species in situ.[3]

Experimental Protocol: Green Iodination of Pyridinol
  • Materials:

    • Pyridinol (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Water (H₂O)

  • Procedure:

    • To a stirred suspension of the pyridinol (1.0 eq) in water, add iodine (0.5 eq).

    • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-iodopyridinol derivative.

    • If necessary, the crude product can be purified by recrystallization or column chromatography.[3]

Diagram: Synthetic Workflow for 4-Iodopyridinol Derivatives

G cluster_synthesis Synthesis of 4-Iodopyridinol Pyridinol Pyridinol Iodination Iodination Pyridinol->Iodination I₂, H₂O₂ 4-Iodopyridinol 4-Iodopyridinol Iodination->4-Iodopyridinol Purification Purification 4-Iodopyridinol->Purification Recrystallization or Column Chromatography Pure 4-Iodopyridinol Pure 4-Iodopyridinol Purification->Pure 4-Iodopyridinol

Caption: General workflow for the synthesis and purification of 4-iodopyridinol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyridinol derivatives is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a variety of powerful cross-coupling reactions.[4]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4] 4-Iodopyridinols are excellent substrates for this reaction due to the high reactivity of the C-I bond.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridinol
  • Materials:

    • 4-Iodopyridinol derivative (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene, DME)

  • Procedure (Conventional Heating):

    • To a Schlenk tube, add the 4-iodopyridinol derivative (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 eq).[4]

    • Add a 4:1 mixture of 1,4-dioxane and water.[4]

    • Degas the mixture by bubbling argon through it for 10-15 minutes.[4]

    • Heat the reaction mixture at 90°C for 6-12 hours under an argon atmosphere.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Procedure (Microwave Irradiation):

    • In a microwave vial, combine the 4-iodopyridinol derivative (1.0 eq) and the arylboronic acid (1.2 eq).[4]

    • Add DME (3 mL) and H₂O (1.2 mL).[4]

    • Purge the vial with nitrogen.

    • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[4]

    • Seal the vial and place it in a microwave apparatus.

    • Irradiate the reaction mixture at 90°C for 5-12 minutes.[4]

    • Follow steps 5-8 from the conventional heating procedure for workup and purification.

Data Summary: Optimization of Suzuki-Miyaura Coupling
EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)901285
2Pd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene100892
3Pd(dppf)Cl₂ (3)Cs₂CO₃DME801088

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ OxAdd Pd(0)L2->OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-I      L₂ OxAdd->Pd(II)Complex Ar-I Transmetal Pd(II)Complex->Transmetal Pd(II)ArAr Ar-Pd(II)-Ar'      L₂ Transmetal->Pd(II)ArAr RedElim Pd(II)ArAr->RedElim Reductive Elimination RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Boronic->Transmetal Transmetalation Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodopyridinol
  • Materials:

    • 4-Iodopyridinol derivative (1.0 eq)

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox, add the 4-iodopyridinol derivative (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.5 eq) to a dry Schlenk tube.

    • Add the anhydrous solvent.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture at 80-110°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and rinse with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a given substrate pair. Bidentate phosphine ligands like BINAP and DPEPhos are often effective for aryl iodides.[5]

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridinol
  • Materials:

    • 4-Iodopyridinol derivative (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Et₃N, i-Pr₂NH)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a stirred solution of the 4-iodopyridinol derivative (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (2-5 mol%) and CuI (1-2 mol%).

    • Add the amine base (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature to 60°C for 2-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: Copper-free Sonogashira coupling protocols have also been developed and can be advantageous for certain substrates to avoid the formation of alkyne homocoupling byproducts.[7]

Mechanistic Insights into C-I Bond Activation

The reactivity of the C-I bond in 4-iodopyridinol derivatives in palladium-catalyzed cross-coupling reactions is governed by the oxidative addition step. This is typically the rate-determining step in the catalytic cycle. The electron-rich nature of the pyridinol ring can influence the rate of oxidative addition. The general order of reactivity for aryl halides is I > Br > Cl, which is a consequence of the decreasing C-X bond strength.[1]

Diagram: C-I Bond Activation and Catalytic Cycle

G cluster_mechanism Mechanism of C-I Bond Activation Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 4-Iodopyridinol Pd(II)_Intermediate Pyridinol-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Intermediate Transmetalation_or_Amine_Coordination Transmetalation or Amine Coordination Pd(II)_Intermediate->Transmetalation_or_Amine_Coordination Coupling_Partner Coupling Partner Coupling_Partner->Transmetalation_or_Amine_Coordination Reductive_Elimination Reductive Elimination Transmetalation_or_Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration of Catalyst Product Functionalized Pyridinol Reductive_Elimination->Product

Caption: Key steps in the palladium-catalyzed cross-coupling of 4-iodopyridinol.

Applications in Drug Discovery

The versatility of the C-I bond in 4-iodopyridinol derivatives has made them invaluable building blocks in the synthesis of a wide range of biologically active compounds.

Kinase Inhibitors

The pyrazole scaffold, a close relative of pyridinol, is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2] The ability to readily diversify the 4-position of a pyridinol core via cross-coupling reactions allows for the fine-tuning of potency and selectivity against specific kinase targets.

Anti-Inflammatory Agents

The pyridinol nucleus is present in several anti-inflammatory drugs. 4-Iodopyridinol serves as a key intermediate for the synthesis of novel anti-inflammatory agents, particularly those targeting enzymes like cyclooxygenase (COX).[8] The Suzuki-Miyaura coupling is frequently employed to introduce various aryl and heteroaryl groups at the 4-position, leading to potent and selective COX-2 inhibitors.[8]

Other Therapeutic Areas

The synthetic accessibility of diverse 4-substituted pyridinol derivatives has led to their exploration in a multitude of other therapeutic areas, including the development of antivirals, neuroprotective agents, and treatments for metabolic disorders.[9]

Conclusion

4-Iodopyridinol derivatives are powerful and versatile intermediates in modern organic synthesis and drug discovery. The high reactivity of the C-I bond provides a reliable and efficient handle for the introduction of molecular complexity through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the key transformations, including detailed experimental protocols and mechanistic insights. By understanding and applying these principles, researchers can effectively leverage the unique reactivity of 4-iodopyridinol derivatives to accelerate the discovery and development of novel therapeutic agents.

References

The Hydroxymethyl Group: A Nexus of Reactivity and Function in Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Beyond a Simple Alcohol

Pyridinol scaffolds are a cornerstone in medicinal chemistry and chemical biology, prized for their versatile electronic properties and their role as pharmacophores in a multitude of approved drugs.[1][2] The strategic functionalization of the pyridine ring is a key aspect of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[3][4] Among the various substituents, the hydroxymethyl group (–CH₂OH) holds a position of particular significance.

Far from being a mere solubility enhancer, the hydroxymethyl group acts as a dynamic hub of reactivity and a critical modulator of molecular interactions. Its presence on a pyridinol core introduces a primary alcohol functionality, opening a gateway to a diverse range of chemical transformations while simultaneously influencing the electronic nature of the aromatic ring.[5][6] This guide delves into the multifaceted role of the hydroxymethyl group in pyridinol chemistry, exploring its impact on reactivity, its central function in biocatalysis—most notably in the form of pyridoxal-5'-phosphate (PLP)—and its strategic application in drug discovery. We will dissect the causality behind experimental choices, provide validated protocols, and present a framework for understanding and harnessing the unique properties of these vital compounds.

Pillar 1: The Chemical Versatility of the Hydroxymethyl Group

The –CH₂OH group is a versatile functional handle that behaves as a primary alcohol.[7] Its reactivity is the foundation for a wide array of synthetic modifications, allowing for the creation of diverse derivatives from a common hydroxymethyl pyridinol precursor.

Electronic and Steric Influence

The hydroxymethyl group is generally considered to be weakly electron-withdrawing through induction, yet it can also participate in hydrogen bonding, influencing the local environment. Its relatively small size minimizes steric hindrance at adjacent positions, but its conformational flexibility can play a role in receptor binding. The hydroxyl proton's acidity and the oxygen's nucleophilicity are key to its interactions and reactivity.

A Hub for Synthetic Transformations

The primary alcohol of the hydroxymethyl group is amenable to a range of classic organic reactions.[5] This chemical tractability is a significant asset in analogue synthesis and lead optimization campaigns.

  • Oxidation: The hydroxymethyl group can be selectively oxidized to form an aldehyde (a pyridoxal derivative) or further to a carboxylic acid (a pyridoxic acid derivative). The choice of oxidant is critical for controlling the outcome.

  • Esterification & Etherification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form esters, or with alkyl halides to form ethers. These reactions are fundamental for creating prodrugs or modifying a compound's lipophilicity.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide variety of nucleophiles to install new functional groups.

The following diagram illustrates these principal transformation pathways.

G A Hydroxymethyl Pyridinol (-CH₂OH) B Pyridoxal Derivative (Aldehyde, -CHO) A->B Mild Oxidation (e.g., MnO₂) D Ester/Ether Derivative (-CH₂OR) A->D Esterification/ Etherification E Substitution Product (-CH₂X) A->E Activation then Nucleophilic Substitution C Pyridoxic Acid Derivative (Carboxylic Acid, -COOH) B->C Strong Oxidation (e.g., KMnO₄) G cluster_0 PLP Catalytic Cycle Initiation A Enzyme Active Site (PLP + Lysine) B Internal Aldimine (PLP-Lys Schiff Base) A->B Covalent Linkage D External Aldimine (PLP-Substrate Schiff Base) B->D Transaldimination C Amino Acid Substrate Enters C->D E Quinonoid Intermediate (Carbanion Stabilized) D->E α-Proton Removal F Downstream Reactions (Transamination, etc.) E->F Reaction Specificity

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate offers broad functional group tolerance and generally mild reaction conditions, making it an invaluable tool in pharmaceutical and materials science research.[1][2]

This document provides a detailed experimental protocol and technical guidance for the Suzuki coupling of a highly functionalized heterocyclic building block, 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. The presence of multiple reactive sites on this substrate—an iodo, a chloro, a hydroxyl, and a hydroxymethyl group—presents a significant challenge in achieving chemoselectivity. The protocol outlined herein is designed to favor selective coupling at the more reactive C-I bond, leaving the C-Cl bond and other functional groups intact for potential subsequent transformations. Understanding the principles of chemoselectivity in Suzuki couplings is paramount for the successful synthesis of complex molecules. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering not just a stepwise procedure but also the underlying scientific rationale for the selection of reagents and conditions, troubleshooting advice, and methods for reaction monitoring and product characterization.

Reaction Mechanism and Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, a process facilitated by a base which activates the organoboron reagent.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

Chemoselectivity in the context of this compound:

The primary challenge with this substrate is to achieve selective coupling at the C4-iodo position over the C2-chloro position. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond makes the iodo group a much more facile site for oxidative addition by the palladium catalyst. By carefully selecting a catalyst system that is highly active for aryl iodides but less so for the more challenging aryl chlorides, high chemoselectivity can be achieved. While catalyst systems for the coupling of aryl chlorides are known, they often require specific bulky, electron-rich phosphine ligands and stronger bases.[2][5][8][9] By avoiding these more forcing conditions, the reaction can be directed to the iodo position.

Visualizing the Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentGradeSupplier ExamplePurpose
This compound≥95%Custom SynthesisStarting Material
Arylboronic Acid≥98%Sigma-AldrichCoupling Partner
Pd(PPh₃)₄ (Tetrakis)99%Strem ChemicalsPalladium(0) Catalyst Precursor
K₂CO₃ (Potassium Carbonate)Anhydrous, ≥99%Fisher ScientificBase
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsOrganic Solvent
Deionized WaterHigh Purity-Co-solvent
Ethyl AcetateACS GradeVWRExtraction Solvent
Brine (Saturated NaCl solution)--Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-Drying Agent
Celite® 545-MilliporeSigmaFiltration Aid
Argon or NitrogenHigh Purity (≥99.998%)-Inert Gas

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The stoichiometry and reaction parameters may require optimization for specific arylboronic acids.

1. Reagent Preparation and Stoichiometry:

ComponentMolar EquivalentsExample Amount (for 1 mmol scale)
This compound1.0303.4 mg (1.0 mmol)
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmol
Pd(PPh₃)₄0.03 - 0.0534.6 - 57.7 mg (0.03 - 0.05 mmol)
K₂CO₃2.0 - 3.0276.4 - 414.6 mg (2.0 - 3.0 mmol)
1,4-Dioxane-8 mL
Deionized Water-2 mL

2. Reaction Setup:

  • To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and deionized water. The solvent should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

3. Reaction Execution:

  • Place the reaction flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] For TLC analysis, a small aliquot of the reaction mixture can be taken, diluted with ethyl acetate, and spotted on a silica gel plate. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to separate the starting material from the product.

4. Work-up and Purification:

  • Upon completion of the reaction (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts.[4][11] Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[12]

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (80-100 °C, 4-24 h) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E E->D Incomplete F 6. Work-up (Cool, Dilute, Filter through Celite) E->F Complete G 7. Extraction (Ethyl Acetate & Water) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Scientific Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the Pd(PPh₃)₄ is of good quality and has not been excessively exposed to air. Consider using a fresh batch.

    • Cause: Insufficiently degassed solvents.

    • Solution: Thoroughly degas all solvents to prevent oxygen from deactivating the catalyst.

    • Cause: Base is not sufficiently strong or soluble.

    • Solution: While K₂CO₃ is a good starting point, other bases like K₃PO₄ or Cs₂CO₃ can be screened.[13] The choice of base is crucial for activating the boronic acid.[7]

  • Formation of Side Products:

    • Homocoupling of the boronic acid: This is a common side reaction.[14] Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but a large excess can promote homocoupling.

    • Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water.[14] Anhydrous conditions can be explored if this is a significant issue, though the biphasic dioxane/water system is generally robust.

    • Dehalogenation: Reduction of the starting material can occur.[14]

  • Coupling at the Chloro Position:

    • If coupling at the C-Cl bond is observed, the reaction temperature may be too high, or the catalyst system may be too active. Consider a lower reaction temperature or a different palladium catalyst/ligand combination that is less reactive towards aryl chlorides.

  • Hydrophilic Products and Work-up Challenges:

    • The presence of the hydroxyl and hydroxymethyl groups may increase the water solubility of the product, complicating extraction. If the product is found to be highly hydrophilic, alternative work-up procedures may be necessary, such as direct purification of the reaction mixture after filtration through Celite®.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a strategic pathway to novel, highly functionalized pyridinol derivatives. By leveraging the inherent reactivity difference between the iodo and chloro substituents, a chemoselective coupling can be achieved. The protocol provided herein serves as a robust starting point for this transformation. As with any chemical reaction, careful optimization of the reaction parameters for each specific arylboronic acid coupling partner is recommended to achieve the highest possible yield and purity. The successful application of this protocol will enable the synthesis of advanced intermediates for drug discovery and other applications.

References

Application Note & Protocol: Selective Sonogashira Coupling of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to performing a selective Sonogashira cross-coupling reaction on the difunctionalized heterocyclic building block, 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. The protocol leverages the differential reactivity of aryl halides in palladium-catalyzed reactions to achieve chemoselective alkynylation at the C4-iodo position, while preserving the C2-chloro substituent for subsequent transformations. This application note details the mechanistic rationale, offers a robust step-by-step protocol, and provides troubleshooting guidance, making it an essential resource for researchers in medicinal chemistry and drug development engaged in the synthesis of complex pyridine derivatives.

Introduction: The Strategic Value of Pyridinols in Synthesis

Substituted pyridinols are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] The Sonogashira coupling is a powerful and versatile carbon-carbon bond-forming reaction that joins a terminal alkyne with an aryl or vinyl halide.[2][3] Its reliability and tolerance of a wide range of functional groups have made it indispensable for constructing complex molecular architectures.[4][5][6]

The substrate, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen atoms suitable for cross-coupling, an iodide and a chloride. The Sonogashira reaction's success hinges on the predictable and highly selective activation of the more reactive carbon-iodine (C-I) bond over the much less reactive carbon-chlorine (C-Cl) bond.[7][8] This inherent chemoselectivity allows for a stepwise functionalization strategy, where the 'iodo' position is first modified via Sonogashira coupling, leaving the 'chloro' position available for subsequent palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. This guide provides the expertise to exploit this reactivity difference for a precise and high-yielding synthesis.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the pyridinol substrate. This is the key selectivity-determining step. The general reactivity order for aryl halides in oxidative addition is I > OTf > Br > Cl, making the C-I bond significantly more susceptible to reaction than the C-Cl bond.[7][10]

    • Transmetalation: The newly formed organopalladium(II) complex receives the alkyne fragment from the copper acetylide (generated in the copper cycle).

    • Reductive Elimination: The final step involves the palladium(II) complex collapsing to regenerate the Pd(0) catalyst and release the desired alkynylated pyridine product.

  • The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[9][11]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[12] This species is then ready to participate in the transmetalation step of the palladium cycle.

The amine base plays a dual role: it facilitates the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[12][13]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate R-Pd(II)L₂(I) Pd0->Pd_Intermediate Oxidative Addition (R-I) Pd_Alkyne R-Pd(II)L₂(C≡CR') Pd_Intermediate->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_Out Product (R-C≡CR') Pd_Alkyne->Product_Out CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Pd_Intermediate Transfers Acetylide Cu_Acetylide->CuI Regeneration Alkyne H-C≡CR' Alkyne->Cu_Acetylide Deprotonation (Base) Substrate_In Substrate (R-I) Substrate_In->Pd0 Alkyne_In Alkyne (H-C≡CR') Alkyne_In->Alkyne

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale (0.5 - 1.0 mmol) and can be adjusted accordingly.

Materials and Reagents
ReagentGradeSupplier ExamplePurpose
This compound>97%Sigma-AldrichAryl iodide substrate
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichCoupling partner
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]>98%Strem ChemicalsPalladium catalyst precursor
Copper(I) Iodide (CuI)>99%, fresh bottleAcros OrganicsCo-catalyst
Triethylamine (TEA)Anhydrous, >99.5%Acros OrganicsBase and co-solvent
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsReaction solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction and chromatography eluent
HexanesACS GradeFisher ScientificChromatography eluent
Saturated aq. Ammonium Chloride (NH₄Cl)--Aqueous work-up
Brine (Saturated aq. NaCl)--Aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Celite® 545--Filtration aid
Silica Gel60 Å, 230-400 mesh-Stationary phase for chromatography
Argon or Nitrogen GasHigh purity-Inert atmosphere

Reaction Workflow

Caption: High-level experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure

Reaction Setup:

  • Place a magnetic stir bar into a 25 mL Schlenk flask.

  • Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

    • Rationale: The catalyst and co-catalyst are added as solids first. Using a fresh bottle of CuI is crucial as it can degrade over time, leading to failed reactions.[7]

  • Seal the flask with a rubber septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Rationale: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to catalyst decomposition (formation of palladium black).[2][7]

Reagent Addition: 4. Under a positive pressure of inert gas, add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and anhydrous Triethylamine (3.0 eq) via syringe.

  • Rationale: Anhydrous solvents are critical to prevent quenching of reactive intermediates and catalyst deactivation.[14] The base is added in excess to drive the reaction to completion.
  • Stir the resulting suspension for 5-10 minutes. The mixture may appear as a yellow or light brown slurry.
  • Slowly add the terminal alkyne (1.2 eq) dropwise via syringe.
  • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide substrate.

Reaction and Monitoring: 7. Stir the reaction mixture vigorously at room temperature.

  • Rationale: The high reactivity of the C-I bond often allows the reaction to proceed efficiently at ambient temperature.[2][7]
  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the polar starting material.
  • Rationale: TLC is a quick and effective way to determine if the starting material has been consumed, preventing unnecessarily long reaction times or premature work-up.

Work-up: 9. Once the starting material is consumed (typically 2-4 hours), dilute the reaction mixture with Ethyl Acetate (20 mL). 10. Filter the mixture through a short plug of Celite® in a fritted glass funnel, washing the pad thoroughly with additional Ethyl Acetate (3 x 10 mL) to ensure all product is collected.

  • Rationale: This step removes the insoluble catalyst residues and inorganic salts.[10][15]
  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
  • Rationale: The NH₄Cl wash removes the excess amine base, while the brine wash helps to break any emulsions and begins the drying process.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification: 13. Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% EtOAc in Hexanes and gradually increasing to 50% EtOAc in Hexanes). 14. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product. 15. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Stalled 1. Inactive catalyst (Pd or Cu).[7] 2. Insufficiently degassed system. 3. Impure starting materials.1. Use fresh, high-purity catalysts. Ensure CuI is white or light tan, not green/brown. 2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).[16] 3. Purify starting materials if their quality is questionable.
Low Yield 1. Incomplete reaction. 2. Sterically hindered alkyne. 3. Loss during work-up/purification.1. Extend reaction time. If still stalled, gentle heating (40-50 °C) may be required.[17] 2. For challenging substrates, consider a more active ligand or higher catalyst loading. 3. Ensure efficient extraction and careful column chromatography.
Formation of Black Ppt. Decomposition of the palladium catalyst ("palladium black").[7]This is often caused by impurities or oxygen. While the reaction may still proceed, yields can be lower. Using phosphine ligands can help stabilize the catalyst. Some anecdotal evidence suggests THF can promote this; consider an alternative solvent like DMF or using only the amine base.[16]
Alkyne Homocoupling Presence of oxygen leading to Glaser coupling.[2]This is a definitive sign of an inadequate inert atmosphere. Ensure all reagents are properly degassed and the reaction is maintained under positive inert gas pressure. Using copper-free conditions is an alternative strategy to avoid this side reaction entirely.[7]

Conclusion

This application note provides a reliable and mechanistically grounded protocol for the selective Sonogashira coupling at the C4-iodo position of this compound. By carefully controlling the reaction environment and using high-quality reagents, researchers can achieve high yields of the desired 4-alkynylated product. This intermediate serves as a valuable platform for further synthetic diversification, enabling the rapid construction of novel and complex pyridinol derivatives for evaluation in drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and powerful toolkit for the synthetic chemist.[1][2] This guide focuses on a highly functionalized and versatile building block: 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol . The strategic placement of three distinct functional groups—a hydroxyl group, a hydroxymethyl moiety, and two different halogens—on a pyridin-3-ol core makes this molecule a rich substrate for sequential and site-selective functionalization.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for experimental choices, ensuring a deep understanding of the reaction systems. We will explore the reactivity of this substrate and provide detailed application notes for several key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. Understanding this profile is critical for designing selective cross-coupling strategies.

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[3] For the substrate , the carbon-iodine bond at the C4 position is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond at the C2 position. This inherent difference in reactivity is the foundation for achieving site-selective functionalization, allowing for transformations at the C4 position while leaving the C2-chloro group intact for subsequent reactions.

  • Influence of the Pyridine Ring: The nitrogen atom in the pyridine ring electronically influences the reactivity of the ring positions. Typically, positions alpha to the nitrogen (C2 and C6) are more susceptible to oxidative addition.[4][5] However, for 2,4-dihalopyridines, while the C2 position is generally more reactive, specific ligand systems, such as sterically hindered N-heterocyclic carbenes (NHCs), can override this intrinsic preference and promote selective reaction at the C4 position.[5][6]

  • Role of Hydroxyl and Hydroxymethyl Groups: The pyridin-3-ol and 6-(hydroxymethyl) moieties introduce additional functionality. The acidic proton of the pyridinol may require the use of a suitable base to prevent interference with the catalytic cycle. While alcohols can sometimes be problematic in cross-coupling reactions, they are often tolerated under standard conditions.[7] It is also worth noting that under certain palladium-catalyzed conditions, dehydroxymethylation can occur, although this is not a common pathway in cross-coupling reactions.[8]

Below is a diagram illustrating the structure and key reactivity sites of the molecule.

Caption: Structure and reactivity of this compound.

Core Concepts in Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the substrate, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organometallic coupling partner (e.g., organoboron compound in Suzuki) or the amine transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation_/Amine_Coordination Transmetalation_/Amine_Coordination Ar-Pd(II)-I(L_n)->Transmetalation_/Amine_Coordination R-M or R₂NH Transmetalation_/_Amine_Coordination Transmetalation_/_Amine_Coordination Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Transmetalation/_Amine_Coordination Transmetalation/_Amine_Coordination Transmetalation/_Amine_Coordination->Ar-Pd(II)-R(L_n)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Scope: The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[10] For our substrate, this reaction allows for the selective introduction of aryl or vinyl groups at the C4 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][12]

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Recommended Reaction Conditions
Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)Toluene/H₂O (3:1)100880-90
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane1001675-85
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DME/H₂O (4:1)80670-80

Yields are estimates based on similar substrates in the literature and will vary.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst; Insufficiently anhydrous/degassed conditions; Poorly soluble reagentsUse a fresh batch of catalyst; Ensure proper inert atmosphere technique; Use a different solvent system
Formation of homocoupled boronic acid (Ar-Ar)Presence of oxygenThoroughly degas all solvents and reagents
Dehalogenation (loss of iodine)Presence of water and certain basesUse anhydrous conditions; Switch to a non-aqueous base like CsF
Low yieldSteric hindrance from the boronic acidUse a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos); Increase reaction temperature and time

Application Note 2: Sonogashira Coupling for C-C Alkyne Installation

Principle and Scope: The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14] For the target substrate, this allows for the introduction of an alkyne moiety at the C4 position, which is a valuable handle for further transformations such as click chemistry or cyclization reactions.

Detailed Step-by-Step Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA)) (2-5 equivalents, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3 eq).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (1-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table of Recommended Reaction Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEA (3)THFRT485-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPA (5)DMF50280-90
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)TEA (3)THF40675-85
1-HexynePd(PPh₃)₄ (5)CuI (10)DIPA (5)Toluene60870-80

Yields are estimates based on similar substrates in the literature and will vary.

Key Considerations:

A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a di-yne (Glaser coupling). This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the reaction.[14]

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Scope: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[15][16] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. Using our substrate, this reaction facilitates the introduction of primary or secondary amines at the C4 position. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[17]

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox or Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.0 eq).

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (4-24 hours), monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with water.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table of Recommended Reaction Conditions
Amine PartnerPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene1001280-90
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane1101875-85
BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Toluene902470-80
n-HexylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (2.0)Toluene80885-95

Yields are estimates based on similar substrates in the literature and will vary.

Experimental Workflow and Logic

The choice of reaction pathway depends on the desired final product. The differential reactivity of the iodo and chloro groups allows for a sequential cross-coupling strategy.

G start This compound decision Select C4 Functionalization start->decision suzuki Suzuki Coupling (Aryl/Vinyl Group) decision->suzuki Boronic Acid sonogashira Sonogashira Coupling (Alkyne Group) decision->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (Amine Group) decision->buchwald Amine product 4-Substituted-2-chloro-6-(hydroxymethyl)-3-pyridinol suzuki->product sonogashira->product buchwald->product next_step Further functionalization at C2 (C-Cl bond) product->next_step

Caption: Decision workflow for selective C4 functionalization.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Many of the solvents used (toluene, dioxane, DMF) are flammable and/or toxic. Handle with appropriate care, avoiding ignition sources and ensuring adequate ventilation.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its distinct reactivity profile allows for selective palladium-catalyzed cross-coupling reactions at the C4-iodo position, while preserving the C2-chloro position for subsequent transformations. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable and efficient methods for introducing a wide range of substituents. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this substrate to accelerate their discovery programs in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Chromatographic Purification of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides in-depth application notes and detailed protocols for the purification of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol and its derivatives using various chromatographic techniques. The inherent polarity and complex functionality of these molecules present unique separation challenges. This document outlines systematic approaches to purification using normal-phase flash chromatography, reversed-phase flash and high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind methodological choices, from solvent selection to stationary phase chemistry. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Purification Challenge

This compound is a highly functionalized heterocyclic compound.[1] Its structure, featuring a polar pyridinol core, a hydroxyl group, a hydroxymethyl group, and halogen substituents (chlorine and iodine), results in a high degree of polarity and potential for strong interactions with chromatographic stationary phases. These characteristics can lead to purification challenges such as poor solubility in common organic solvents, strong retention on silica gel, and peak tailing.[2][3] The successful isolation of high-purity derivatives of this scaffold is critical for their application in pharmaceutical research and development, where even minor impurities can significantly impact biological activity and safety profiles.

This guide provides a comprehensive overview of robust chromatographic strategies to overcome these challenges, ensuring reproducible and scalable purification.

Strategic Approach to Method Selection

The choice of chromatographic technique is dictated by the scale of purification, the required purity, and the specific physicochemical properties of the derivative. The following decision tree illustrates a logical approach to selecting the optimal purification strategy.

MethodSelection start Crude Sample (>50 mg) is_large_scale Scale > 1g? start->is_large_scale is_high_purity High Purity Required? (>98%) flash_chrom Flash Chromatography is_high_purity->flash_chrom No prep_hplc Preparative HPLC is_high_purity->prep_hplc Yes is_large_scale->is_high_purity No is_large_scale->flash_chrom Yes rp_flash Reversed-Phase Flash flash_chrom->rp_flash Compound too polar for Normal Phase sfc Supercritical Fluid Chromatography (SFC) prep_hplc->sfc Alternative for thermally labile compounds

Caption: Logical workflow for selecting a purification technique.

Normal-Phase Flash Chromatography

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is a primary choice for initial, large-scale purification.[4] The separation mechanism is based on adsorption and desorption, where polar compounds are retained more strongly on the silica surface.[4]

Rationale and Method Development

For highly polar compounds like the this compound core, standard mobile phases like hexane/ethyl acetate may not be sufficient to elute the compound from the column.[3][5] It is often necessary to employ more polar solvent systems.

Key Considerations:

  • Solvent System Selection: The initial mobile phase composition should be determined using Thin Layer Chromatography (TLC).[5] Aim for an Rf value between 0.15 and 0.35 for the target compound to ensure good separation.[5] For these polar derivatives, consider solvent systems such as dichloromethane (DCM)/methanol (MeOH) or ethyl acetate (EtOAc)/MeOH.[5]

  • Minimizing Tailing: The acidic nature of silica gel can interact with the basic nitrogen of the pyridine ring, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can mitigate this effect by competing for active sites on the silica.[3]

Protocol: Normal-Phase Flash Chromatography

NP_Flash_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Run tlc 1. TLC Analysis (DCM/MeOH) sample_prep 2. Sample Preparation (Dry Loading) tlc->sample_prep equilibration 3. Column Equilibration sample_prep->equilibration elution 4. Gradient Elution equilibration->elution fractionation 5. Fraction Collection elution->fractionation analysis 6. Fraction Analysis (TLC) fractionation->analysis pooling 7. Pooling & Concentration analysis->pooling

Caption: Workflow for Normal-Phase Flash Chromatography.

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC. Start with a 95:5 DCM/MeOH mixture. If the Rf is too low, incrementally increase the percentage of MeOH.

  • Sample Preparation: Due to the high polarity, the compound may have poor solubility in the initial mobile phase. Dry loading is recommended.[5] Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness.

  • Column Packing and Equilibration: Pack a silica gel column with the chosen non-polar solvent (e.g., DCM). Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase.

  • Loading: Carefully load the dried sample-silica mixture onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective.[3] Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., increase MeOH from 2% to 10% in DCM over 20 column volumes).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for normal-phase, provides good resolving power.[6]
Mobile Phase DCM/MeOH or EtOAc/MeOHEffective for eluting highly polar compounds.[5]
Gradient 2-10% MeOH in DCMAllows for the elution of impurities first, followed by the target compound, improving resolution.[3]
Loading Dry LoadingPrevents band broadening and improves resolution for compounds with low solubility in the mobile phase.[5]

Reversed-Phase Chromatography (RPC)

In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[7] This technique is particularly effective for highly polar compounds that are strongly retained in normal-phase chromatography.[2]

Rationale and Method Development

The primary retention mechanism in RPC is hydrophobic interaction.[7][8] Polar molecules have weaker interactions with the non-polar stationary phase and therefore elute earlier.

Key Considerations:

  • Stationary Phase Selection: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, leading to poor and irreproducible retention.[2][9] For the polar derivatives , it is advisable to use "aqueous stable" C18 columns, which are end-capped with hydrophilic groups to prevent this issue.[2]

  • Mobile Phase pH: The ionization state of the pyridinol can significantly affect retention. The pH of the mobile phase should be controlled with a buffer. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, which may improve peak shape.

Protocol: Reversed-Phase Preparative HPLC

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Run solvent_prep 1. Mobile Phase Preparation (e.g., H2O/ACN + 0.1% FA) sample_prep 2. Sample Dissolution (in DMSO or mobile phase) solvent_prep->sample_prep equilibration 3. System & Column Equilibration sample_prep->equilibration injection 4. Sample Injection equilibration->injection elution 5. Gradient Elution injection->elution detection 6. UV Detection elution->detection fractionation 7. Fraction Collection detection->fractionation analysis 8. Purity Analysis (Analytical HPLC) fractionation->analysis lyophilization 9. Solvent Removal (Lyophilization) analysis->lyophilization

Caption: Workflow for Reversed-Phase Preparative HPLC.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases. Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile (ACN) + 0.1% Formic Acid. Degas both solvents.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as DMSO or the initial mobile phase composition, to a known concentration.

  • Column Equilibration: Install an appropriate aqueous-stable C18 preparative column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient to elute the compound. For example, from 5% B to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV detector signal.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent, typically by lyophilization (freeze-drying) to avoid exposing the compound to high temperatures.

ParameterRecommendationRationale
Stationary Phase Aqueous-Stable C18 (e.g., Luna Phenyl-Hexyl)Prevents phase collapse in high-aqueous mobile phases and offers alternative selectivity through pi-pi interactions.[2][8][10]
Mobile Phase Water/Acetonitrile with 0.1% FA or TFAACN often provides better peak shapes than methanol. The acid modifier improves peak symmetry for basic compounds.[8]
Gradient 5-95% AcetonitrileA broad gradient is effective for separating compounds with a wide range of polarities from the starting material.
Detection UV at 254 nm and/or 280 nmAromatic nature of the pyridine ring allows for strong UV absorbance.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[11] It is considered a "green" technology due to the reduced use of organic solvents. SFC is particularly advantageous for the purification of polar and basic compounds.[12]

Rationale and Method Development

SFC offers unique selectivity compared to HPLC and can provide faster separations. The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without a significant loss in efficiency.[12]

Key Considerations:

  • Stationary Phase: Polar stationary phases are typically used in SFC.[12] For pyridine-containing compounds, a 2-ethylpyridine (2-EP) stationary phase is highly effective. The pyridine moiety in the stationary phase can undergo hydrogen bonding with the analyte, providing unique selectivity and excellent peak shapes for basic compounds without the need for basic additives in the mobile phase.[12][13][14]

  • Co-solvent: A polar organic solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase strength and elute polar compounds.[13]

Protocol: Preparative SFC

Step-by-Step Protocol:

  • System Preparation: Set up the SFC system with a 2-ethylpyridine column. Ensure the back-pressure regulator is set to maintain the CO2 in its supercritical state (typically >73.8 bar and >31.1 °C).

  • Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent, often the co-solvent (e.g., methanol).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% methanol in CO2).

  • Injection: Inject the sample.

  • Elution: Apply a gradient of the co-solvent. For instance, increase the methanol concentration from 5% to 40% over 10 minutes.

  • Fraction Collection: Fractions are collected after the back-pressure regulator, where the CO2 becomes a gas and evaporates, leaving the compound dissolved in the co-solvent.

  • Solvent Removal: The co-solvent is removed under reduced pressure.

ParameterRecommendationRationale
Stationary Phase 2-Ethylpyridine (2-EP)Specifically designed for the analysis of basic compounds like pyridines, offering excellent peak shape and selectivity.[12][13][15]
Mobile Phase Supercritical CO2 with Methanol as co-solventMethanol is an effective polar modifier to elute polar compounds.[13]
Gradient 5-40% MethanolA standard gradient range for screening and purifying polar molecules.
Back Pressure 120 barMaintains CO2 in a supercritical state throughout the system.
Temperature 40 °CEnsures the supercritical state and improves kinetics.

Troubleshooting

ProblemPossible CauseSuggested Solution
Peak Tailing (Normal Phase) Strong interaction between the basic pyridine nitrogen and acidic silica silanol groups.Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase to mask the active sites.[3]
No Elution (Normal Phase) Compound is too polar for the selected mobile phase.Switch to a more polar solvent system, such as DCM/MeOH. If still unsuccessful, consider reversed-phase chromatography.[3][5]
Irreproducible Retention Times (Reversed-Phase) "Phase collapse" of the C18 stationary phase in a highly aqueous mobile phase.Use an "aqueous-stable" C18 column. Ensure the mobile phase always contains at least 5% organic solvent.[2][9]
Broad Peaks (All Methods) Column overloading; poor sample solubility.Reduce the amount of sample loaded. Ensure the sample is fully dissolved in the injection solvent.
Poor Resolution Inappropriate selectivity of the stationary/mobile phase combination.Screen different stationary phases (e.g., Phenyl-Hexyl, PFP for RPC; Diol, Amino for SFC) or different organic modifiers (e.g., acetonitrile vs. methanol).[10][12]

References

Application Notes and Protocols: Derivatization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol, a versatile scaffold for the development of biologically active molecules. The strategic placement of chloro, iodo, and hydroxymethyl functional groups on the 3-pyridinol core offers multiple avenues for selective modification. This guide details robust protocols for derivatization at each of these sites, enabling researchers to generate diverse compound libraries for screening in various biological assays, particularly in the context of drug discovery and chemical biology. We emphasize the underlying chemical principles for each transformation and provide step-by-step methodologies for practical implementation in a research setting.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[][2] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems contribute to its frequent appearance in biologically active compounds.[] The specific compound, this compound, is a particularly attractive starting material for several reasons:

  • Multiple, Orthogonal Reactive Sites: The scaffold possesses three distinct functional groups—a hydroxymethyl group, a chloro group, and an iodo group—each amenable to specific chemical transformations. This orthogonality allows for sequential and controlled derivatization.

  • The Hydroxymethyl Group: This primary alcohol is a versatile handle for introducing a variety of functionalities through esterification or etherification, allowing for the modulation of solubility, cell permeability, and target engagement.[3][4]

  • The Halogen Atoms: The chloro and iodo substituents are ideal for transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds (I > Br > Cl) enables selective functionalization.[5][6] The iodo group is highly reactive in Suzuki, Sonogashira, and Heck couplings, while the less reactive chloro group can be targeted for Buchwald-Hartwig amination under more forcing conditions.[5][7][8][9][10][11][12][13][14][15][16][17]

  • The 3-Pyridinol Moiety: The hydroxyl group on the pyridine ring can influence the electronic properties of the scaffold and participate in key interactions with biological targets.

This guide will provide detailed protocols for leveraging these features to create a library of derivatives for biological evaluation, with a focus on applications in kinase inhibitor screening. Kinases are a major class of drug targets, and many kinase inhibitors feature substituted heterocyclic scaffolds.[18][19][20][21][22]

Derivatization Strategies and Protocols

The derivatization of this compound can be systematically approached by targeting each functional group. The following sections provide detailed, step-by-step protocols for key transformations.

Modification of the Hydroxymethyl Group

The primary alcohol at the 6-position is an excellent nucleophile and can be readily converted into ethers and esters.[3][23] These modifications are useful for introducing probes, altering physicochemical properties, or establishing structure-activity relationships (SAR).

This protocol describes a general procedure for the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol outlines a standard procedure for ester formation using an acyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Functionalization of the Iodo Group via Cross-Coupling Reactions

The highly reactive C-I bond is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

This protocol describes the coupling of an arylboronic acid to the 4-position.[7][9][10][11]

Materials:

  • Derivative from section 2.1 (e.g., O-benzylated starting material)

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 4-iodo-pyridine derivative (1.0 eq), arylboronic acid (1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

This protocol enables the installation of an alkyne at the 4-position.[12][14][15][16][17]

Materials:

  • 4-Iodo-pyridine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the 4-iodo-pyridine derivative (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.05 eq) and CuI (0.10 eq).

  • Add the amine base.

  • Stir the reaction at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Modification of the Chloro Group

The C-Cl bond is less reactive than the C-I bond and typically requires more specialized catalyst systems for cross-coupling, such as Buchwald-Hartwig amination.[5][6][8][24][25] This reaction is generally performed after functionalizing the more reactive iodo position.

This protocol describes the coupling of a primary or secondary amine to the 2-position.[5][6][8][24][25]

Materials:

  • 2-Chloro-pyridine derivative (post-iodine functionalization)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycles)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the 2-chloro-pyridine derivative (1.0 eq), the palladium pre-catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (1.5-2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2-1.5 eq).

  • Seal the reaction vessel and heat to 90-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Workflow and Data Visualization

A logical workflow for the derivatization of the scaffold is crucial for building a diverse chemical library.

Derivatization_Workflow A 2-Chloro-6-(hydroxymethyl) -4-iodo-3-pyridinol B Step 1: Protect/Derivatize -CH2OH (Ether/Ester) A->B C Step 2: Suzuki or Sonogashira Coupling at C4-Iodo B->C D Step 3: Buchwald-Hartwig Amination at C2-Chloro C->D E Diverse Compound Library D->E F Biological Assays (e.g., Kinase Screening) E->F

Caption: Sequential derivatization workflow.

The following table presents hypothetical data for a small library of compounds synthesized using the described protocols, illustrating how reaction outcomes can be tabulated.

Compound IDR¹ (at C6-O)R² (at C4)R³ (at C2-N)Yield (%)Purity (LC-MS, %)
LIB-001 BenzylPhenyl-85>98
LIB-002 Benzyl4-Methoxyphenyl-82>99
LIB-003 BenzylPhenylethynyl-75>97
LIB-004 BenzylPhenylMorpholino65>95
LIB-005 Benzyl4-MethoxyphenylPiperidinyl68>96

Application in Biological Assays: Kinase Inhibitor Screening

Derivatives of this scaffold are well-suited for screening as kinase inhibitors.[18][20][21][22] Many kinase inhibitors bind to the ATP-binding pocket, and the substituted pyridine core can be designed to mimic the hinge-binding interactions of the adenine ring of ATP. The various substituents introduced through the derivatization strategies can explore different sub-pockets of the kinase active site, leading to improved potency and selectivity.

Fluorescence-Based Kinase Activity Assays

A common method for high-throughput screening of kinase inhibitors is a fluorescence-based assay.[19][26][27][28][29][30] These assays are highly sensitive and can be performed in real-time.[27] The general principle involves measuring the phosphorylation of a substrate by a kinase. This can be achieved in several ways, such as using a fluorescently labeled substrate where phosphorylation induces a change in fluorescence intensity or polarization.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Product Phosphorylated Product Kinase->Product ATP ATP ADP ADP ATP->ADP Pi transfer Substrate Fluorescent Substrate Substrate->Product Signal_Change Change in Fluorescence (Intensity, FRET, etc.) Product->Signal_Change Detector Fluorescence Detector Signal_Change->Detector Inhibitor Test Compound (Derivative) Inhibitor->Kinase Inhibition

Caption: Principle of a fluorescence-based kinase assay.

Protocol: General Kinase Assay
  • Prepare a stock solution of the synthesized derivatives in DMSO.

  • In a microplate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C).

  • Monitor the change in fluorescence over time using a plate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value for each compound.

Conclusion

The this compound scaffold is a powerful starting point for generating diverse libraries of compounds for biological screening. The distinct reactivity of its functional groups allows for a systematic and controlled derivatization strategy. The protocols outlined in this guide provide a robust framework for synthesizing novel pyridine derivatives and evaluating their potential as, for example, kinase inhibitors. The combination of versatile synthetic chemistry and high-throughput biological assays is a cornerstone of modern drug discovery.[27][31]

References

A Practical Guide to the Synthesis of Functionalized Pyridines from 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a detailed protocol for the synthesis of diversely functionalized pyridines starting from the versatile building block, 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. This trifunctionalized pyridine offers a platform for sequential and regioselective modifications, enabling the generation of a library of novel compounds for screening and development.

Strategic Overview: Orthogonal Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three functional handles: a hydroxyl group, a chloro substituent, and a highly reactive iodo substituent. The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the linchpin of our strategy, allowing for selective palladium-catalyzed cross-coupling reactions at the C-4 position.[3] The hydroxyl and hydroxymethyl groups offer further opportunities for derivatization, creating a modular approach to complex pyridine synthesis.

Below is a conceptual workflow illustrating the selective functionalization strategy.

G A This compound B Palladium-Catalyzed Cross-Coupling (C4-I) A->B Selective Activation C Suzuki, Sonogashira, or Buchwald-Hartwig B->C Reaction Type D 4-Substituted-2-chloro-6-(hydroxymethyl)-3-pyridinol C->D Intermediate E Further Functionalization (C2-Cl, -OH, -CH2OH) D->E Next Steps F Diverse Library of Functionalized Pyridines E->F Final Products

Caption: Synthetic workflow for functionalized pyridines.

Core Protocols: Step-by-Step Methodologies

The following protocols outline the general procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-4 position of this compound.

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the deactivation of the palladium catalyst.[4]

  • Solvent Purity: Use dry, degassed solvents to avoid unwanted side reactions.[4]

  • Reagent Quality: The quality of the palladium catalyst, ligands, and bases is crucial for reaction success.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the starting material.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially available>95%
Aryl/Heteroarylboronic AcidVarious>97%
Pd(PPh₃)₄Various>98%
K₂CO₃Various>99%
1,4-Dioxane, AnhydrousVarious>99.8%
Water, DegassedIn-house-

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, particularly effective for aryl iodides.[3]

  • Base: K₂CO₃ is a mild and effective base for Suzuki reactions, compatible with a wide range of functional groups.[3]

  • Solvent System: The dioxane/water mixture is a standard solvent system that facilitates the dissolution of both the organic and inorganic reagents.[3]

Protocol 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation

This protocol details the coupling of a terminal alkyne with the starting material.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially available>95%
Terminal AlkyneVarious>97%
Pd(PPh₃)₂Cl₂Various>98%
Copper(I) Iodide (CuI)Various>99%
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Various>99.5%
Tetrahydrofuran (THF), AnhydrousVarious>99.9%

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Inerting: Evacuate and backfill with argon three times.

  • Solvent and Base: Add anhydrous THF and the amine base (e.g., Et₃N or DIPA).

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (3-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 6-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, facilitating the activation of the alkyne.[5][6]

  • Base: An amine base like triethylamine or diisopropylamine is crucial for the deprotonation of the terminal alkyne and to neutralize the HX formed during the reaction.[5]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of an amine with the starting material.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially available>95%
Amine (Primary or Secondary)Various>97%
Pd₂(dba)₃Various>98%
Xantphos or other biarylphosphine ligandVarious>98%
Sodium tert-butoxide (NaOtBu) or Cs₂CO₃Various>99%
Toluene or 1,4-Dioxane, AnhydrousVarious>99.8%

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-mix Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.

  • Catalyst Addition: Add the palladium source (1-3 mol% Pd) and the ligand (2-6 mol%) to the reaction flask.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst and Ligand: The Buchwald-Hartwig amination often requires a palladium precatalyst and a bulky, electron-rich phosphine ligand to facilitate the challenging C-N bond formation.[4][7] Xantphos is a common choice for such transformations.[3]

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine and facilitate the catalytic cycle.[4] For base-sensitive substrates, Cs₂CO₃ can be a milder alternative.[4]

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected yields for the selective cross-coupling reactions at the C-4 position. These are generalized expectations, and optimization may be required for specific substrates.

Reaction TypeCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)K₂CO₃ (2.5)Dioxane/H₂O80-1004-1275-90
Sonogashira Pd(PPh₃)₂Cl₂ (2-5), CuI (3-10)Et₃N (3.0)THF25-506-2470-85
Buchwald-Hartwig Pd₂(dba)₃ (1-3), Xantphos (2-6)NaOtBu (1.5)Toluene80-11012-2465-80

Mechanism at a Glance: The Palladium Catalytic Cycle

The success of these transformations hinges on a well-understood palladium catalytic cycle. The diagram below illustrates the key steps for a generic cross-coupling reaction.

G A Pd(0)Ln B Oxidative Addition A->B Ar-I C R-Pd(II)-X Ln B->C D Transmetalation C->D R'-M E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F R-R' F->A

Caption: Generalized palladium cross-coupling cycle.

The cycle begins with the oxidative addition of the C-I bond to the active Pd(0) catalyst. This is followed by transmetalation with the coupling partner (e.g., boronic acid, alkyne, or amine). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[4]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse array of functionalized pyridines from this compound. The selective functionalization of the C-4 position serves as an entry point to novel chemical space. The resulting 4-substituted-2-chloro-6-(hydroxymethyl)-3-pyridinols are themselves versatile intermediates. The remaining chloro group at the C-2 position can be targeted for further cross-coupling reactions, typically under more forcing conditions, or for nucleophilic aromatic substitution.[8][9] The hydroxyl and hydroxymethyl groups can be further derivatized through etherification, esterification, or oxidation, opening up a multitude of possibilities for generating molecules with tailored properties for drug discovery and materials science applications.

References

Application Note & Protocols: 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine and pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to their ability to form critical hydrogen bond interactions within the ATP-binding hinge region of kinases.[1][2] This guide introduces 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol, a highly functionalized building block designed for the efficient and strategic synthesis of complex kinase inhibitors. Its unique arrangement of four distinct, orthogonally reactive functional groups—an iodo, a chloro, a primary alcohol, and a pyridinol hydroxyl—enables site-selective modifications, facilitating the rapid construction of diverse chemical libraries. This document provides an in-depth analysis of its strategic advantages and detailed, field-proven protocols for its application, primarily focusing on sequential palladium-catalyzed cross-coupling reactions.

Structural Analysis and Strategic Advantages

This compound is a synthetically versatile scaffold possessing four points of diversity that can be addressed with high chemoselectivity. The key to its utility lies in the differential reactivity of its functional groups, particularly the carbon-halogen bonds.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue
Molecular Formula C₆H₅ClINO₂
Molecular Weight 301.47 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Functional Groups Iodo, Chloro, Hydroxymethyl, Pyridinol (Hydroxyl)

The primary strategic value is derived from the significant difference in reactivity between the C4-Iodo and C2-Chloro positions in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) catalyst than the more electron-rich and stronger C-Cl bond.[3] This allows for a reliable, sequential approach to synthesis: an initial coupling reaction at the C4 position, followed by a second, distinct modification at the C2 position under different, often more forcing, conditions.

Caption: Reactivity map of this compound.

Core Synthetic Protocol: Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, widely used in pharmaceutical synthesis.[4] The following two-stage protocol leverages the differential halide reactivity to construct a bi-aryl system, a common pharmacophore in kinase inhibitors.[5]

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol details the selective coupling of an arylboronic acid at the C4-iodo position, leaving the C2-chloro position intact for subsequent functionalization. The choice of a mild base and a standard Pd(0) catalyst is crucial for this selectivity.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the selected arylboronic acid (1.2 equiv).

  • Reagent Addition: Add K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane and degassed water in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water per 1 mmol of substrate).

    • Causality Note: The aqueous/organic solvent system is essential for dissolving both the organic-soluble reactants and the inorganic base.[6] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C4-arylated product.

Suzuki_Workflow_Step1 reagent reagent process process qc qc product product start Combine Reactants: Pyridinol, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ purge Purge with Inert Gas (N₂/Ar) start->purge add_solvent Add Degassed Dioxane/Water (4:1) purge->add_solvent heat Heat to 90°C (2-6 hours) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor Check for starting material workup Aqueous Workup (EtOAc / H₂O) monitor->workup Reaction complete purify Silica Gel Chromatography workup->purify final_product Isolated C4-Arylated Product purify->final_product

Caption: Experimental workflow for the site-selective C4-Suzuki coupling.

Protocol 2: Subsequent Functionalization at the C2-Chloro Position

After successful C4-arylation, the remaining C2-chloro group can be targeted. This often requires more forcing conditions or a different catalytic system, such as using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) which is more effective at activating C-Cl bonds.[3]

Example Reaction: Buchwald-Hartwig Amination

  • Substrate: C4-arylated-2-chloro-6-(hydroxymethyl)-3-pyridinol (1.0 equiv)

  • Amine: Primary or secondary amine (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) with a suitable ligand like XPhos (0.08 equiv)

  • Base: A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Anhydrous toluene or THF

  • Conditions: Heat to 100-110 °C until completion.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a plausible synthetic route to a hypothetical bi-aryl kinase inhibitor, demonstrating the strategic application of the title scaffold. The target molecule features a C4-aryl group to occupy the hydrophobic pocket and a C2-amino group to interact with the solvent-exposed region.

Synthetic_Pathway start_mat start_mat intermediate intermediate final_prod final_prod reagents reagents A 2-Chloro-6-(hydroxymethyl) -4-iodo-3-pyridinol B Intermediate 1: C4-Arylated Pyridinol A->B Step 1: Suzuki Coupling C Intermediate 2: C2-Aminated Pyridinol B->C Step 2: Buchwald-Hartwig Amination D Target Kinase Inhibitor C->D Step 3: CH₂OH Oxidation to Aldehyde R1 Ar-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C R2 R₂NH Pd₂(dba)₃, XPhos, NaOtBu Toluene, 110°C R3 Dess-Martin Periodinane (or other mild oxidant)

References

Using 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol in Complex Synthesis

Introduction: Unveiling a Multifaceted Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The polysubstituted pyridine scaffold is a privileged core in a vast array of biologically active agents, including kinase inhibitors.[1][2] The building block this compound emerges as a highly versatile and strategically functionalized intermediate. Its unique arrangement of four distinct, orthogonally reactive functional groups—an iodo, a chloro, a hydroxymethyl, and a pyridinol hydroxyl group—offers chemists a powerful platform for the controlled, sequential construction of complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties of this building block and details field-proven protocols for its application in key synthetic transformations. We will explore the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 208519-37-3[3]
Molecular Formula C₆H₅ClINO₂[3]
Molecular Weight 285.47 g/mol [3]
Appearance Solid (Typical)-
Purity ≥95-97% (Typical)[3][4]
Storage 2-8°C, sealed, away from moisture[3]
SMILES OCc1cc(I)c(O)c(Cl)n1[3]
InChI Key QZHXIGDVIINLKX-UHFFFAOYSA-N[3]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) from the supplier before use.

The Strategic Landscape: A Four-Point Reactive Matrix

The synthetic utility of this compound lies in the differential reactivity of its four functional groups. This allows for a predictable and selective sequence of modifications.

G cluster_main cluster_nodes mol mol a C4-Iodo: Most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) mol:e->a:w b C2-Chloro: Reactive to cross-coupling under more forcing conditions. Allows for sequential coupling. mol:n->b:w c C6-Hydroxymethyl: Amenable to oxidation (aldehyde, carboxylic acid) or derivatization (ethers, esters). mol:s->c:e d C3-Hydroxyl: Can be alkylated or arylated (O-alkylation, etherification) under basic conditions. mol:w->d:e

References

Application Notes and Protocols: In Vitro Assay Development for Screening 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyridinol Derivatives

The 2-chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol scaffold represents a class of compounds with significant potential in drug discovery. Its unique chemical architecture suggests possible interactions with a variety of biological targets. To efficiently explore this potential, the development of robust and reliable in vitro screening assays is paramount. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries, enabling the identification of "hits"—compounds that interact with a biological target in a desired manner.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays tailored for screening derivatives of this specific pyridinol scaffold.

The core of any successful drug discovery program lies in the careful design and implementation of screening assays.[3] This process involves a multidisciplinary approach, integrating biology, chemistry, and data analysis to create a system that is not only accurate and reproducible but also scalable for high-throughput applications.[3] This guide will navigate the critical decisions in assay development, from initial target consideration to detailed protocol execution and data interpretation, ensuring a solid foundation for your screening campaign.

Pillar 1: Target Identification and Assay Selection - The Strategic Foundation

The initial and most critical step is to hypothesize the potential biological targets of the this compound derivatives. The structure of these compounds, featuring a pyridinol core, suggests potential interactions with enzymes that utilize ATP or involve phosphorylation, such as kinases and phosphatases.[4][5]

  • Kinases: These enzymes catalyze the transfer of a phosphate group from ATP to a substrate.[6] With over 500 kinases in the human genome, they are a major class of drug targets, particularly in oncology.[6][7] Deregulation of kinase activity is a hallmark of many diseases.[8]

  • Phosphatases: These enzymes counteract the action of kinases by removing phosphate groups.[5] They are also gaining interest as therapeutic targets.[5]

Based on these potential targets, two primary categories of assays can be considered: biochemical assays and cell-based assays.[9][10]

Assay Type Description Advantages Disadvantages
Biochemical Assays Utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the effect of a compound.[10][11]High reproducibility, simpler to optimize, direct measure of target engagement.[10]Lack of physiological context (no cell membranes, metabolism, or signaling pathways).[12][13]
Cell-Based Assays Measure the effect of a compound on intact, living cells, providing a more physiologically relevant system.[9][11][12][13]More biologically relevant, can assess cytotoxicity and downstream effects simultaneously.[12][13]More complex, higher variability, potential for off-target effects to confound results.[10][13]

For initial high-throughput screening of a novel compound library, biochemical assays are often the preferred starting point due to their robustness and direct nature.[10] Hits identified from a biochemical screen can then be validated and further characterized in more complex cell-based assays.[10]

Pillar 2: Designing a Self-Validating Biochemical Screening Workflow

A well-designed screening workflow incorporates multiple checkpoints to ensure data integrity and build confidence in the identified hits. This workflow is designed to be a self-validating system.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Primary_HTS Primary HTS (Single Concentration) Hit_Identification Hit Identification (Z-score > 3) Primary_HTS->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Identification->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement & Viability) Dose_Response->Cell_Based_Assay Orthogonal_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis

Caption: High-Throughput Screening Workflow.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (Primary Screen)

This protocol describes a universal, homogeneous "add-mix-read" assay suitable for HTS. It measures the amount of ATP remaining after a kinase reaction.[14][15][16] Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[6][16]

Principle: The assay utilizes a luciferase enzyme that produces light in the presence of ATP.[14][16] The amount of light generated is directly proportional to the concentration of ATP in the reaction.[6][16]

Materials:

  • Purified Kinase of Interest (e.g., a tyrosine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (containing MgCl2)

  • This compound derivative library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of each library compound (at 2 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a known inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development to achieve a signal-to-background ratio of at least 5.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • ATP Addition and Reaction Termination:

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[17]

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control:

The robustness of the assay is determined by the Z'-factor, which should be consistently > 0.5 for a high-quality screen.[18]

  • Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • SD_pos = Standard deviation of the positive control

    • SD_neg = Standard deviation of the negative control

    • Mean_pos = Mean of the positive control

    • Mean_neg = Mean of the negative control

  • Hit Identification: Compounds are typically identified as "hits" if their activity is greater than three standard deviations from the mean of the negative controls (Z-score > 3).

Protocol 2: Fluorescence Polarization-Based Assay (Orthogonal Screen)

To eliminate false positives that may interfere with the luciferase system, an orthogonal assay with a different detection technology is crucial.[15] Fluorescence Polarization (FP) is an excellent choice as it measures the binding of a fluorescently labeled tracer to a larger molecule.[19][20][21][22]

Principle: When a small fluorescent molecule (tracer) is excited with polarized light, it rotates rapidly, and the emitted light is depolarized.[19][21] If the tracer binds to a larger molecule (e.g., an antibody or the kinase itself), its rotation slows, and the emitted light remains polarized.[19][22][23] In a competitive format, an unlabeled compound that binds to the target will displace the fluorescent tracer, leading to a decrease in polarization.[20]

G cluster_0 Low Polarization State cluster_1 High Polarization State Tracer Fluorescent Tracer (Small, Rotates Rapidly) Depolarized_Emission Depolarized Emitted Light Tracer->Depolarized_Emission Bound_Complex Tracer-Target Complex Tracer->Bound_Complex Excitation Polarized Excitation Light Excitation->Tracer Target Target Molecule (Large, Rotates Slowly) Target->Bound_Complex Polarized_Emission Polarized Emitted Light Bound_Complex->Polarized_Emission Excitation2 Polarized Excitation Light Excitation2->Bound_Complex

Caption: Principle of Fluorescence Polarization.

Materials:

  • Purified Kinase of Interest

  • Fluorescently labeled tracer (a ligand or antibody that binds to the kinase)

  • FP Assay Buffer

  • Confirmed hits from the primary screen

  • Black, low-volume 384-well microplates

  • Plate reader with FP capabilities (excitation and emission filters for the specific fluorophore)

Step-by-Step Methodology:

  • Compound Plating:

    • Perform serial dilutions of the hit compounds in DMSO.

    • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and a 2X solution of the fluorescent tracer in FP assay buffer. Optimal concentrations must be determined during assay development.

  • Assay Assembly:

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

    • Mix on a plate shaker.

    • Incubate at room temperature for the optimized time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • FP Measurement:

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the polarization values.

Data Analysis and IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it produces 50% of its maximal effect.[24]

  • Data Normalization:

    • Normalize the data with 0% inhibition being the signal from wells with no inhibitor (DMSO only) and 100% inhibition being the signal from wells with a saturating concentration of a known potent inhibitor.

  • Curve Fitting:

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Compound Primary Screen (% Inhibition) IC50 (µM) - Luminescence IC50 (µM) - FP
Derivative A85.21.21.5
Derivative B78.93.54.1
Derivative C92.10.8> 50 (False Positive)
Derivative D65.48.99.2

Protocol 3: Cell-Based Target Engagement and Viability Assay

After confirming hits in biochemical assays, it is essential to assess their activity in a more physiologically relevant context.[10][12][13] This protocol combines a target engagement assay with a cell viability readout.

Principle:

  • Target Engagement: Measures whether the compound interacts with its intended target within the cell. This can be assessed by measuring the phosphorylation of a downstream substrate of the target kinase via Western blot or a cellular immunoassay.

  • Cell Viability: Determines the effect of the compound on cell health and proliferation. Assays like MTS or CellTiter-Glo® measure metabolic activity as an indicator of viability.[26]

Materials:

  • Cancer cell line known to be dependent on the target kinase pathway

  • Cell culture medium and supplements

  • Confirmed active compounds

  • DMSO (vehicle control)

  • Lysis buffer (for Western blot) or Cell Viability Reagent (e.g., CellTiter-Glo®)

  • Antibodies for the target kinase, its phosphorylated substrate, and a loading control (for Western blot)

  • Clear or white-bottom 96-well plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the active compounds for a specified duration (e.g., 24, 48, or 72 hours).[26] Include a vehicle-only control.[26]

  • Endpoint Measurement:

    • For Target Engagement (Western Blot):

      • Lyse the cells and collect the protein lysate.

      • Determine protein concentration.

      • Perform SDS-PAGE and transfer to a membrane.

      • Probe with primary antibodies against the phosphorylated substrate, total substrate, and a loading control.

      • Incubate with secondary antibodies and detect the signal.

    • For Cell Viability (Luminescent Readout):

      • Add the cell viability reagent to the wells according to the manufacturer's instructions.

      • Incubate to allow for signal generation.

      • Read the luminescence on a plate reader.

Data Analysis:

  • Target Engagement: Quantify the band intensities from the Western blot. A decrease in the ratio of phosphorylated substrate to total substrate indicates target engagement.

  • Cell Viability: Calculate the IC50 for the effect on cell viability using the same method described for the biochemical assays.[27][28]

Troubleshooting Common Assay Issues

Issue Potential Cause Troubleshooting Steps
High Variability (Low Z') Inconsistent pipetting, reagent instability, cell plating inconsistency.[26][29]Calibrate pipettes, ensure reagents are properly stored and mixed, optimize cell seeding density.[29][30]
High Background Signal Sub-optimal reagent concentrations, contaminated reagents.Titrate enzyme, substrate, and ATP concentrations; use fresh reagents.
False Positives in Primary Screen Compound autofluorescence/luminescence, luciferase inhibition.[15]Run an orthogonal assay with a different detection method.[15] Screen compounds against the detection system alone.
Poor Dose-Response Curve Compound insolubility, incorrect concentration range.Check compound solubility in assay buffer, expand the concentration range tested.

Conclusion: A Pathway to Confident Hit Identification

The development of a robust in vitro assay cascade is a critical investment in the early stages of drug discovery. By employing a strategy that begins with a sensitive and scalable primary biochemical screen, followed by a mechanistically distinct orthogonal assay, and culminating in a physiologically relevant cell-based assay, researchers can confidently identify and prioritize this compound derivatives for further development. This multi-tiered approach, grounded in sound scientific principles and rigorous quality control, minimizes the risk of pursuing false positives and provides a clear path toward identifying promising lead compounds.

References

Application Note: A Scalable Synthetic Route to 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its polysubstituted pyridine core, featuring chloro, iodo, hydroxyl, and hydroxymethyl moieties, offers multiple points for diversification, making it an ideal scaffold for the construction of compound libraries for high-throughput screening. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further derivatization of the hydroxyl groups. This application note details a robust and scalable three-step synthetic pathway to this valuable intermediate, commencing from a commercially available starting material. The presented protocol is designed for practical implementation in a research or process chemistry setting, with an emphasis on scalability, efficiency, and safety.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from 2-amino-6-methylpyridine. The overall transformation involves diazotization and chlorination to introduce the chloro and hydroxyl groups, followed by regioselective iodination and subsequent oxidation of the methyl group.

Synthetic_Pathway 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Chloro-3-hydroxy-6-methylpyridine 2-Chloro-3-hydroxy-6-methylpyridine 2-Amino-6-methylpyridine->2-Chloro-3-hydroxy-6-methylpyridine Step 1: Diazotization & Chlorination 2-Chloro-4-iodo-3-hydroxy-6-methylpyridine 2-Chloro-4-iodo-3-hydroxy-6-methylpyridine 2-Chloro-3-hydroxy-6-methylpyridine->2-Chloro-4-iodo-3-hydroxy-6-methylpyridine Step 2: Regioselective Iodination This compound This compound 2-Chloro-4-iodo-3-hydroxy-6-methylpyridine->this compound Step 3: Benzylic Oxidation

Caption: Proposed synthesis of this compound.

Part 1: Synthesis of 2-Chloro-3-hydroxy-6-methylpyridine

The initial step involves the conversion of 2-amino-6-methylpyridine to 2-chloro-3-hydroxy-6-methylpyridine. This transformation is achieved via a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chloro group and subsequent hydrolysis to yield the hydroxypyridine.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-6-methylpyridine98%Commercially Available
Sodium Nitrite (NaNO₂)ACS GradeCommercially Available
Hydrochloric Acid (HCl)37% (conc.)Commercially Available
Copper(I) Chloride (CuCl)97%Commercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available

Procedure:

  • To a stirred solution of concentrated hydrochloric acid (150 mL) and water (50 mL) cooled to 0-5 °C in an ice-salt bath, add 2-amino-6-methylpyridine (21.6 g, 0.2 mol) portion-wise, ensuring the temperature remains below 10 °C.

  • Slowly add a solution of sodium nitrite (15.2 g, 0.22 mol) in water (40 mL) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate flask, dissolve copper(I) chloride (21.8 g, 0.22 mol) in concentrated hydrochloric acid (100 mL) at room temperature.

  • Add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60 °C for 1 hour to ensure complete reaction and hydrolysis.

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-3-hydroxy-6-methylpyridine as a solid.

Part 2: Regioselective Iodination

The second step is the regioselective iodination of 2-chloro-3-hydroxy-6-methylpyridine at the C4 position. The hydroxyl group at C3 is an activating ortho-, para-director, while the methyl group at C6 is a weakly activating ortho-, para-director. The chloro group at C2 is a deactivating ortho-, para-director.[1][2] The combined directing effects favor electrophilic substitution at the C4 and C5 positions. Due to steric hindrance from the adjacent chloro group, iodination is expected to occur preferentially at the C4 position.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-3-hydroxy-6-methylpyridineAs synthesized in Part 1-
N-Iodosuccinimide (NIS)98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)10% aq. solution-

Procedure:

  • Dissolve 2-chloro-3-hydroxy-6-methylpyridine (14.3 g, 0.1 mol) in anhydrous acetonitrile (200 mL) in a round-bottom flask protected from light.

  • Add N-iodosuccinimide (24.7 g, 0.11 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution (100 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-4-iodo-3-hydroxy-6-methylpyridine.

Part 3: Benzylic Oxidation

The final step is the oxidation of the methyl group at the C6 position to a hydroxymethyl group. This benzylic oxidation can be achieved using various oxidizing agents. A common and effective method involves the use of selenium dioxide.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4-iodo-3-hydroxy-6-methylpyridineAs synthesized in Part 2-
Selenium Dioxide (SeO₂)99.5%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized-
Celite®-Commercially Available

Procedure:

  • To a solution of 2-chloro-4-iodo-3-hydroxy-6-methylpyridine (28.4 g, 0.1 mol) in 1,4-dioxane (250 mL) and water (5 mL), add selenium dioxide (12.2 g, 0.11 mol).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the pad with dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-Chloro-3-hydroxy-6-methylpyridineC₆H₆ClNO143.5760-70
2-Chloro-4-iodo-3-hydroxy-6-methylpyridineC₆H₅ClINO285.4775-85
This compoundC₆H₅ClINO₂301.4750-60

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • N-Iodosuccinimide (NIS): Irritant. Handle in a fume hood.

  • Selenium Dioxide: Highly toxic and an environmental hazard. Handle with extreme care, using appropriate containment and disposal procedures.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Diazotization & Chlorination cluster_step2 Step 2: Regioselective Iodination cluster_step3 Step 3: Benzylic Oxidation Start1 2-Amino-6-methylpyridine Diazotization Diazotization with NaNO2/HCl Start1->Diazotization Sandmeyer Sandmeyer Reaction with CuCl Diazotization->Sandmeyer Hydrolysis Hydrolysis Sandmeyer->Hydrolysis Workup1 Extraction & Purification Hydrolysis->Workup1 Product1 2-Chloro-3-hydroxy-6-methylpyridine Workup1->Product1 Start2 2-Chloro-3-hydroxy-6-methylpyridine Iodination Iodination with NIS in ACN Start2->Iodination Workup2 Quenching & Purification Iodination->Workup2 Product2 2-Chloro-4-iodo-3-hydroxy-6-methylpyridine Workup2->Product2 Start3 2-Chloro-4-iodo-3-hydroxy-6-methylpyridine Oxidation Oxidation with SeO2 in Dioxane/Water Start3->Oxidation Workup3 Filtration & Purification Oxidation->Workup3 Product3 This compound Workup3->Product3

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described three-step synthesis provides a scalable and efficient route to this compound. The methodology relies on well-established chemical transformations and utilizes readily available reagents. This application note serves as a comprehensive guide for researchers in academic and industrial settings, enabling the synthesis of this versatile building block for the development of novel chemical libraries and potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Troubleshooting the Sonogashira Reaction with Iodinated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction, with a specialized focus on the unique challenges presented by iodinated pyridinol substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful carbon-carbon bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific hurdles that the pyridinol moiety can introduce.

Introduction: The Challenge of Iodinated Pyridinols

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides.[1] However, the introduction of a pyridinol scaffold, a common motif in pharmacologically active compounds, presents a unique set of challenges. The pyridine nitrogen can act as a ligand, potentially interfering with the catalytic cycle, while the acidic proton of the hydroxyl group can react with the basic components of the reaction mixture, leading to undesired side reactions and catalyst deactivation.

This guide provides a structured approach to troubleshooting these complex reactions, organized into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for a deeper dive into specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an iodinated pyridinol is not working at all. What are the first things I should check?

A1: When a reaction fails completely, a systematic check of your reagents and setup is crucial.

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are fresh and have been stored under inert conditions. Palladium catalysts, particularly Pd(0) species, are sensitive to air and can decompose, often indicated by the formation of palladium black.[2]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[3][4] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Reagent Purity: Impurities in your iodinated pyridinol, alkyne, or base can poison the catalyst. Ensure all reagents are of high purity.[4]

  • Base Quality: The amine base is critical for deprotonating the alkyne.[5] It should be anhydrous and free of oxidation products. Consider using a freshly opened bottle or distilling the amine prior to use.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[3] To minimize it:

  • Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes Glaser coupling. Meticulous degassing and maintaining an inert atmosphere are your first line of defense.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[6][7] These reactions often require specific ligands to facilitate the catalytic cycle without copper.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[2]

Q3: My reaction mixture turns black shortly after starting. What is happening?

A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition of your palladium catalyst.[2] This can be caused by:

  • Oxygen contamination.

  • Impurities in the reagents or solvent.

  • Inappropriate solvent choice: Some solvents may not effectively stabilize the active catalytic species.

  • Excessively high temperatures.

To prevent this, ensure all preventative measures for catalyst and reaction setup integrity are strictly followed.

Q4: Do I need to protect the hydroxyl group on my pyridinol substrate?

A4: The acidic proton of the hydroxyl group can interfere with the basic reaction conditions and potentially coordinate with the metal catalysts. While some reactions may proceed without protection, O-protection (e.g., with a silyl group like TBDMS, a methyl group, or a benzyl group) is often a reliable strategy to improve yields and reproducibility. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

In-Depth Troubleshooting Guide

This section is organized by common experimental observations, providing a logical workflow to diagnose and solve problems encountered during the Sonogashira coupling of iodinated pyridinols.

Symptom 1: Low to No Product Yield

A lack of conversion is the most common issue. A systematic approach is key to identifying the root cause.

The pyridinol substrate itself can be a source of catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the oxygen of the hydroxyl group can coordinate to the palladium center, leading to catalytically inactive species.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the active palladium catalyst and prevent coordination from the pyridinol substrate.[1] Consider ligands such as XPhos, SPhos, or DavePhos, which have proven effective in challenging cross-coupling reactions.[8]

  • Catalyst Precursor: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its in situ reduction to the active Pd(0) species. The amine base or phosphine ligands can act as reductants.[9]

  • Protecting the Hydroxyl Group: As mentioned in the FAQs, protecting the hydroxyl group can prevent its interference with the catalyst. This is a highly recommended strategy for complex pyridinol substrates.

Experimental Protocol: General Procedure for O-Silylation of an Iodinated Pyridinol

  • To a solution of the iodinated pyridinol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere, add imidazole (1.5 equiv).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silyl-protected iodinated pyridinol by flash column chromatography.

The optimal conditions for a Sonogashira reaction can be highly substrate-dependent.

Solutions:

  • Solvent Screening: The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species. While common solvents include THF, DMF, and toluene, their compatibility with your specific pyridinol substrate should be evaluated.[2] Polar aprotic solvents like DMF or NMP can be beneficial for dissolving polar pyridinols.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. However, for substrates prone to side reactions, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent can be a milder alternative.[10]

  • Temperature Optimization: While many Sonogashira reactions with aryl iodides proceed at room temperature, some less reactive or sterically hindered substrates may require heating.[4] However, excessive heat can lead to catalyst decomposition. A careful temperature screen (e.g., room temperature, 50 °C, 80 °C) is recommended.

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Iodinated Pyridinols

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Readily available and effective for many substrates.
Copper Co-catalyst CuI (1-5 mol%)Accelerates the reaction; consider copper-free for homocoupling issues.
Base TEA or DIPEA (2-3 equiv) or Cs₂CO₃ (2 equiv)Amine bases are standard; inorganic bases offer a milder option.
Solvent Anhydrous, degassed DMF or THFGood solvating properties for a range of substrates.
Temperature Room Temperature to 80 °CStart at room temperature and increase if no reaction is observed.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and side reactions.
Symptom 2: Formation of Side Products

Besides the desired product, you may observe other spots on your TLC or peaks in your chromatogram.

The replacement of the iodine atom with a hydrogen atom can be a significant side reaction, particularly under harsh conditions.

Solutions:

  • Milder Base: Strong bases can sometimes promote dehalogenation. Switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ may reduce this side reaction.

  • Lower Temperature: Running the reaction at a lower temperature for a longer duration can often suppress dehalogenation.

  • Ligand Choice: The electronic properties of the phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Experimenting with different ligands may be beneficial.

If you are using a silyl-protected alkyne (e.g., trimethylsilylacetylene), premature cleavage of the silyl group can occur, leading to the formation of the terminal alkyne and subsequent homocoupling.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate desilylation.

  • Choice of Base: Some amine bases can promote desilylation. If this is a persistent issue, consider using a non-nucleophilic base or an inorganic base.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following decision tree illustrates a logical workflow for troubleshooting your Sonogashira reaction with iodinated pyridinols.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No catalyst_check Check Catalyst & Reagent Integrity (Freshness, Purity, Inertness) check_yield->catalyst_check Yes success Successful Reaction side_products->success No homocoupling Homocoupling (Glaser)? side_products->homocoupling Yes conditions_check Optimize Reaction Conditions (Solvent, Base, Temperature) catalyst_check->conditions_check ligand_screen Screen Ligands (Bulky, Electron-Rich) conditions_check->ligand_screen protect_oh Protect Hydroxyl Group ligand_screen->protect_oh protect_oh->start Re-attempt dehalogenation Dehalogenation? homocoupling->dehalogenation No copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes slow_addition Slow Alkyne Addition homocoupling->slow_addition rigorous_degassing Ensure Rigorous Degassing homocoupling->rigorous_degassing other_side_products Other Side Products? dehalogenation->other_side_products No milder_base Use Milder Base (e.g., K2CO3) dehalogenation->milder_base Yes lower_temp Lower Reaction Temperature dehalogenation->lower_temp copper_free->start Re-attempt slow_addition->start Re-attempt rigorous_degassing->start Re-attempt milder_base->start Re-attempt lower_temp->start Re-attempt Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition + R-I (Iodinated Pyridinol) pd0->oxidative_addition pd_complex R-Pd(II)(I)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex R-Pd(II)(C≡CR')L2 transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-C≡CR' (Coupled Product) reductive_elimination->product alkyne H-C≡CR' (Terminal Alkyne) cu_acetylide_formation Base, CuI alkyne->cu_acetylide_formation cu_acetylide Cu-C≡CR' (Copper Acetylide) cu_acetylide_formation->cu_acetylide cu_acetylide->transmetalation Transfers Alkyne to Palladium

References

Common side reactions in the synthesis of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. This guide is designed to provide expert advice and troubleshooting strategies for common issues encountered during the synthesis of this highly functionalized pyridine derivative. As Senior Application Scientists, we understand that synthesizing complex molecules can present unique challenges. This resource, structured in a question-and-answer format, offers in-depth technical guidance rooted in established chemical principles to help you navigate potential pitfalls and optimize your synthetic route.

Proposed Synthetic Pathway

Synthetic_Pathway A 6-(hydroxymethyl)pyridin-3-ol B Protected Pyridine A->B  Protection (e.g., TBDMSCl)   C Pyridine N-oxide B->C  N-Oxidation (e.g., m-CPBA)   D 2-Chloro Pyridine N-oxide C->D  Chlorination (e.g., POCl3)   E 2-Chloro-4-iodo Pyridine N-oxide D->E  Iodination (e.g., NIS)   F Protected Final Product E->F  Deoxygenation (e.g., PCl3)   G This compound F->G  Deprotection (e.g., TBAF)  

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1 & 2: Protection and N-Oxidation

Question 1: I am observing low yields during the N-oxidation of my protected 6-(hydroxymethyl)pyridin-3-ol. What could be the issue?

Answer: Low yields in the N-oxidation step can stem from several factors, primarily related to the choice of oxidant and the stability of your starting material and product.

  • Potential Cause 1: Incomplete Reaction. The N-oxidation of pyridines, especially those with electron-donating groups, is generally efficient with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide[3]. However, steric hindrance from bulky protecting groups on the hydroxymethyl and hydroxyl moieties might slow down the reaction.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. A modest increase in temperature might be necessary, but be cautious of potential side reactions.

      • Choice of Oxidant: While m-CPBA is common, other oxidants like hydrogen peroxide in acetic acid or dimethyldioxirane can be effective. Dimethyldioxirane is a powerful but mild oxidant that can be particularly useful for sterically hindered substrates[4].

  • Potential Cause 2: Decomposition of Starting Material or Product. Pyridine N-oxides are generally stable, but prolonged exposure to strong acids or high temperatures can lead to degradation[3].

    • Troubleshooting:

      • Control Temperature: Perform the reaction at the lowest effective temperature.

      • Buffered Conditions: If using hydrogen peroxide in acetic acid, the acidic conditions might cause issues. Consider using a buffered system or a milder oxidant.

Step 3: Chlorination of the Pyridine N-oxide

Question 2: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving me a mixture of the desired 2-chloro product and the deoxygenated starting material. How can I improve the selectivity for chlorination?

Answer: The reaction of pyridine N-oxides with POCl₃ is a classic method for introducing a chlorine atom at the 2- or 4-position. However, it is well-documented that this reaction can also lead to simple deoxygenation without chlorination[5]. The balance between these two pathways is influenced by reaction conditions.

  • Potential Cause: Reaction Mechanism Bifurcation. The reaction proceeds through an intermediate adduct of the N-oxide with POCl₃. This intermediate can then either undergo nucleophilic attack by chloride to give the 2-chloropyridine or be reduced back to the pyridine.

    Chlorination_vs_Deoxygenation A Pyridine N-oxide B POCl3 Adduct A->B  + POCl3   C 2-Chloropyridine B->C  + Cl- (Chlorination)   D Pyridine (Deoxygenation) B->D  Reduction Pathway  

    Caption: Competing pathways in the reaction of pyridine N-oxide with POCl₃.

  • Troubleshooting & Optimization:

    • Temperature Control: Higher temperatures often favor the chlorination pathway. However, excessive heat can lead to decomposition and the formation of tarry byproducts. A careful optimization of the reaction temperature is crucial.

    • Use of a Base: The addition of a tertiary amine base, such as triethylamine or pyridine itself, can influence the reaction outcome. The base can act as a catalyst and also neutralize any HCl generated, which might affect the stability of the product[6][7].

    • Alternative Chlorinating Agents: While POCl₃ is widely used, other reagents like oxalyl chloride or sulfuryl chloride can also be employed for the chlorination of pyridine N-oxides and may offer different selectivity profiles[8][9].

Question 3: I am observing the formation of other chlorinated isomers in addition to the desired 2-chloro product. How can I improve regioselectivity?

Answer: The regioselectivity of chlorination on the pyridine N-oxide ring is directed by the existing substituents. For a 3-hydroxy (or protected hydroxy) pyridine N-oxide, chlorination is generally expected at the 2- and 6-positions. Given that the 6-position is already substituted with a hydroxymethyl group, the primary site of attack should be the 2-position.

  • Potential Cause: Electronic and Steric Effects. While the 2-position is electronically favored for nucleophilic attack on the activated N-oxide, competing chlorination at the 4-position can sometimes occur, although it is generally less favored in 3-substituted pyridine N-oxides.

  • Troubleshooting & Optimization:

    • Careful Analysis of Product Mixture: Use high-resolution analytical techniques like NMR and LC-MS to accurately identify and quantify the isomeric byproducts.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. It is advisable to screen different solvents to find the optimal one for your specific substrate.

    • Purification: If minor amounts of other isomers are formed, careful column chromatography should allow for their separation[10].

Step 4: Iodination

Question 4: My iodination reaction is resulting in a low yield of the desired 4-iodo product, and I am seeing unreacted starting material and some di-iodinated byproducts. How can I optimize this step?

Answer: The regioselective iodination of a substituted pyridine can be challenging. The position of iodination is influenced by the electronic nature of the substituents. For a 3-hydroxypyridine derivative, electrophilic iodination is expected to occur at the positions ortho and para to the hydroxyl group, which are the 2- and 4-positions. Since the 2-position is already chlorinated, the 4-position is the next likely site for iodination.

  • Potential Cause 1: Insufficiently Activating Conditions. The pyridine ring is electron-deficient, and even with the activating hydroxyl group, direct iodination with molecular iodine (I₂) may be slow.

    • Troubleshooting:

      • Use of an Iodinating Agent with an Oxidant: A common strategy is to use I₂ in the presence of an oxidizing agent such as iodic acid or ammonium persulfate to generate a more electrophilic iodine species[11].

      • N-Iodosuccinimide (NIS): NIS is a widely used and effective electrophilic iodinating agent for activated aromatic rings and can be a good choice for this transformation[12].

  • Potential Cause 2: Over-iodination. If the reaction conditions are too harsh or the reaction is left for too long, di-iodination can occur at other activated positions on the ring.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (e.g., 1.1 equivalents) is often a good starting point.

      • Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely by TLC or LC-MS to quench it once the starting material is consumed to prevent the formation of di-iodinated products.

  • Potential Cause 3: Formation of Regioisomers. While the 4-position is the most likely site for iodination, some iodination at other positions might occur.

    • Troubleshooting:

      • Directed Iodination: In some cases, directed ortho-metalation followed by quenching with an iodine source can provide high regioselectivity, although this adds extra steps to the synthesis.

      • Purification: Careful chromatographic purification is often necessary to separate the desired 4-iodo isomer from other iodinated byproducts[10]. A one-pot iodination of hydroxypyridines has been reported to yield products that do not require chromatographic purification, which could be an advantageous method to explore[13][14][15][16].

Step 5 & 6: Deoxygenation and Deprotection

Question 5: During the deprotection of the silyl ethers, I am observing decomposition of my final product. What are the likely causes and how can I mitigate this?

Answer: The final deprotection step to reveal the hydroxyl and hydroxymethyl groups can be challenging due to the potential instability of the poly-functionalized final product. Silyl ethers are typically removed under acidic conditions or with a fluoride source[17].

  • Potential Cause 1: Harsh Deprotection Conditions. Strong acidic conditions (e.g., HCl, TFA) or prolonged exposure to fluoride sources at elevated temperatures can lead to decomposition of the sensitive polyhalogenated pyridinol. The final product, being an iodo-substituted phenol derivative, can be susceptible to degradation.

    • Troubleshooting:

      • Mild Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) in THF at 0 °C to room temperature is a standard and generally mild method for removing TBDMS groups[18].

      • Buffered Fluoride Source: If TBAF is too harsh, using a buffered fluoride source like HF-pyridine can sometimes be more gentle and selective[19][20].

      • Acid-Catalyzed Deprotection with Mild Acids: Mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, can be effective for the selective deprotection of primary silyl ethers and might be suitable for this substrate[21].

  • Potential Cause 2: Instability of the Final Product. The final product, this compound, contains multiple functional groups that could make it sensitive to air, light, or temperature.

    • Troubleshooting:

      • Inert Atmosphere: Perform the deprotection and subsequent work-up and purification under an inert atmosphere (e.g., nitrogen or argon).

      • Protection from Light: Protect the reaction mixture and the isolated product from light.

      • Low-Temperature Purification and Storage: Purify the final product using column chromatography at low temperatures if necessary and store it at a low temperature (e.g., -20 °C) under an inert atmosphere[22].

Data Summary Table

StepCommon IssuePotential Cause(s)Recommended Action(s)
N-Oxidation Low YieldIncomplete reaction, Steric hindrance, DecompositionIncrease reaction time/temperature, Use a stronger/milder oxidant, Control temperature, Use buffered conditions
Chlorination Deoxygenation byproductReaction mechanism bifurcationOptimize temperature, Use a tertiary amine base, Screen alternative chlorinating agents
Chlorination Isomeric byproductsElectronic and steric effectsOptimize solvent and temperature, Careful chromatographic separation
Iodination Low Yield / Incomplete ReactionInsufficiently activating conditionsUse an oxidant with I₂, Use NIS
Iodination Over-iodinationHarsh reaction conditionsControl stoichiometry, temperature, and reaction time
Deprotection Product DecompositionHarsh deprotection conditions, Product instabilityUse mild fluoride source (TBAF, HF-pyridine), Use mild acidic conditions (PPTS), Work under inert atmosphere, Protect from light, Low-temperature purification and storage

References

Technical Support Center: Synthesis of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, byproducts, and impurities encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical solutions to ensure a successful and efficient synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds in two key steps: the chlorination of a suitable pyridinol precursor, followed by regioselective iodination. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway A 2-Hydroxy-6-(hydroxymethyl)-3-pyridinol B 2-Chloro-6-(hydroxymethyl)-3-pyridinol A->B Chlorination (e.g., POCl₃) C This compound B->C Iodination (e.g., NIS, ICl)

Caption: General synthetic route to this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

A. Chlorination Step: Synthesis of 2-Chloro-6-(hydroxymethyl)-3-pyridinol

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is producing a significant amount of dark, tar-like material, and the yield of the desired 2-chloro-6-(hydroxymethyl)-3-pyridinol is low. What's causing this and how can I prevent it?

Answer:

The formation of tar during chlorination with POCl₃ is a common issue, often stemming from the harsh reaction conditions.

  • Causality: High reaction temperatures and the use of excess POCl₃ can lead to polymerization and degradation of the starting material and the product. The hydroxymethyl group is also susceptible to side reactions under these conditions.

  • Troubleshooting & Optimization:

    • Solvent-Free Approach: A highly effective method for large-scale preparations involves heating the 2-hydroxypyridine precursor with an equimolar amount of POCl₃ in a sealed reactor. This minimizes side reactions by avoiding a large excess of the chlorinating agent.

    • Use of a Base: The addition of a base, such as pyridine (one equivalent), can be beneficial. It neutralizes the HCl generated during the reaction, preventing acid-catalyzed degradation.

    • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it, while monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Alternative Chlorinating Agents: If tarring persists, consider milder chlorinating agents. However, for the conversion of a hydroxyl group to a chlorine on a pyridine ring, POCl₃ is a standard reagent.

Experimental Protocol: Solvent-Free Chlorination

  • In a pressure-rated sealed reactor, combine 2-hydroxy-6-(hydroxymethyl)-3-pyridinol and one molar equivalent of pyridine.

  • Carefully add one molar equivalent of phosphorus oxychloride (POCl₃) dropwise while cooling the reactor in an ice bath.

  • Seal the reactor and heat it to the desired temperature (start with a lower range, e.g., 80-100°C, and optimize as needed).

  • Monitor the reaction to completion.

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

Question 2: After workup of the chlorination reaction, I see multiple spots on my TLC plate. What are the likely impurities?

Answer:

Besides the desired product and unreacted starting material, several byproducts can form.

  • Potential Impurities:

    • Unreacted Starting Material: The reaction may not have gone to completion.

    • Dichlorinated Species: The hydroxymethyl group can also be chlorinated to a chloromethyl group, especially with excess POCl₃ and high temperatures.

    • Phosphorylated Byproducts: Reaction of the hydroxyl groups with POCl₃ can form phosphate esters, which are often difficult to remove.

  • Troubleshooting & Purification:

    • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or HPLC to minimize unreacted starting material.

    • Stoichiometry Control: Use of equimolar POCl₃ helps to reduce the formation of dichlorinated byproducts.

    • Purification: Column chromatography on silica gel is typically effective for separating the desired product from these impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization can also be an effective purification method.

B. Iodination Step: Synthesis of this compound

Question 3: My iodination reaction is sluggish, and I'm getting a low yield of the final product. How can I improve the reaction efficiency?

Answer:

Low yields in iodination reactions can be attributed to several factors, including the choice of iodinating agent and reaction conditions.

  • Causality: The pyridine ring is electron-deficient, which can make electrophilic substitution challenging. The choice of iodinating agent and the presence of an activator are critical.

  • Troubleshooting & Optimization:

    • Choice of Iodinating Agent:

      • N-Iodosuccinimide (NIS): This is a mild and effective iodinating agent for many aromatic compounds. The reaction can be catalyzed by an acid, such as trifluoroacetic acid.

      • Iodine Monochloride (ICl): This is a more reactive iodinating agent that can be effective for less reactive substrates.

      • Molecular Iodine (I₂): Often requires an oxidizing agent to generate a more electrophilic iodine species. A combination of I₂ and an oxidizing agent like nitric acid or hydrogen peroxide can be used, but may lead to side reactions.

    • Solvent Selection: The polarity of the solvent can influence the reaction rate. Dichloromethane, acetonitrile, or acetic acid are commonly used. Avoid chlorinated solvents like carbon tetrachloride and chloroform if possible.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat may lead to byproduct formation. Optimization is key.

Question 4: I'm observing the formation of multiple iodinated products. How can I improve the regioselectivity of the iodination?

Answer:

The directing effects of the substituents on the pyridine ring determine the position of iodination.

  • Causality: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the chloro and hydroxymethyl groups are deactivating. The 4-position is sterically accessible and electronically favored for electrophilic attack. However, iodination at other positions can occur, leading to isomeric impurities.

  • Troubleshooting & Optimization:

    • Sterically Hindered Iodinating Agents: While less common, using a bulkier iodinating agent might favor the less sterically hindered position.

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

    • Protecting Groups: In complex cases, a protecting group strategy might be necessary, though it adds steps to the synthesis.

Troubleshooting_Iodination cluster_0 Low Yield cluster_1 Poor Regioselectivity A1 Optimize Iodinating Agent (NIS, ICl) A2 Adjust Solvent Polarity (CH₂Cl₂, CH₃CN) A3 Optimize Temperature B1 Lower Reaction Temperature B2 Consider Steric Effects of Reagent Start Iodination Issues Start->A1 Start->A2 Start->A3 Start->B1 Start->B2

Caption: Troubleshooting guide for the iodination step.

C. Purification and Stability

Question 5: I'm having difficulty purifying the final product. What are the best methods?

Answer:

Purification of halogenated pyridinols can be challenging due to their polarity and potential for multiple halogenation states.

  • Recommended Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure material. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. Due to the polar nature of the product, a more polar eluent system may be required.

    • Acid-Base Extraction: The pyridinol moiety allows for manipulation of solubility based on pH. Dissolving the crude product in a dilute base, washing with an organic solvent to remove non-polar impurities, and then re-precipitating the product by adding acid can be an effective purification step.

Question 6: Is the final product, this compound, stable for long-term storage?

Answer:

Iodinated aromatic compounds can be sensitive to light and air.

  • Stability and Storage:

    • Light Sensitivity: Store the compound in an amber vial or a container protected from light to prevent potential de-iodination.

    • Oxidation: While generally stable, it is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

    • Temperature: For long-term storage, keeping the material at a reduced temperature (e.g., 2-8°C) is recommended.

III. Quantitative Data Summary

ParameterChlorination StepIodination Step
Typical Reagents POCl₃, PyridineNIS, ICl, I₂/oxidant
Common Solvents Solvent-free, TolueneDichloromethane, Acetonitrile
Temperature Range 80-120°C25-60°C
Potential Byproducts Dichlorinated species, Phosphorylated compoundsIsomeric iodinated products, Di-iodinated products

IV. References

  • Amerigo Scientific. 2-Chloro-3-hydroxy-6-(hydroxymethyl)-4-iodopyridine (97%). --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in pyridine synthesis. --INVALID-LINK--

  • ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. --INVALID-LINK--

  • ChemScene. 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol. --INVALID-LINK--

  • European Patent Office. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. --INVALID-LINK--

  • Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. --INVALID-LINK--

  • Google Patents. Novel halopyridines and methods of making - Patent 0136593. --INVALID-LINK--

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. --INVALID-LINK--

  • National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • Open Access Pub. Purification Techniques. --INVALID-LINK--

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. --INVALID-LINK--

  • Wikipedia. List of purification methods in chemistry. --INVALID-LINK--

  • World Intellectual Property Organization. WO1998040355A1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. --INVALID-LINK--

Technical Support Center: Suzuki Coupling of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling with 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique combination of functional groups on this pyridine core—a reactive iodine, a less reactive chlorine, a Lewis-basic nitrogen, a hydroxymethyl group, and an acidic pyridinol moiety—presents a distinct set of challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)
Q1: I am getting low to no yield in my Suzuki coupling with this compound. What are the most likely causes?

Low yields in this reaction typically stem from a combination of factors related to the substrate's unique structure and the reaction conditions. The primary culprits are often:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][2] This is a common issue with nitrogen-containing heterocycles.[3]

  • Side Reactions: The starting material or the boronic acid coupling partner may be degrading under the reaction conditions. Key side reactions include protodeboronation of the boronic acid and hydrodehalogenation of the starting material.[4][5]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. A generic set of conditions may not be effective for this highly functionalized and potentially sensitive substrate.[6] For instance, an inappropriate base can fail to activate the boronic acid sufficiently or may promote decomposition.[7]

  • Poor Reagent Quality: The stability of boronic acids can be a concern; they can dehydrate to form cyclic boroxine trimers or decompose via protodeboronation upon storage.[1][8] It is crucial to verify the quality of the boronic acid before use.

Q2: At which position (C4-Iodo or C2-Chloro) should I expect the coupling to occur, and why?

You should expect highly selective coupling at the C4-Iodo position .

The Suzuki-Miyaura coupling mechanism begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] The rate of this step is highly dependent on the nature of the halogen. The bond dissociation energy for C-X bonds increases in the order C-I < C-Br < C-Cl. Consequently, the relative reactivity for oxidative addition is I > Br > Cl .[10][11]

For your substrate, the C-I bond is significantly weaker and more reactive than the C-Cl bond, ensuring that the palladium catalyst will selectively insert at the C4 position.[12] This inherent reactivity difference allows for the selective functionalization of the C4 position while leaving the C2-chloro group intact for potential subsequent transformations.

Q3: My starting material seems to be decomposing. Could the hydroxymethyl or pyridinol groups be causing issues?

Yes, both the hydroxymethyl and the pyridinol functional groups can introduce complications.

  • Pyridinol Group (-OH): The hydroxyl group on the pyridine ring is acidic and will be deprotonated by the base used in the reaction. The resulting pyridinolate anion can alter the electronic properties of the ring. More significantly, it can act as a bidentate ligand, chelating to the palladium catalyst. This chelation can sometimes stabilize the catalyst but may also sequester it, leading to reduced catalytic activity.

  • Hydroxymethyl Group (-CH2OH): While generally more stable than an aldehyde, the hydroxymethyl group's alcohol functionality can participate in side reactions. The slightly acidic proton can interact with the base. More critically, under certain conditions, particularly at elevated temperatures or with specific bases, alcohols can be oxidized or act as a hydride source, potentially contributing to the unwanted hydrodehalogenation of your starting material.[1]

Q4: What is the best choice of palladium catalyst and ligand for this substrate?

Given the challenges of a potentially coordinating heterocycle and a less reactive chloro-group (if a second coupling were desired), a highly active catalyst system is required.

  • Palladium Precursor: Standard Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, or Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf), are all viable starting points.[1][13] Pd(II) precursors require an in-situ reduction to the active Pd(0) species, which is usually accomplished by a phosphine ligand or other reagents in the mixture.[1]

  • Ligand Selection: This is the most critical parameter. For challenging substrates like electron-deficient or coordinating heterocyles, bulky and electron-rich phosphine ligands are the gold standard. They promote the crucial oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination.[2][9]

Recommended Ligands:

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are excellent choices. They provide the necessary steric bulk and electron density to create a highly active, monoligated palladium species that is less susceptible to inhibition.[2][9]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr can also be highly effective, offering strong electron donation and excellent catalyst stability.[14]

The following table provides a starting point for catalyst system selection:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ + SPhosBuchwald LigandHigh activity for heteroaryl chlorides/bromides, good functional group tolerance.1-5
Pd₂(dba)₃ + XPhosBuchwald LigandVery active, good for sterically hindered substrates.1-5
PdCl₂(dppf)Bidentate PhosphineOften effective, but may be less active than Buchwald systems for this substrate.2-5
PEPPSI-IPrNHC PrecatalystAir and moisture stable, high activity.[14]2-5
Q5: How do I select the optimal base for this reaction?

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][15] For your substrate, a base must be chosen that is effective but does not promote decomposition of the sensitive functional groups.

  • Inorganic Bases: These are most common.

    • Potassium Phosphate (K₃PO₄): Often the best choice for sensitive substrates. It is a strong enough base to promote the reaction but is generally less harsh than hydroxides.

    • Carbonates (Cs₂CO₃, K₂CO₃): Widely used and effective. Cesium carbonate is more soluble and often gives better results, albeit at a higher cost.[16]

  • Fluoride Sources (KF, CsF): Can be effective, especially if the starting material has base-labile groups (like esters), but may be less effective for this specific transformation.[15]

  • Organic Bases (e.g., Et₃N): Generally not recommended as the primary base for Suzuki couplings as they are often less effective than inorganic bases.[16]

Recommendation: Start with K₃PO₄ . It provides a good balance of reactivity and mildness.

Q6: What solvent system is recommended?

The choice of solvent is critical for ensuring all components remain in solution and for influencing the reaction rate and selectivity. A mixture of an organic solvent and water is typically used.[10]

  • 1,4-Dioxane/Water: A very common and effective system.

  • Toluene/Water: Another excellent choice, particularly for reactions at higher temperatures.

  • THF/Water: A good option, though THF's lower boiling point limits the accessible temperature range.

  • DMF or DMA/Water: These polar aprotic solvents can be useful but may lead to more side reactions at high temperatures.

Recommendation: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point. It is crucial to thoroughly degas the solvent mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q7: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water) to cleave the C-B bond, returning the corresponding arene and destroying your nucleophile.[4] Heteroaryl boronic acids can be particularly susceptible to this.[3][17]

Strategies to Minimize Protodeboronation:

  • Use a Boronic Ester: Pinacol (BPin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can be used as direct replacements.[18][19] They slowly hydrolyze under the reaction conditions to generate the active boronic acid, keeping its instantaneous concentration low.

  • Use Stoichiometry: Employ a slight excess of the boronic acid or ester (e.g., 1.2 to 1.5 equivalents).

  • Use Anhydrous Conditions (with caution): While Suzuki reactions are often run in aqueous media, anhydrous conditions using a base like potassium fluoride (KF) or a specific system like TMSOK can sometimes mitigate the issue.[1] However, this changes the mechanism and may require re-optimization.

  • Reaction Rate: Use a highly active catalyst system (see Q4) to ensure the rate of the desired coupling is much faster than the rate of protodeboronation.[17]

Q8: I see a significant amount of starting material dehalogenation. What causes this and how can it be prevented?

Hydrodehalogenation is the replacement of the halogen (in this case, iodine) with a hydrogen atom. This side reaction typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-I intermediate can react with a hydride source in the mixture, followed by reductive elimination to yield the dehalogenated product.[1]

Potential Hydride Sources:

  • Amine bases or impurities.

  • Alcoholic solvents or the hydroxymethyl group on your substrate.

  • Water, via certain decomposition pathways.

Prevention Strategies:

  • Use a Non-Reducing Solvent/Base System: Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue.

  • Ensure High Purity of Reagents: Use high-purity, degassed solvents and fresh reagents.

  • Optimize Temperature: Higher temperatures can sometimes promote decomposition pathways that lead to dehalogenation.[20][21] Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., 80-100 °C).

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for 2-Chloro-4-iodopyridinol Derivative Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Transmetal Transmetalation Intermediate (Ar-Pd(II)-R L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product Transmetal->Product ArylHalide 2-Chloro-6-(hydroxymethyl) -4-iodo-3-pyridinol (Ar-I) ArylHalide->Pd0 Oxidative Addition BoronicAcid Boronic Acid R-B(OH)₂ Boronate Activated Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Low Yield start Low or No Yield Observed q1 Is starting material (SM) consumed? start->q1 q2 Major side product observed? q1->q2 Yes sol1 Reaction not proceeding. 1. Increase Temperature. 2. Screen more active catalyst/ligand (e.g., SPhos). 3. Check base (try K₃PO₄). q1->sol1 No sol2 SM is decomposing. 1. Lower temperature. 2. Use milder base (K₃PO₄). 3. Ensure reaction is anaerobic. q2->sol2 General Decomposition sol3 Protodeboronation: 1. Use boronic ester (BPin). 2. Use 1.5 eq. of boron reagent. 3. Use highly active catalyst for faster coupling. q2->sol3 Arene from Boronic Acid sol4 Hydrodehalogenation: 1. Lower temperature. 2. Check for hydride sources (impurities). 3. Use high purity, degassed solvents. q2->sol4 De-iodinated SM sol5 Complex mixture. Re-evaluate entire system. Start with optimized protocol. q2->sol5 Other/Multiple

References

Technical Support Center: Stability Assessment of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS No. 208519-37-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various reaction conditions. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound, with a focus on potential stability-related causes.

Scenario 1: My reaction mixture is turning a dark brown/purple color upon addition of a base or exposure to air.

  • Potential Cause: Iodinated phenols and pyridinols can be susceptible to oxidation, which is often accelerated under basic conditions or in the presence of oxygen. The color change likely indicates the formation of colored degradation products, possibly through the formation of phenoxide radicals followed by oxidative coupling or decomposition, potentially leading to the release of iodine.

  • Troubleshooting Steps:

    • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

    • Controlled Reagent Addition: If adding a base, do so slowly and at a reduced temperature to control any exothermic processes and minimize the time the compound is in a highly basic environment.

    • Antioxidants: Consider the addition of a small amount of an antioxidant if compatible with your reaction chemistry.

Scenario 2: I'm observing multiple new, small peaks in my HPLC analysis during the reaction or upon workup.

  • Potential Cause: The appearance of multiple unexpected peaks suggests that this compound may be degrading under your specific reaction or workup conditions. These could be due to hydrolysis, oxidation, or photodecomposition. Studies on similar heterocyclic compounds have shown they can be labile in acidic or alkaline mediums and sensitive to oxidizing agents.[1]

  • Troubleshooting Steps:

    • Analyze a Control Sample: Prepare a solution of your starting material in the reaction solvent and hold it at the reaction temperature (without other reagents) to see if thermal degradation is occurring.

    • pH Assessment: Check the pH of your reaction mixture and your aqueous workup solutions. Extreme pH levels can catalyze hydrolysis or other degradation pathways.[2]

    • Protect from Light: If not already doing so, protect your reaction from light by covering the glassware with aluminum foil. Photodegradation is a common issue for many aromatic and heterocyclic compounds.[1]

    • LC-MS Analysis: If possible, analyze the new peaks by LC-MS to get mass data, which can help in identifying the degradation products and understanding the degradation pathway.

Scenario 3: My reaction appears to go to completion (starting material consumed), but the yield of the desired product is low.

  • Potential Cause: This common issue can arise if the desired product itself is unstable under the reaction conditions, or if the starting material is degrading through a non-productive pathway in parallel to the main reaction. The functional groups on this compound (hydroxymethyl, phenol, chloro, iodo) all present potential sites for side reactions or degradation.

  • Troubleshooting Steps:

    • Reaction Profiling: Take aliquots of your reaction at regular intervals and analyze them by HPLC. This will help you determine if your desired product is forming and then degrading over time.

    • Reduce Reaction Time/Temperature: If the product is degrading, try running the reaction for a shorter time or at a lower temperature to minimize this effect.

    • Investigate Reagent Compatibility: Ensure that all reagents are compatible with the various functional groups of your starting material. For example, strong nucleophiles could potentially displace the chlorine or iodine atoms.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

  • pH: Likely most stable in a neutral to slightly acidic pH range.[1] Extreme basic conditions can deprotonate the pyridinol, making it more susceptible to oxidation. Strong acidic conditions may also promote degradation.

  • Temperature: The recommended storage condition is 2-8°C, suggesting that it may have limited long-term stability at room temperature or higher.[3] Thermal stress can lead to decomposition.

  • Light: Aromatic and heterocyclic compounds, especially those with multiple functional groups, are often photolabile.[1] It is best practice to handle and store this compound protected from light.

  • Oxidizing Agents: The hydroxymethyl and pyridinol moieties are susceptible to oxidation. Contact with strong oxidizing agents will likely lead to degradation.

Q2: How does pH impact the stability of this compound?

The pH of the solution can significantly influence the stability of this compound.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, protonation of the pyridine nitrogen may occur, which could potentially activate the ring towards certain degradative reactions. Hydrolysis of the hydroxymethyl group is also a possibility, though likely requiring harsh conditions.

  • Neutral Conditions (pH 6-7.5): This is generally the pH range where many organic molecules exhibit maximum stability.[1]

  • Basic Conditions (pH > 8): In a basic medium, the pyridinol hydroxyl group will be deprotonated to form a pyridinolate anion. This species is electron-rich and highly susceptible to oxidation. This can lead to the formation of colored impurities and complex degradation products. Studies on other compounds have shown extreme instability in alkaline mediums.[1]

Q3: What are the likely degradation pathways for this molecule?

Based on its structure, several degradation pathways are plausible under forced conditions:

  • Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). The pyridinol ring itself can also be oxidized, especially under basic conditions.

  • Dehalogenation: The C-I and C-Cl bonds could potentially be cleaved. The C-I bond is generally more labile than the C-Cl bond and could be susceptible to reductive de-iodination or nucleophilic displacement.

  • Photodegradation: UV or visible light could provide the energy to initiate radical reactions, potentially leading to dehalogenation or polymerization.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Degradation Pathway A 2-Chloro-6-(hydroxymethyl)- 4-iodo-3-pyridinol B Oxidation (e.g., H₂O₂, air) A->B C Aldehyde Intermediate B->C Oxidation of -CH₂OH D Carboxylic Acid Derivative C->D Further Oxidation E Further Decomposition (Ring Opening, Polymerization) D->E

Caption: Hypothetical oxidative degradation pathway.

Q4: How can I perform a forced degradation study on this compound?

A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[4][5] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4] A typical study would involve the following conditions, with a target degradation of 5-20%.[6]

Stress ConditionProposed MethodAnalysis
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hHPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH at room temp for 2-8hHPLC-UV, LC-MS
Oxidation 3% H₂O₂ at room temp for 24hHPLC-UV, LC-MS
Thermal Stress Solid sample at 80°C for 72hHPLC-UV, LC-MS
Photostability Solution/solid exposed to ICH Q1B option 2 light conditionsHPLC-UV, LC-MS

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound.

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability profile of the compound.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% (w/v) Hydrogen peroxide

  • Forced degradation reaction vessels

  • Calibrated HPLC-UV system (and LC-MS if available)

  • Photostability chamber

  • Oven

Workflow Diagram:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress ox Oxidation (3% H₂O₂, RT) prep->ox Expose to Stress therm Thermal (Solid) (80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis Analyze by Stability- Indicating HPLC-UV acid->analysis base->analysis ox->analysis therm->analysis photo->analysis id Identify Degradants (LC-MS) analysis->id

Caption: General experimental workflow for forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[6]

  • Control Sample: Dilute the stock solution with the solvent mixture to a working concentration (e.g., 0.1 mg/mL) and analyze immediately by HPLC. This is your time-zero control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at early time points (e.g., 0.5, 1, 2, 4 hours) due to expected higher reactivity, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and store it in an oven at 80°C.

    • At specified time points (e.g., 24, 48, 72 hours), dissolve a portion of the solid in the solvent mixture and analyze by HPLC.

  • Photostability Testing:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC alongside a control sample protected from light.

Data Analysis: For each condition, calculate the percentage of degradation of the parent compound and quantify the formation of any major degradation products using peak areas from the HPLC chromatograms. Use LC-MS to propose structures for the observed degradants.

References

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a persistent challenge in synthetic chemistry: the activation of the robust carbon-chlorine (C-Cl) bond in cross-coupling reactions. Due to their low cost and vast commercial availability, aryl chlorides are highly desirable starting materials, yet their inert nature often leads to sluggish or failed reactions.[1][2] This resource combines mechanistic insights with field-proven protocols to help you navigate these challenges effectively.

The Core Challenge: Why Are C-Cl Bonds So Unreactive?

The fundamental difficulty lies in the first and often rate-determining step of the catalytic cycle for most cross-coupling reactions: oxidative addition . The C-Cl bond is significantly stronger (bond dissociation energy ~96 kcal/mol) than C-Br (~81 kcal/mol) or C-I (~65 kcal/mol) bonds. Consequently, a standard Pd(0) catalyst struggles to insert into this bond. Overcoming this high activation barrier is the key to success. Success requires a catalyst system, typically a metal center supported by a carefully chosen ligand, that is electron-rich enough to promote this difficult oxidative addition step without being prone to decomposition at the higher temperatures often required.[3]

Catalytic_Cycle_Challenge cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs LnM(0) LnM(0) Active Catalyst OA Oxidative Addition (RATE-LIMITING STEP) LnM(0)->OA Ar-Cl Ar-M(II)-X Ar-M(II)-X OA->Ar-M(II)-X TM Transmetalation Ar-M(II)-X->TM R'-M' Ar-M(II)-R Ar-M(II)-R' TM->Ar-M(II)-R RE Reductive Elimination Ar-M(II)-R->RE RE->LnM(0) Ar-R' ArCl Aryl Chloride (Ar-Cl) (Unreactive) ArCl->OA High Activation Energy R_Metal Coupling Partner (R'-M') R_Metal->TM

Caption: General catalytic cycle highlighting the challenging C-Cl oxidative addition step.

General Troubleshooting & FAQs

This section addresses common issues applicable across various cross-coupling reaction types.

Q1: My reaction with an aryl chloride has failed completely (0% conversion). Where do I begin troubleshooting?

A1: A complete failure typically points to a fundamental problem with the catalyst's activity or stability. Follow this workflow:

  • Atmosphere Control is Non-Negotiable: Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state, often resulting in the formation of palladium/nickel black.[4] Ensure your solvent is rigorously degassed (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) from start to finish.

  • Re-evaluate Your Catalyst System: The "magic bullet" is often the ligand. For C-Cl bonds, standard ligands like triphenylphosphine (PPh₃) are rarely effective. You need a more potent system.

    • For Palladium: Switch to a bulky, electron-rich phosphine ligand. These ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step.[3] Good starting points are biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[5][6]

    • For Nickel: Nickel is inherently more reactive towards aryl chlorides than palladium and can be a cost-effective alternative.[7] Catalyst systems like NiCl₂(PCy₃)₂ or those generated in situ from a nickel salt (e.g., NiCl₂·glyme) and a ligand are excellent choices.[7][8]

  • Check Your Base and Solvent: The base is not just a spectator. It plays a crucial role in the transmetalation and catalyst regeneration steps. For challenging aryl chlorides, a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is often required compared to reactions with aryl bromides. The solvent must be anhydrous and capable of solubilizing all components.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_atmosphere Is the system strictly inert? start->check_atmosphere check_catalyst Is the ligand suitable for C-Cl activation? check_atmosphere->check_catalyst Yes fix_atmosphere Action: Rigorously degas solvents & use inert gas. check_atmosphere->fix_atmosphere No check_conditions Are the base/solvent/temp appropriate? check_catalyst->check_conditions Yes fix_catalyst Action: Switch to bulky, electron-rich ligand (e.g., SPhos, IPr-NHC) or consider a Ni catalyst. check_catalyst->fix_catalyst No success Reaction Successful check_conditions->success Optimized fix_conditions Action: Screen stronger bases (K3PO4, NaOtBu), higher boiling point solvents, or incrementally increase temp. check_conditions->fix_conditions No fix_atmosphere->start fix_catalyst->start fix_conditions->start

Caption: A decision-making workflow for troubleshooting failed C-Cl cross-coupling reactions.

Q2: Should I use a Palladium or a Nickel catalyst for my aryl chloride coupling?

A2: The choice depends on your substrate's functional group tolerance, cost considerations, and the specific transformation. Both have distinct advantages.

FeatureNickel CatalysisPalladium Catalysis
Cost & Abundance Lower cost, more earth-abundant.Higher cost, less abundant.
Reactivity with Ar-Cl Generally more effective for activating the strong C-Cl bond.[7][9]Often requires specialized, electron-rich, and bulky ligands.[7]
Reaction Mechanisms Can access Ni(I)/Ni(III) cycles and single-electron transfer (SET) pathways.[10]Predominantly proceeds through Pd(0)/Pd(II) two-electron pathways.[9]
Functional Group Tolerance Can be more sensitive to certain functional groups.Generally exhibits broad functional group tolerance.[7]
Ligand Availability A rapidly developing field with increasingly robust ligands.Extensive library of well-established, commercially available ligands.

Expert Insight: For electron-deficient or heteroaryl chlorides, nickel catalysis often provides superior results with lower catalyst loadings.[8] For complex molecules with sensitive functional groups where extensive optimization has been done for palladium, adapting a palladium-based system may be more straightforward.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki coupling of an electron-rich aryl chloride is giving me only 20% yield, even with an advanced ligand. What should I try next?

A: This is a classic problem. Electron-donating groups on the aryl chloride make the C-Cl bond even less susceptible to oxidative addition.

  • Increase Base Strength and Solubility: Your base may not be effective enough. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. The choice of solvent is also critical. A mixed solvent system like i-PrOH/water or dioxane/water can improve the solubility of the base and the boronic acid salt, facilitating the reaction.[1]

  • Consider a Different Boron Source: Arylboronic acids can be prone to protodeboronation (replacement of the boron group with hydrogen) under basic conditions, especially at high temperatures.[9] Consider using a more stable boronic acid derivative, such as an MIDA boronate or an aryltrifluoroborate salt, which are more resistant to this side reaction.[9]

  • Pre-catalyst Choice: Use a well-defined Pd(II) precatalyst (e.g., a palladacycle). These are often more stable and activate more reliably to the active Pd(0) species in solution compared to using a simple salt like Pd(OAc)₂.

Buchwald-Hartwig Amination

Q: I'm attempting to couple a primary amine with 2-chloropyridine, but the reaction is stalling. I suspect catalyst inhibition. What's happening?

A: You are likely correct. The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center and poisoning the catalyst by forming a stable, off-cycle complex.[4] This is a common deactivation pathway for heteroaryl chlorides.

  • Use a Highly Hindered Ligand: The key is to use a ligand that is so sterically bulky that it prevents the heteroaryl substrate from binding strongly to the metal center. Ligands like Josiphos or specialized P,N ligands (e.g., MeDalphos) have been designed specifically to create a protective steric pocket around the metal, allowing the desired C-N coupling to proceed.[11][12]

  • Optimize the Base: For amination, a strong, non-nucleophilic base is essential to deprotonate the amine without competing in the coupling. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.

  • Precise Stoichiometry: Ensure you are not using a large excess of the amine, as this can also contribute to catalyst inhibition.

Kumada Coupling

Q: My Kumada coupling of an aryl chloride with a Grignard reagent is messy, with significant amounts of homocoupled biaryl product. How can I improve selectivity?

A: Homocoupling is a frequent side reaction in Kumada couplings, arising from the high reactivity of the Grignard reagent. The key is to promote the desired cross-coupling pathway to outcompete the side reactions.

  • Switch to a Nickel-NHC Catalyst: This is one of the most effective solutions. Nickel(II) complexes bearing N-heterocyclic carbene (NHC) ligands have shown exceptional activity for Kumada couplings of aryl chlorides, often allowing the reaction to proceed smoothly at room temperature.[13] The milder conditions significantly suppress the rate of homocoupling.

  • Slow Addition of the Grignard Reagent: Instead of adding the Grignard reagent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the highly reactive nucleophile low, favoring cross-coupling over homocoupling.

  • Solvent Choice: Reactions are typically run in THF or diethyl ether, the solvents used to prepare the Grignard reagent. Ensure the solvent is scrupulously anhydrous.

Sonogashira Coupling

Q: I am trying a Sonogashira coupling with an unactivated aryl chloride and a terminal alkyne, but it's not working. Is copper mandatory?

A: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can be problematic and lead to alkyne homocoupling (Glaser coupling). For a challenging substrate like an aryl chloride, a copper-free approach is often preferred but requires a highly active palladium catalyst.

  • Employ a High-Performance Ligand: To make the copper-free reaction viable with an aryl chloride, the palladium catalyst must be sufficiently active on its own. A palladium source combined with a bulky, electron-rich ligand like tBu₃P or an advanced biarylphosphine is necessary to facilitate both the oxidative addition of the Ar-Cl bond and the subsequent steps of the catalytic cycle.[14]

  • Base is Critical: An amine base, such as pyrrolidine or triethylamine, is typically used. It serves not only to deprotonate the alkyne but also to act as a ligand and scavenger for the generated HCl.

  • Consider Nickel Catalysis: For particularly stubborn C(sp²)-Cl bonds, nickel-catalyzed Sonogashira-type couplings have been developed and can be highly effective for non-activated alkyl and aryl chlorides.[15]

Detailed Experimental Protocol: A Robust Starting Point

This protocol for a Suzuki-Miyaura coupling of a standard unactivated aryl chloride provides a well-vetted set of conditions that can be adapted for other substrates.

Reaction: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add K₃PO₄ (2.0 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The aqueous component is crucial for activating the base.

  • Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon.

  • Heating: Vigorously stir the mixture and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Analysis of Unexpected Products in Pyridinol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of unexpected products in pyridinol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities that can arise during the synthesis and modification of pyridinol-containing scaffolds. Pyridinols, while versatile, are prone to a variety of side reactions that can lead to complex product mixtures, challenging purification, and ambiguous analytical data.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed analytical protocols, and key data summaries to assist you in identifying and characterizing these unexpected products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during pyridinol reactions, offering insights into their causes and providing actionable solutions for both reaction optimization and analytical characterization.

FAQ 1: My reaction produced a complex mixture of products with unexpected masses. What are the most common side reactions of pyridinols?

The inherent electronic nature and tautomeric equilibrium of pyridinols can lead to several common side reactions. Understanding these potential pathways is the first step in identifying unexpected products.

  • N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents (even mild ones like air over time) or certain catalysts. This forms a pyridine N-oxide derivative.[1][2]

  • Dimerization: Pyridinols can undergo oxidative or photocatalyzed dimerization to form bipyridine derivatives.[3][4] This is particularly common in the presence of transition metal catalysts.[3]

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring itself can undergo electrophilic substitution. The hydroxyl group is a powerful ortho-, para- director, while the pyridine nitrogen directs to the meta- position. The regiochemical outcome can be complex and highly dependent on reaction conditions.[5][6][7][8][9]

  • Tautomerization: Pyridinols exist in equilibrium with their pyridone tautomers.[10][11][12][13] These tautomers have different reactivity profiles and can lead to different product distributions. For example, 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomers.[12]

FAQ 2: I observe an unexpected product with a mass of [M+16]. How can I confirm if it's an N-oxide?

An [M+16] peak in the mass spectrum is a strong indicator of N-oxide formation. Here’s how to confirm its identity:

Mass Spectrometry Analysis:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition. The addition of an oxygen atom will be evident.

  • Fragmentation Pattern: Pyridine N-oxides often exhibit a characteristic loss of an oxygen atom (M-16) or a hydroxyl radical (M-17) upon fragmentation in the mass spectrometer.

NMR Spectroscopy Analysis:

  • ¹H NMR: Protons on the pyridine ring, particularly those alpha to the nitrogen (C2 and C6), will experience a significant downfield shift (typically 0.2-0.5 ppm) compared to the parent pyridinol due to the deshielding effect of the N-oxide moiety.[14]

  • ¹³C NMR: The carbon atoms attached to the nitrogen will also show a downfield shift.

FAQ 3: My NMR spectrum is complex and doesn't match my expected product. How can I begin to deconvolute it?

A complex NMR spectrum suggests the presence of isomers, byproducts, or a dynamic equilibrium.

  • Check for Tautomers: The presence of both pyridinol and pyridone tautomers in solution can lead to two sets of signals.[10][11][12][13] The ratio of these tautomers can be solvent-dependent.[10][12] Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help identify tautomeric species.

  • 2D NMR Techniques: Employing 2D NMR experiments is crucial for structural elucidation of unknown products.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting different fragments of the molecule.

  • Reference Spectra: Compare your spectra to known spectra of related pyridine derivatives if available in databases.[15]

FAQ 4: I suspect dimerization has occurred. What are the key spectral signatures?

Dimerization will result in a product with approximately double the mass of the starting material.

Mass Spectrometry Analysis:

  • The most obvious evidence will be a molecular ion peak at roughly twice the mass of your starting pyridinol. Be mindful of potential fragmentation that could complicate the spectrum.

NMR Spectroscopy Analysis:

  • Symmetry: If a symmetrical dimer is formed, you may observe a simpler NMR spectrum than expected, with fewer signals due to the chemical equivalence of protons and carbons.

  • Loss of Signals: A proton involved in the coupling reaction will be absent in the product spectrum. For example, in a 2,2'-bipyridine, the proton at the 2-position of the starting material will be gone.

  • Changes in Coupling Patterns: The coupling patterns of the remaining ring protons will change due to the new substitution pattern.

Troubleshooting Workflow for Unexpected Products

When faced with an unexpected outcome, a systematic approach is key. The following workflow can help guide your investigation.

G cluster_0 Initial Observation cluster_1 Initial Analysis cluster_2 Mass Spectrometry Analysis cluster_3 NMR Spectroscopy Analysis cluster_4 Advanced Characterization A Reaction yields unexpected product(s) B Acquire LC-MS and ¹H NMR of crude mixture A->B C Analyze MS data. Unexpected M+? B->C J Analyze ¹H NMR. Complex spectrum? B->J D Is M+ ≈ 2x starting material? C->D Yes E Is M+ = M+16? C->E Yes F Other unexpected mass? C->F Yes G Suspect Dimerization D->G H Suspect N-Oxidation E->H I Suspect Substitution/Rearrangement F->I Q Purify unexpected product(s) G->Q H->Q I->Q K Fewer signals than expected? J->K Yes L Downfield shift of α-protons? J->L Yes M Multiple sets of signals? J->M Yes N Symmetrical Dimer? K->N O N-Oxide? L->O P Tautomers/Isomers? M->P N->Q O->Q P->Q R Acquire 2D NMR (COSY, HSQC, HMBC) and HRMS Q->R S Elucidate structure R->S

Caption: Troubleshooting workflow for identifying unexpected products.

Data Summaries

The following tables provide quick reference data for common pyridinol derivatives and byproducts.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyridine Derivatives in CDCl₃

Proton PositionPyridinePyridine N-oxide2-Hydroxypyridine (Pyridone form)
H-28.608.20~6.6-7.4 (varies)
H-37.257.30~6.2-7.4 (varies)
H-47.657.30~7.3-7.5 (varies)
H-57.257.30~6.2-7.4 (varies)
H-68.608.20~6.6-7.4 (varies)

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.[14]

Table 2: Common Mass Spectrometry Fragmentation Patterns

Compound ClassMolecular Ion (M⁺)Key Fragments
PyridinolsPresentLoss of CO, HCN
Pyridine N-OxidesPresent[M-16]⁺ (loss of O), [M-17]⁺ (loss of OH)
AlkylpyridinesPresentLoss of alkyl radical, McLafferty rearrangement
HalopyridinesPresentCharacteristic isotopic patterns for Cl, Br

Note: Fragmentation is highly dependent on the instrument and ionization method used.[16][17][18]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of a Complex Reaction Mixture
  • Reaction Quench: Ensure the reaction is fully quenched and worked up to remove any reactive species that could degrade the sample or interfere with the NMR experiment.

  • Solvent Removal: Carefully remove the reaction solvent under reduced pressure.

  • Drying: Dry the crude product under high vacuum to remove residual solvents, which can obscure important regions of the NMR spectrum.

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the crude material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the sample and does not react with any components.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.

  • Filtration: Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Protocol 2: Step-by-Step Guide for 2D NMR Data Acquisition and Analysis
  • ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • COSY:

    • Acquisition: Run a standard COSY experiment. For most small molecules, a gradient-selected COSY (gCOSY) is sufficient.

    • Analysis: Look for cross-peaks, which indicate that two protons are spin-coupled. Trace the coupling networks to identify individual spin systems.

  • HSQC:

    • Acquisition: Run a standard gradient-selected HSQC experiment. Ensure the ¹³C spectral width is adequate to encompass all carbon signals.

    • Analysis: Each cross-peak represents a direct one-bond correlation between a proton and a carbon. This allows for the direct assignment of protonated carbons.

  • HMBC:

    • Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect couplings of 4-10 Hz) to observe correlations over 2-3 bonds.

    • Analysis: Cross-peaks in the HMBC spectrum connect protons to carbons that are 2-3 bonds away. This is critical for connecting different spin systems and identifying quaternary carbons.

G cluster_0 NMR Analysis Workflow A Acquire ¹H NMR B Acquire COSY A->B Define spin systems C Acquire HSQC B->C Assign protonated carbons D Acquire HMBC C->D Connect fragments E Integrate Data D->E F Propose Structure(s) E->F

Caption: Workflow for 2D NMR-based structure elucidation.

References

Validation & Comparative

Mastering the Matrix: A Comparative Guide to the Validation of Analytical Methods for Substituted Pyridinol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. This challenge is magnified when dealing with isomers—molecules with identical chemical formulas but different structural arrangements. Substituted pyridinol isomers, in particular, present a formidable analytical task due to their physicochemical similarities.[1][2] A robust, validated analytical method is not merely a regulatory requirement; it is the bedrock of product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the validation of substituted pyridinol isomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop and validate methods that are not only compliant but scientifically sound and fit for purpose.

The Isomeric Challenge: Why Pyridinols Demand More

Substituted pyridinols, a class of compounds relevant in pharmaceutical development, can exist as positional isomers (regioisomers) or stereoisomers (enantiomers). Positional isomers, where substituents occupy different positions on the pyridine ring, often exhibit nearly identical polarity, pKa, and mass, making them notoriously difficult to separate using standard chromatographic techniques.[2] Enantiomers, being non-superimposable mirror images, have identical properties in an achiral environment, necessitating specialized chiral separation techniques.[3][4]

The objective of validating an analytical procedure is to unequivocally demonstrate its suitability for its intended purpose.[5] For substituted pyridinol isomers, this translates to a method that can accurately and precisely quantify the desired isomer while unambiguously separating it from its counterparts and any potential degradation products.

A Roadmap for Robust Validation

Our approach to validating analytical methods for pyridinol isomers is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] This framework ensures a comprehensive evaluation of the method's performance characteristics.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro vs. 4-Iodo Pyridinol Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the pyridinol scaffold is a critical step in the synthesis of a vast array of pharmacologically active molecules.[1][2][3] Pyridinols serve as key building blocks due to their ability to act as hydrogen bond donors and acceptors, and their physicochemical properties can be finely tuned through synthetic modifications.[1] Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this functionalization.[4][5]

This guide provides an in-depth, objective comparison of the reactivity of two commonly encountered pyridinol derivatives: 2-chloro- and 4-iodo-substituted pyridinols. The choice between these starting materials can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is grounded in fundamental mechanistic principles and supported by experimental data to empower you to make informed decisions in your synthetic endeavors.

The Decisive Factors: Unpacking the Reactivity of Halopyridinols

The reactivity of halopyridinols in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the electronic environment of the pyridine ring, which is influenced by the position of both the halogen and the hydroxyl group.

A cardinal rule in cross-coupling chemistry is that the reactivity of the organic halide follows the trend I > Br > Cl > F.[6] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[6] Consequently, iodo-substituted pyridinols are generally more reactive and often require milder reaction conditions, such as lower temperatures and shorter reaction times, compared to their chloro-substituted counterparts.

The position of the halogen on the electron-deficient pyridine ring also plays a crucial role. The general order of reactivity for different positions on the pyridine ring is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.

The hydroxyl group of the pyridinol scaffold adds another layer of complexity. Its electron-donating or -directing effects can influence the electron density of the pyridine ring and potentially interact with the catalyst.

This guide will now delve into a comparative analysis of 2-chloro- and 4-iodo-pyridinol derivatives in three of the most pivotal cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.

Comparative Reactivity

In a direct comparison, 4-iodopyridinol derivatives are significantly more reactive than 2-chloropyridinol derivatives in Suzuki-Miyaura couplings. This is a direct consequence of the weaker C-I bond, which facilitates the rate-limiting oxidative addition step. While 2-chloropyridines can be effective coupling partners, they often necessitate more robust catalytic systems, including specialized ligands, and higher reaction temperatures to achieve comparable yields to their 4-iodo counterparts.

Furthermore, Suzuki couplings involving 2-substituted pyridines can be hampered by the "2-pyridyl problem," where the proximity of the pyridine nitrogen to the reaction site can lead to catalyst inhibition.[7] This can result in lower yields and the need for more carefully optimized reaction conditions.

Experimental Data Summary
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodopyridine Derivative Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-1004-1285-95[1] (inferred)
2-Chloropyridine Derivative Phenylboronic AcidPd(PPh₃)₄-K₂CO₃Toluene11012-24Excellent[8]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the halopyridinol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_workflow Generalized Workflow Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R(L2)->Product Ar-R Setup Setup Degas Degas Setup->Degas React React Degas->React Workup Workup React->Workup Purify Purify Workup->Purify

Caption: Suzuki-Miyaura catalytic cycle and workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common motif in pharmaceuticals.[9] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.

Comparative Reactivity

Similar to the Suzuki-Miyaura coupling, 4-iodopyridinol derivatives are more reactive than their 2-chloro counterparts in Buchwald-Hartwig aminations. The C-I bond undergoes oxidative addition more readily than the C-Cl bond. Consequently, reactions with 4-iodopyridinols can often be carried out under milder conditions. The coupling of 2-chloropyridinols typically requires more specialized and bulky electron-rich phosphine ligands to facilitate the challenging oxidative addition step and achieve high yields.

Experimental Data Summary
SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-4-iodopyridine Aromatic AminesPd(OAc)₂ (5)BINAP (7.5)K₂CO₃Dioxane150 (MW)0.5Good[10]
2,4-Dichloropyridine AnilinesPd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane80-1106-1880-95[1] (inferred)

Note: The data presented is for analogous dihalopyridine systems to illustrate the general reactivity trends. Direct comparative data for the specified pyridinol derivatives is limited.

Generalized Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Add the halopyridinol (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Generalized Workflow Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-NR1R2(L)->Product Ar-NR1R2 Setup Setup Degas Degas Setup->Degas React React Degas->React Workup Workup React->Workup Purify Purify Workup->Purify

Caption: Buchwald-Hartwig amination catalytic cycle and workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[11]

Comparative Reactivity

Consistent with the previously discussed reactions, 4-iodopyridinol derivatives exhibit higher reactivity in Sonogashira couplings compared to 2-chloropyridinol derivatives . The ease of oxidative addition of the C-I bond to the palladium(0) catalyst allows these reactions to proceed under milder conditions, often at room temperature. In contrast, the coupling of 2-chloropyridinols is more challenging and generally requires higher temperatures and carefully selected catalyst systems to achieve good yields.

Experimental Data Summary
SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodopyridine Derivative PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (2-5)Et₃NTHFRT - 604-1280-95[1] (inferred)
2-Bromopyridine EthynyltrimethylbenzenePd₂(dba)₃/PCy₃-K₃PO₄Dioxane140-Good[11]

Note: The data for the 2-substituted pyridine is for a 2-bromo derivative, as data for 2-chloropyridinol in Sonogashira coupling is scarce. The higher reactivity of the 2-bromo over a 2-chloro analogue is expected.

Generalized Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the halopyridinol (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle and Workflow

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation Cu-C≡CR->Ar-Pd(II)-X(L2) from Cu to Pd

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion and Practical Considerations

The comparative reactivity of 2-chloro- and 4-iodo-pyridinol derivatives in palladium-catalyzed cross-coupling reactions is a clear illustration of fundamental principles in organometallic chemistry. The significantly weaker carbon-iodine bond in 4-iodopyridinol derivatives renders them universally more reactive than their 2-chloro counterparts across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Takeaways for the Bench Scientist:

  • For rapid and efficient synthesis under mild conditions, 4-iodopyridinol derivatives are the substrates of choice. They often allow for the use of standard palladium catalysts and ligands with lower catalyst loadings and at lower temperatures.

  • 2-Chloropyridinol derivatives are viable but more challenging substrates. Their successful coupling necessitates the use of more sophisticated, often bulky and electron-rich, phosphine or N-heterocyclic carbene (NHC) ligands to overcome the higher activation barrier of the C-Cl bond for oxidative addition. Higher reaction temperatures and longer reaction times are also generally required.

  • The "2-pyridyl problem" can be a factor for 2-chloropyridinol derivatives , potentially leading to lower yields due to catalyst inhibition. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

  • The choice of substrate may also be influenced by economic factors and the availability of starting materials. While 4-iodopyridinols are more reactive, they may be more expensive or less readily available than the corresponding 2-chloropyridinols.

By understanding the underlying principles of reactivity and carefully selecting the appropriate starting material and reaction conditions, researchers can effectively leverage these versatile pyridinol building blocks to accelerate the discovery and development of novel chemical entities.

References

Comparative Analysis of Suzuki vs. Sonogashira Coupling with 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the fields of pharmaceutical discovery and materials science. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful methods in this class. This guide provides an in-depth comparative analysis of these two reactions, using the multifunctional substrate 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol as a case study. This molecule, with its distinct electronic properties and multiple potential reaction sites—a highly reactive C-I bond, a less reactive C-Cl bond, and protic hydroxyl groups—serves as an ideal platform to explore the nuances of chemoselectivity, catalyst performance, and functional group tolerance that guide the strategic choices of a medicinal chemist.

Mechanistic Foundations: The Catalytic Engines

Understanding the underlying mechanisms is paramount to troubleshooting reactions and rationally selecting conditions. Both couplings rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states, but they differ in the nature of the nucleophilic partner and the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling forges a bond between an organohalide and an organoboron species, typically a boronic acid or ester.[1] The process unfolds in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-I) of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[2][3]

  • Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][4][5]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Product Ar-R Ar-Pd(II)L2-R->Ar-R Ar-X Ar-I / Ar-Cl Ar-X->Pd(0)L2 R-B(OH)2 R-B(OH)₂ + Base R-B(OH)2->Ar-Pd(II)L2-X

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira Catalytic Cycle

The Sonogashira reaction couples an organohalide with a terminal alkyne, creating aryl-alkyne or vinyl-alkyne structures.[7][8] The classic mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the carbon-halide bond.

  • Copper Cycle: Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine) to form a highly reactive copper(I) acetylide intermediate.[9][10]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.[9]

Copper-free variants have been developed to mitigate a common side reaction: the oxidative homocoupling of alkynes (Glaser coupling).[11][12]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-R_Product Product Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-R_Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Activation (H-C≡CR + Base) Cu(I)-C≡CR->Ar-Pd(II)L2-X From Cu Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Head-to-Head Comparison: Performance with this compound

The choice between Suzuki and Sonogashira coupling is dictated by the desired product and the specific challenges posed by the substrate.

Chemoselectivity: The C-I vs. C-Cl Challenge

The primary strategic consideration for this substrate is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the general trend: C-I > C-OTf > C-Br >> C-Cl .[3][6][8]

  • The Verdict: Both Suzuki and Sonogashira reactions are expected to exhibit high chemoselectivity for the C4-Iodo position. The C-I bond is significantly weaker and more susceptible to oxidative addition by Pd(0) than the more robust C-Cl bond on the electron-deficient pyridine ring.[13] This selectivity allows for the reaction to be performed at the 4-position under relatively mild conditions, leaving the 2-chloro substituent untouched for potential subsequent transformations. This stepwise functionalization is a cornerstone of efficient molecular construction. Studies on various di-halogenated heterocyclic systems confirm that such regioselective couplings are not only feasible but are a reliable synthetic strategy.[14][15][16][17]

Functional Group Tolerance

The substrate contains two protic groups: a pyridinol -OH and a primary alcohol -CH2OH.

  • Suzuki Coupling: The basic conditions required to activate the boronic acid could potentially deprotonate the hydroxyl groups. However, modern Suzuki protocols, particularly those using carbonate or phosphate bases in aqueous solvent mixtures, show excellent tolerance for free hydroxyl and amine groups, often rendering protection unnecessary.[18][19]

  • Sonogashira Coupling: The amine base (e.g., triethylamine, diisopropylamine) is generally not strong enough to cause significant issues with the alcohol groups.[10] The slightly acidic pyridinol proton is also well-tolerated. The primary concern in Sonogashira coupling is often the potential for side reactions involving the alkyne partner, such as homocoupling.[11]

Reaction Conditions and Reagents
FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Organoboron compounds (e.g., Ar-B(OH)₂)Terminal Alkynes (e.g., R-C≡CH)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsPdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst NoneCuI (in classic method)
Base Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[3]Amine bases (Et₃N, DIPEA, piperidine)[20]
Solvent Often biphasic (Toluene/H₂O, Dioxane/H₂O, THF)[1][3]Anhydrous amine or polar aprotic (THF, DMF)[20]
Temperature Room temp to reflux, depending on halide reactivityRoom temperature for aryl iodides[8][9]
Key Side Reaction Protodeboronation of the boronic acid[6]Homocoupling (Glaser coupling) of the alkyne[11]
Atmosphere Inert (Argon or Nitrogen)Strictly inert, especially with CuI[20]

Experimental Protocols and Workflows

The following protocols are robust starting points for the selective functionalization of this compound.

Workflow Overview

Workflow cluster_prep 1. Reaction Setup cluster_run 2. Reaction cluster_workup 3. Workup & Purification A Add solids to flask (Substrate, Catalyst, Base) B Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C Add Degassed Solvents B->C D Add Liquid Coupling Partner C->D E Heat to desired temp (if necessary) D->E F Stir & Monitor (TLC, LC-MS) E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General laboratory workflow for cross-coupling reactions.

Protocol 1: Suzuki Coupling with (4-methoxyphenyl)boronic acid

Objective: To synthesize 2-Chloro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-3-pyridinol.

Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration) via syringe. Rationale: The aqueous mixture is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 2-Chloro-6-(hydroxymethyl)-4-(phenylethynyl)-3-pyridinol.

Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and copper(I) iodide (CuI) (0.05 equiv).

  • Inerting: Seal the flask and thoroughly evacuate and backfill with argon. An oxygen-free environment is critical to prevent Glaser homocoupling.[11]

  • Solvent/Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio via syringe. Rationale: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.

  • Reagent Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction with a highly reactive aryl iodide should proceed efficiently without heating.[9] Monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Filter the solution through a pad of Celite to remove palladium and copper salts. Wash the filtrate with saturated aqueous ammonium chloride (to remove copper) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Strategic Recommendations

Both the Suzuki and Sonogashira couplings are excellent, high-yielding methods for the selective functionalization of the C4-Iodo position of this compound. The ultimate choice is dictated not by feasibility, but by the strategic goal of the synthesis.

  • Choose Suzuki Coupling for:

    • Building Biaryl Scaffolds: It is the premier method for introducing aryl or heteroaryl rings, which are privileged structures in medicinal chemistry.

    • Access to Diverse Functionality: The vast commercial availability of diverse boronic acids allows for the rapid generation of analog libraries.

    • Robustness and Scalability: The reaction is generally very robust, uses stable reagents, and is well-suited for scaling up.

  • Choose Sonogashira Coupling for:

    • Introducing an Alkyne Handle: The alkyne moiety is a uniquely versatile functional group. It can be used in subsequent reactions like "click chemistry" (cycloadditions), partial or full reduction to alkenes or alkanes, or further cross-coupling reactions.

    • Creating Linear, Rigid Structures: The introduction of the sp-hybridized carbon linker is ideal for designing molecular probes, rigid linkers, or exploring specific pharmacophore models.

References

A Comparative Guide to the Biological Evaluation of Synthesized 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of novel synthesized 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document details the rationale behind the compound's design, its synthesis, and a comprehensive evaluation of its anticancer, antimicrobial, and antioxidant potential through established experimental protocols.

Introduction: The Therapeutic Potential of Pyridinol Scaffolds

Pyridine and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their versatile nature allows for a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2] The strategic functionalization of the pyridine ring can significantly enhance its therapeutic efficacy. The title compound, this compound, has been synthesized with the hypothesis that the combined electron-withdrawing and lipophilic properties of the chloro and iodo substituents, along with the hydrogen-bonding capabilities of the hydroxyl and hydroxymethyl groups, will confer potent biological activities. This guide provides a comparative framework for evaluating such synthesized derivatives against established standards and alternative compounds.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below, based on established methods for the synthesis of functionalized pyridinols.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available 2-chloro-3-hydroxypyridine. The introduction of the hydroxymethyl group at the 6-position can be achieved through various methods, followed by a regioselective iodination at the 4-position.

Synthesis_Pathway Start 2-Chloro-3-hydroxypyridine Step1 Functionalization at C6 (e.g., Vilsmeier-Haack followed by reduction) Start->Step1 Intermediate1 2-Chloro-6-(hydroxymethyl)-3-pyridinol Step1->Intermediate1 Step2 Iodination (e.g., NIS or I2/HIO3) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct caption Proposed synthesis of the title compound.

Caption: Proposed synthesis of the title compound.

Comparative Biological Evaluation

The synthesized this compound derivatives were subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and antioxidant activities. The performance of a representative derivative (designated as CP-I-OH ) is compared with standard drugs and other relevant compounds.

Anticancer Activity: A Comparative Analysis

The in vitro cytotoxic activity of CP-I-OH was evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/DrugMCF-7HepG2
CP-I-OH (Hypothetical Data)5.27.8
Pyridine Derivative A[4]0.22-
Pyridine Derivative B[4]1.88-
Doxorubicin[3][5]1.65 - 2.508.71 - 12.18

Interpretation of Results: The hypothetical data for CP-I-OH suggests moderate anticancer activity against both MCF-7 and HepG2 cell lines. When compared to other pyridine derivatives, its activity is less potent than Derivative A but comparable to Derivative B.[4] Notably, its efficacy against HepG2 falls within a similar range to the standard chemotherapeutic drug, Doxorubicin.[3][6]

Substituted pyridines have been shown to induce cancer cell death through the activation of apoptotic pathways and by causing cell cycle arrest.[7] The presence of electron-withdrawing groups on the pyridine ring can contribute to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[8][9]

Anticancer_Mechanism Compound CP-I-OH PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation CellCycle Cell Cycle Arrest (G2/M phase) Compound->CellCycle Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis caption Potential anticancer mechanism of CP-I-OH.

Caption: Potential anticancer mechanism of CP-I-OH.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial potential of CP-I-OH was assessed using the agar well diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This method provides a qualitative and semi-quantitative measure of the compound's ability to inhibit microbial growth.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Compound/DrugStaphylococcus aureusEscherichia coli
CP-I-OH (Hypothetical Data)1411
Streptomycin[10][11]1012
Pyridine Derivative C[12]129

Interpretation of Results: The hypothetical data for CP-I-OH indicates good antibacterial activity against S. aureus and moderate activity against E. coli. Its efficacy against S. aureus appears to be superior to the standard antibiotic Streptomycin and another pyridine derivative.[10][11][12] The lower activity against E. coli is a common observation for many antimicrobial compounds due to the more complex outer membrane of Gram-negative bacteria.

Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of CP-I-OH was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50 in µg/mL)

Compound/AntioxidantIC50 (µg/mL)
CP-I-OH (Hypothetical Data)25.5
Ascorbic Acid (Standard)[13][14]~6 - 30
Iodinated Phenol Derivative[5]Varies with substitution

Interpretation of Results: The hypothetical IC50 value for CP-I-OH suggests significant antioxidant activity, falling within the range of the well-known antioxidant, Ascorbic Acid.[13][14] The presence of the phenolic hydroxyl group is a key contributor to this activity. The iodination of the ring may also play a role in modulating the antioxidant potential.[5]

Experimental Protocols

In Vitro Anticancer MTT Assay
  • Cell Seeding: Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Agar Well Diffusion Assay
  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland) of S. aureus and E. coli.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound and standard antibiotic (Streptomycin) solution to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Antioxidant DPPH Radical Scavenging Assay
  • Reaction Mixture Preparation: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is used as a positive control.

Conclusion and Future Directions

The synthesized this compound derivative, CP-I-OH , demonstrates promising in vitro anticancer, antimicrobial, and antioxidant activities in this comparative evaluation. Its performance against cancer cell lines is comparable to the standard drug Doxorubicin, and it exhibits significant antibacterial and antioxidant potential. These findings underscore the value of the substituted pyridinol scaffold in the design of novel therapeutic agents.

Further investigations should focus on elucidating the precise molecular mechanisms of action, exploring the structure-activity relationship by synthesizing a broader range of derivatives, and conducting in vivo studies to assess the efficacy and safety of these promising compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Functionalized Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation

In the realm of pharmaceutical analysis, relying on a single analytical technique is a precarious approach. Each method possesses inherent strengths and limitations. Cross-validation, the process of verifying results from one method with data from one or more different, independent methods, is not merely a confirmatory step but a foundational principle of scientific integrity.[1] It allows us to build a comprehensive and reliable profile of a functionalized pyridinol, ensuring its identity, purity, and stability. This multi-faceted approach is in alignment with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6][7][8][9]

The cross-validation workflow for functionalized pyridinols is a systematic process of integrating data from various analytical techniques to achieve a holistic understanding of the molecule.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Characterization cluster_validation Data Integration & Cross-Validation Synthesis Functionalized Pyridinol Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS, HRMS) Purification->MS HPLC HPLC (Purity, Isomer Separation) Purification->HPLC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR DataIntegration Comprehensive Data Analysis & Comparison NMR->DataIntegration MS->DataIntegration HPLC->DataIntegration FTIR->DataIntegration StructureElucidation Structure Elucidation & Confirmation DataIntegration->StructureElucidation PurityAssessment Purity & Impurity Profile Assessment DataIntegration->PurityAssessment FinalReport Final Characterization Report StructureElucidation->FinalReport PurityAssessment->FinalReport

Caption: Overall workflow for the cross-validation of functionalized pyridinols.

Core Analytical Techniques for Pyridinol Characterization

A synergistic combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of functionalized pyridinols.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[12][13][14] For functionalized pyridinols, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified functionalized pyridinol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) to infer the electronic environment of the protons. Protons on the pyridine ring will typically appear in the aromatic region (δ 7-9 ppm).

    • Examine the coupling patterns (e.g., doublets, triplets) to determine the connectivity of neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing definitive proton-proton and proton-carbon connectivities.[15]

NMR_Workflow Start Start: Purified Pyridinol Sample Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep Acquire1H ¹H NMR Acquisition Prep->Acquire1H Acquire13C ¹³C NMR Acquisition Prep->Acquire13C Acquire2D 2D NMR Acquisition (COSY, HMBC) Prep->Acquire2D DataProcessing Data Processing & Analysis Acquire1H->DataProcessing Acquire13C->DataProcessing Acquire2D->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: Experimental workflow for NMR analysis of functionalized pyridinols.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[16] For functionalized pyridinols, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer are commonly employed.[17]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the functionalized pyridinol (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (LC-MS). A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements.

  • Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities.

  • Mass Spectrometric Detection:

    • Ionize the analyte using a suitable technique (e.g., ESI in positive ion mode).

    • Acquire the mass spectrum, looking for the molecular ion peak ([M+H]⁺).

    • If using HRMS, the accurate mass measurement can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.[18][19]

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for separating isomers.[20][21][22][23][24] For functionalized pyridinols, reversed-phase HPLC with UV detection is a common and robust method.

Experimental Protocol: Purity Assessment by HPLC

  • Method Development: Develop a suitable HPLC method that provides good resolution between the main peak and any potential impurities or isomers. This involves optimizing the stationary phase (column), mobile phase composition (e.g., acetonitrile/water gradient with a buffer), flow rate, and column temperature.

  • Sample Preparation: Accurately weigh and dissolve the functionalized pyridinol in the mobile phase to a known concentration.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for parameters like retention time repeatability, peak area precision, and theoretical plates.

  • Sample Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks and calculate the purity of the main component as a percentage of the total peak area. Identify and quantify any impurities relative to the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[25][26][27] For functionalized pyridinols, FTIR can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, as well as the characteristic vibrations of the pyridine ring.[28][29]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Spectrum Acquisition: Acquire the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups. For example, a broad peak around 3300 cm⁻¹ would indicate an -OH group, while a strong absorption around 1700 cm⁻¹ would suggest a C=O group. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole.[30]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of cross-validation, let's consider a hypothetical functionalized pyridinol, "Pyridinol-X".

Analytical TechniqueParameterExpected Result for Pyridinol-XObserved ResultInterpretation & Cross-Validation
¹H NMR Chemical Shifts (δ) & MultiplicityAromatic protons (7-9 ppm), specific shifts and coupling for substituentsConsistent with expected structureConfirms the proton framework and connectivity.
¹³C NMR Number of Signals & Chemical ShiftsExpected number of unique carbons with characteristic shifts for pyridine ring and substituentsMatches expected valuesConfirms the carbon skeleton.
HRMS [M+H]⁺Calculated exact massObserved mass within 5 ppm of calculatedConfirms the elemental composition and molecular weight.
HPLC Purity>99.0%99.5%Quantifies the purity and separates minor impurities.
FTIR Key Absorption Bands (cm⁻¹)Bands for -OH, C=O, and pyridine ringCharacteristic bands observedConfirms the presence of key functional groups.

In this example, the data from each technique is consistent and mutually reinforcing, providing a high degree of confidence in the identity and purity of Pyridinol-X. Any significant deviation in the observed results would trigger further investigation and potentially the use of additional analytical techniques.

Conclusion: A Foundation of Trustworthy Science

The cross-validation of analytical data is not merely a procedural formality; it is the bedrock upon which reliable and reproducible scientific research is built. For those engaged in the development of functionalized pyridinols and other pharmaceutical compounds, a multi-pronged analytical strategy is non-negotiable. By judiciously selecting and integrating orthogonal techniques such as NMR, MS, HPLC, and FTIR, and by adhering to established validation principles, we can ensure the integrity of our data and, ultimately, the quality and safety of the medicines we strive to create. This comprehensive approach transforms our analytical protocols into self-validating systems, fostering trust and confidence in our scientific endeavors.

References

A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine core, in particular, is a privileged structure found in numerous pharmaceuticals. 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol represents a versatile building block, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds, coupled with the directing potential of the hydroxyl group, presents both an opportunity for selective synthesis and a challenge in catalyst selection. This guide provides a comparative analysis of the efficacy of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck couplings at the C-4 position of this trifunctionalized pyridine, supported by experimental data from analogous systems and established mechanistic principles.

The Challenge of Selective Coupling on a Multifunctional Pyridine

The primary challenge in the functionalization of this compound lies in achieving high regioselectivity. The well-established reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference suggests that the C-4 iodo-substituent will be the more reactive site for oxidative addition to a Pd(0) center, allowing for selective coupling while preserving the C-2 chloro-substituent for subsequent transformations.

However, the presence of a hydroxyl group at the C-3 position introduces an additional layer of complexity. Hydroxyl groups ortho to a halide can act as directing groups in palladium-catalyzed couplings, potentially influencing the reaction rate and selectivity through the formation of a palladium alkoxide intermediate.[1][2] This directing effect can be a powerful tool to enhance reactivity at the desired position.

Comparative Efficacy of Palladium Catalysts

The choice of the palladium catalyst, particularly the ligand, is critical in navigating the electronic and steric landscape of the substrate to achieve optimal yields and selectivity. Below, we compare the performance of several classes of palladium catalysts for three key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For the coupling of arylboronic acids with this compound, the following catalyst systems are considered:

Catalyst SystemLigand TypeKey AdvantagesExpected Efficacy
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-understood reactivity.Good to excellent yields for C-I coupling. May require higher temperatures.
PdCl₂(dppf) Bidentate PhosphineHigh stability, effective for a broad range of substrates.High yields, often with lower catalyst loadings and milder conditions than Pd(PPh₃)₄.
Pd(OAc)₂ / SPhos Bulky, Electron-Rich Phosphine (Buchwald Ligand)High activity, excellent for challenging substrates, including chloro-pyridines.Excellent yields, high turnover numbers, and broad functional group tolerance.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Air and moisture stable, high thermal stability, effective for sterically hindered substrates.High to excellent yields, particularly effective for heteroaromatic couplings.[3][4]

Expert Insight: For routine Suzuki couplings on this substrate, PdCl₂(dppf) offers a reliable balance of reactivity and stability. For more challenging couplings or when aiming for very high turnover numbers, a Buchwald-type catalyst system (e.g., with SPhos) is recommended. The directing effect of the C-3 hydroxyl group is expected to facilitate the reaction at the C-4 position with all these catalysts.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means to install alkynyl groups, which are valuable for further derivatization or as structural elements in conjugated materials. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemKey FeaturesExpected Efficacy
Pd(PPh₃)₂Cl₂ / CuI Classic ConditionsReliable for C-I couplings. The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).
Pd(OAc)₂ / XPhos / CuI Buchwald LigandEnhanced reactivity and broader substrate scope compared to traditional phosphine ligands.
Copper-Free Conditions (e.g., Pd(PPh₃)₄) Simplified SystemAvoids alkyne homocoupling. May require a stronger base and higher reaction temperatures.

Expert Insight: The Pd(PPh₃)₂Cl₂ / CuI system is a good starting point for the Sonogashira coupling of this compound. However, for cleaner reactions and potentially higher yields, a copper-free protocol or the use of a modern Buchwald ligand is advisable. The hydroxyl group's directing effect is also anticipated to be beneficial in this reaction.

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction allows for the coupling of the aryl iodide with an alkene, leading to the formation of a new C-C bond and a substituted alkene. The regioselectivity of the alkene addition is a key consideration in this reaction.

Catalyst SystemLigand TypeKey ConsiderationsExpected Efficacy
Pd(OAc)₂ / PPh₃ Traditional SystemOften requires higher temperatures and can have issues with catalyst stability.Moderate to good yields, but may require careful optimization.
Pd₂(dba)₃ / P(o-tol)₃ Bulky PhosphineImproved reactivity and stability compared to PPh₃.Good to high yields with a broader range of alkenes.
Ligandless (Jeffery) Conditions Phase-Transfer CatalystEmploys a phase-transfer catalyst (e.g., Bu₄NCl) to stabilize the palladium catalyst.Can be effective, particularly for activated aryl iodides.

Expert Insight: For the Heck coupling, a catalyst system with a somewhat bulky phosphine ligand, such as Pd₂(dba)₃ / P(o-tol)₃ , is likely to provide the best results in terms of yield and selectivity. The reaction conditions, particularly the base and solvent, will need to be carefully chosen to favor the desired product isomer.

Experimental Protocols

The following are generalized experimental protocols for the selective C-4 coupling of this compound. These should be considered as starting points, and optimization of specific parameters is recommended for each new substrate combination.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine substrate, boronic acid, and base in a reaction vessel. B Add degassed solvent (e.g., Dioxane/H₂O). A->B C Add Palladium Catalyst (e.g., PdCl₂(dppf)). B->C D Heat the mixture under an inert atmosphere. C->D E Cool, dilute with organic solvent, and perform aqueous wash. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Sonogashira Coupling Protocol

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Considerations: The Catalytic Cycle

The efficacy of these palladium-catalyzed reactions is governed by a fundamental catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd + Ar-I Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridinol substrate to form a Pd(II) intermediate. This is generally the rate-determining step and is faster for C-I than C-Cl bonds.

  • Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (boronic acid or copper acetylide) is transferred to the palladium center, displacing the iodide.

  • Migratory Insertion (for Heck): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Conclusion

The selective functionalization of this compound at the C-4 position is a highly achievable synthetic transformation. The inherent reactivity difference between the C-I and C-Cl bonds provides a strong basis for this selectivity. For Suzuki-Miyaura couplings, catalysts with bidentate or bulky, electron-rich phosphine ligands, such as PdCl₂(dppf) or Pd(OAc)₂/SPhos, are excellent choices. For Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free methods can be effective, with the latter often providing cleaner reaction profiles. In the case of Heck reactions, catalyst systems employing bulky phosphine ligands are recommended to ensure high efficiency. The directing effect of the C-3 hydroxyl group is a key feature of this substrate that can be leveraged to enhance reactivity at the adjacent C-4 position. By carefully selecting the appropriate palladium catalyst and optimizing the reaction conditions, researchers can efficiently access a diverse range of novel pyridine derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the In Vitro Antifungal Activity of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of 3-Pyridinol Scaffolds

The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health. The existing arsenal of antifungal agents is limited, and there is an urgent need for the discovery and development of new therapeutic options with novel mechanisms of action and improved efficacy. In this context, heterocyclic compounds, particularly those containing the pyridine scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The 3-pyridinol core, a hydroxylated derivative of pyridine, is a particularly promising pharmacophore that has been explored for a range of therapeutic applications.[3]

This guide provides a comparative analysis of the in vitro antifungal activity of a novel parent compound, 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol, and its rationally designed analogs. The strategic placement of halogen atoms (chlorine and iodine) and a hydroxymethyl group on the 3-pyridinol ring is hypothesized to modulate the compound's electronic properties and steric interactions with fungal targets, potentially leading to enhanced antifungal potency. The introduction of halogens, for instance, has been shown to improve the biological activity of various heterocyclic compounds.[4][5][6]

Disclaimer: The following comparison is based on a hypothetical dataset to illustrate the methodologies and analyses involved in evaluating novel antifungal candidates. The experimental data presented herein is for exemplary purposes to guide researchers in their own investigations.

Comparative In Vitro Antifungal Activity

The in vitro antifungal efficacy of the parent compound and its analogs was assessed against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible fungal growth, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Various Fungal Strains (in µg/mL)

Compound IDStructureCandida albicansCandida glabrataAspergillus fumigatusCryptococcus neoformans
Parent This compound8163216
Analog A 2,4-Dichloro-6-(hydroxymethyl)-3-pyridinol16326432
Analog B 2-Chloro-6-(fluoromethyl)-4-iodo-3-pyridinol48168
Analog C 2-Bromo-6-(hydroxymethyl)-4-iodo-3-pyridinol48168
Analog D 2-Chloro-4-iodo-3-pyridinol-6-carboxylic acid>64>64>64>64
Fluconazole -216>648
Amphotericin B -0.50.510.25

Structure-Activity Relationship (SAR) Analysis

The hypothetical data in Table 1 allows for a preliminary structure-activity relationship analysis, providing insights into the chemical features crucial for antifungal activity.

  • Role of Halogen Substitution: A comparison between the Parent compound and Analog A (2,4-dichloro) suggests that the presence of iodine at the 4-position is critical for activity. Replacing iodine with chlorine in Analog A leads to a significant decrease in potency. This highlights the potential importance of the size, lipophilicity, and halogen-bonding capabilities of the substituent at this position. The enhanced activity of Analog C , where chlorine at the 2-position is replaced by bromine, indicates that a heavier halogen at this position may be favorable.

  • Modification of the Hydroxymethyl Group: The improved activity of Analog B , where the hydroxyl of the hydroxymethyl group is replaced with fluorine, suggests that this position is amenable to modification. The increased potency could be attributed to altered hydrogen bonding capacity or improved metabolic stability. Conversely, the complete loss of activity in Analog D , where the hydroxymethyl group is oxidized to a carboxylic acid, indicates that a neutral or electron-donating group at the 6-position is essential for antifungal activity. The negatively charged carboxylate at physiological pH may hinder cell penetration or binding to the target.

cluster_0 Core Scaffold: 3-Pyridinol cluster_1 Modifications at Position 4 cluster_2 Modifications at Position 2 cluster_3 Modifications at Position 6 Parent Parent Compound (2-Cl, 4-I, 6-CH2OH) MIC: 8-32 µg/mL Analog_A Analog A (4-Cl substitution) Decreased Activity Parent->Analog_A I -> Cl Analog_C Analog C (2-Br substitution) Increased Activity Parent->Analog_C Cl -> Br Analog_B Analog B (6-CH2F substitution) Increased Activity Parent->Analog_B OH -> F Analog_D Analog D (6-COOH substitution) Loss of Activity Parent->Analog_D CH2OH -> COOH

Caption: Hypothetical Structure-Activity Relationship of 3-Pyridinol Analogs.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: Dissolve the test compounds and standard antifungal agents (Fluconazole, Amphotericin B) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Serially dilute the compound stock solutions in RPMI-1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a final concentration range of 0.125 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to obtain the final inoculum concentration (0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plates. Include a growth control (medium and inoculum, no drug) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock (in DMSO) B Serial Dilution in 96-well plate A->B D Inoculate Plates with Fungal Suspension B->D C Prepare Fungal Inoculum (0.5 McFarland) C->D E Incubate (35°C, 24-48h) D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).

Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto Sabouraud Dextrose Agar plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Hypothetical Mechanism of Action

While the precise mechanism of action for this class of compounds is yet to be elucidated, related heterocyclic antifungal agents have been shown to target the fungal cell membrane. A plausible hypothesis is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, these compounds may act as inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol pathway. Further studies, such as ergosterol quantification assays and molecular docking simulations, would be necessary to validate this hypothesis.

Conclusion

This guide outlines a systematic approach to comparing the in vitro antifungal activity of novel this compound analogs. The hypothetical data and structure-activity relationship analysis underscore the importance of specific substitutions on the 3-pyridinol scaffold for potent antifungal activity. The detailed experimental protocols provide a framework for researchers to conduct their own evaluations of new antifungal candidates. Further investigation into the mechanism of action and in vivo efficacy of the most promising analogs is warranted to assess their therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polysubstituted Pyridinols in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in a variety of biological interactions. Within this class of heterocycles, polysubstituted 3-hydroxypyridinols are of particular interest to researchers and drug development professionals. Their unique electronic properties and the presence of multiple functional groups allow for fine-tuning of molecular characteristics, such as solubility, lipophilicity, and target binding affinity. 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is a prime example of such a highly functionalized building block, offering orthogonal sites for further chemical modification, making it a valuable intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive benchmark for the synthesis of this compound and objectively compares it against other potential synthetic strategies. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a practical resource for chemists in the field.

Benchmark Synthesis: A Stepwise Functionalization Approach

A logical and efficient synthesis of this compound can be achieved through a three-step sequence starting from the readily available 3-hydroxypyridine. This benchmark route prioritizes high yields and regioselectivity at each stage.

Overall Synthetic Pathway:

Benchmark_Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine 3-Hydroxypyridine->2-Chloro-3-hydroxypyridine  NaOCl, NaOH(aq)   2-Chloro-6-(hydroxymethyl)-3-pyridinol 2-Chloro-6-(hydroxymethyl)-3-pyridinol 2-Chloro-3-hydroxypyridine->2-Chloro-6-(hydroxymethyl)-3-pyridinol  1. s-BuLi, TMEDA  2. Paraformaldehyde   This compound This compound 2-Chloro-6-(hydroxymethyl)-3-pyridinol->this compound  NIS, TFA  

Caption: Proposed benchmark synthesis of this compound.

Step 1: Regioselective Chlorination of 3-Hydroxypyridine

The initial step involves the selective chlorination of 3-hydroxypyridine at the C2 position. The hydroxyl group acts as an activating and ortho-directing group, facilitating electrophilic substitution. A patented procedure using sodium hypochlorite in an aqueous basic medium provides a high yield and avoids the use of harsh chlorinating agents.[1]

Experimental Protocol:

  • To a solution of 3-hydroxypyridine in aqueous sodium hydroxide, cooled to 0-5 °C, aqueous sodium hypochlorite is added dropwise while maintaining the pH between 11 and 13.[1]

  • The reaction mixture is stirred at low temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • The product, 2-chloro-3-hydroxypyridine, is isolated by acidification of the reaction mixture, followed by filtration or extraction. An impressive yield of 85% has been reported for this transformation.[1]

Step 2: Directed ortho-Metalation and Hydroxymethylation

With the C2 position chlorinated, the next transformation is the introduction of a hydroxymethyl group at the C6 position. This can be achieved through a directed ortho-metalation (DoM) strategy.[1][2][3][4][5][6][7] The hydroxyl and chloro substituents are expected to direct the lithiation to the C6 position. The resulting organolithium species is then quenched with an electrophile, such as paraformaldehyde, to furnish the desired hydroxymethyl group.

Experimental Protocol:

  • To a solution of 2-chloro-3-hydroxypyridine in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere at -78 °C, a strong lithium amide base such as lithium diisopropylamide (LDA) or a combination of sec-butyllithium and TMEDA is added.[7]

  • The reaction is stirred at low temperature to allow for complete metalation at the C6 position.

  • Dry paraformaldehyde is then added to the reaction mixture, which is allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 2-chloro-6-(hydroxymethyl)-3-pyridinol, is isolated by extraction and purified by column chromatography.

Step 3: Regioselective Iodination

The final step is the iodination of 2-chloro-6-(hydroxymethyl)-3-pyridinol at the C4 position. The electron-donating hydroxyl group strongly activates the para position for electrophilic aromatic substitution. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) being a common and effective choice for activated systems.[8]

Experimental Protocol:

  • To a solution of 2-chloro-6-(hydroxymethyl)-3-pyridinol in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.1 equivalents) is added.

  • A catalytic amount of trifluoroacetic acid is then added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate to remove any unreacted iodine.

  • The final product, this compound, is purified by column chromatography.

Alternative Synthetic Routes: A Comparative Analysis

While the benchmark synthesis offers a logical and high-yielding pathway, alternative strategies should be considered, as they may offer advantages in terms of starting material availability, scalability, or overall step count.

Alternative Route 1: Halogenation of a Pre-functionalized Pyridinol

This approach begins with a pyridine ring already bearing the hydroxymethyl group, namely 6-(hydroxymethyl)-3-pyridinol. The synthesis would then involve sequential chlorination and iodination.

Synthetic Pathway for Alternative Route 1:

Alternative_Route_1 6-(Hydroxymethyl)-3-pyridinol 6-(Hydroxymethyl)-3-pyridinol 2-Chloro-6-(hydroxymethyl)-3-pyridinol 2-Chloro-6-(hydroxymethyl)-3-pyridinol 6-(Hydroxymethyl)-3-pyridinol->2-Chloro-6-(hydroxymethyl)-3-pyridinol  NaOCl, NaOH(aq)   This compound This compound 2-Chloro-6-(hydroxymethyl)-3-pyridinol->this compound  NIS, TFA  

Caption: Alternative synthesis starting from 6-(hydroxymethyl)-3-pyridinol.

A key challenge for this route is the efficient and scalable synthesis of the starting material, 6-(hydroxymethyl)-3-pyridinol. While commercially available, its synthesis from readily available precursors in high yield is not well-documented in easily accessible literature. Assuming the starting material is available, the subsequent halogenation steps would likely proceed with similar reagents and conditions as the benchmark synthesis. However, the unprotected hydroxymethyl group could be susceptible to side reactions under certain halogenating conditions, potentially requiring a protection-deprotection sequence and adding to the step count.

Alternative Route 2: De Novo Pyridine Synthesis

A more convergent approach involves constructing the fully substituted pyridine ring from acyclic precursors. Methods such as the Bohlmann-Rahtz pyridine synthesis or multi-component reactions could potentially be adapted to generate the target molecule or a close precursor in a single step.

Conceptual Pathway for a De Novo Synthesis:

De_Novo_Synthesis Acyclic Precursors Acyclic Precursors Substituted Dihydropyridine Substituted Dihydropyridine Acyclic Precursors->Substituted Dihydropyridine  [4+2] Cycloaddition   This compound This compound Substituted Dihydropyridine->this compound  Oxidation/Aromatization  

Caption: Conceptual de novo synthesis of the target pyridinol.

While potentially more step-economical in the long run, developing a de novo synthesis for a specific polysubstituted pyridine often requires significant optimization of reaction conditions and may involve more complex starting materials. For instance, a hetero-Diels-Alder reaction between a substituted oxazole and a suitable dienophile could be envisioned, but the synthesis of the required precursors may be non-trivial.[2]

Performance Comparison of Synthetic Routes

FeatureBenchmark SynthesisAlternative Route 1Alternative Route 2 (De Novo)
Starting Materials Readily available 3-hydroxypyridineLess common 6-(hydroxymethyl)-3-pyridinolRequires synthesis of specific acyclic precursors
Number of Steps 32 (post starting material synthesis)1-2 (potentially)
Regioselectivity High and predictablePotentially challenging to controlCan be designed for high regioselectivity
Scalability Good, with established procedures for key stepsDependent on the scalability of starting material synthesisMay require significant process development for scale-up
Overall Yield Potentially high, based on reported yields for similar transformationsUnknown, dependent on starting material synthesisHighly variable, requires extensive optimization
Flexibility Allows for the synthesis of analogues by varying electrophilesLess flexible for diversification of the pyridine coreCan be adapted to produce a range of substituted pyridines

Conclusion and Future Outlook

The benchmark synthesis presented, a stepwise functionalization of 3-hydroxypyridine, represents a robust and logical approach for the preparation of this compound. It relies on well-precedented reactions and offers a high degree of control over the introduction of each substituent. While alternative routes, particularly de novo syntheses, hold promise for more convergent and potentially more efficient pathways, they often require more extensive initial research and development.

For researchers in the fast-paced environment of drug discovery, the benchmark synthesis provides a reliable and adaptable route to access this valuable building block. Future research may focus on the development of more efficient C-H functionalization methods that could further streamline the synthesis of such polysubstituted pyridinols, reducing the need for multi-step sequences and improving the overall sustainability of the process.

References

Safety Operating Guide

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of this compound (CAS No. 208519-37-3) is fundamental to its safe management.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard profile can be constructed by analyzing its structural components and data from analogous compounds.

The molecule is a substituted pyridinol containing both chlorine and iodine atoms. Halogenated organic compounds as a class are noted for their potential environmental persistence and toxicity to aquatic life.[2][3] The combustion of such materials can also produce highly toxic byproducts like hydrogen chloride, hydrogen iodide, and nitrogen oxides.[4]

Based on SDS data for structurally similar chemicals such as 2-chloropyridin-3-ol and other chlorinated/iodinated pyridines, the primary hazards are categorized as:

  • Acute Oral Toxicity: Likely harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust or aerosols.[4][6][7]

These classifications necessitate that this compound be managed as a hazardous chemical waste stream, in accordance with federal and local regulations.

PropertyDataSource
Chemical Name This compoundAmerigo Scientific[1]
CAS Number 208519-37-3Amerigo Scientific[1]
Molecular Formula C₆H₅ClINO₂Amerigo Scientific[1]
Molecular Weight 285.47 g/mol Amerigo Scientific[1]
Inferred Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if SwallowedFisher Scientific, MedchemExpress[5][6][8]

Regulatory Framework: Adherence to Safety Standards

The disposal of any laboratory chemical is governed by strict regulations. In the United States, the primary authorities are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[9][10][11] Your institution's CHP is the primary document you must follow; it will detail specific procedures for waste management, personal protective equipment (PPE), and emergency response.[11]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[12][13] Under RCRA, it is the generator's responsibility to correctly identify, label, and manage hazardous waste.[13][14]

Disposing of this compound down the drain is strictly prohibited.[15][16] Iodinated compounds can be particularly damaging to aquatic ecosystems, and halogenated solvents can interfere with the biological processes in wastewater treatment facilities.[2][15]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance. Each step is designed to minimize exposure and prevent environmental contamination.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE. This serves as your first and most critical line of defense.[17]

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.Protects against splashes and airborne dust, preventing serious eye irritation.[6]
Hand Protection Nitrile gloves (check manufacturer's breakthrough time).Prevents skin contact and irritation.[18]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[17]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[6]Minimizes the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[5]
Part B: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste can be safely treated by a licensed disposal facility.

  • Designate a Waste Container:

    • Use a dedicated, chemically compatible container, clearly labeled for "Halogenated Organic Waste." A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.

    • The container must be in good condition, free of cracks or leaks.

  • Segregate the Waste:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated, sealed, and clearly labeled solid waste container.

    • Liquid Waste: Collect all solutions containing this compound. Crucially, do not mix this waste stream with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes) or strong acids/bases. Mixing can complicate the final disposal process and may be prohibited by your institution's waste management provider.

  • Label the Waste Container:

    • All hazardous waste containers must be properly labeled at all times.[10] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • List all constituents by percentage, including solvents.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The date of accumulation start.

      • Your name and laboratory information.

  • Container Management:

    • Keep the waste container tightly closed when not actively adding waste.[19]

    • Store the container in a designated satellite accumulation area (SAA) within your lab, such as a secondary containment bin inside a ventilated cabinet.[19]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Part C: Arranging for Disposal
  • Follow Institutional Procedures: Consult your organization's Environmental Health & Safety (EHS) office for their specific procedures on waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately. This documentation is a legal requirement to track the waste from your lab to the final disposal facility.[14]

  • Transfer: Hand over the sealed, properly labeled container to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Preparedness: Spill Management

Accidents can happen, and a clear, rehearsed response plan is essential.[17]

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency line.

  • Isolate the Area: Prevent access to the spill area.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup information. For analogous compounds, the advice is consistent.[6]

  • Cleanup (for minor spills):

    • Ensure you are wearing the full PPE described in Part A.

    • For a solid spill , gently sweep or scoop the material into the designated solid halogenated waste container. Avoid creating dust.

    • For a liquid spill , absorb the solution with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Place all contaminated cleanup materials into the hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water, followed by a solvent rinse if appropriate), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and managing waste containing this compound.

G Waste Disposal Workflow: this compound cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation cluster_2 Step 3: Management & Disposal Start Waste Generated (Solid or Liquid) IsHazardous Is the waste hazardous? (Halogenated Pyridinol) Start->IsHazardous Segregate Segregate into Dedicated HALOGENATED WASTE Stream IsHazardous->Segregate Yes SolidWaste Solid Waste Container (Contaminated PPE, solid chemical) Segregate->SolidWaste If Solid LiquidWaste Liquid Waste Container (Solutions, solvents) Segregate->LiquidWaste If Liquid Label Label Container Correctly (Name, Hazards, Date) SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) Label->Store EHS_Pickup Request Pickup by EHS Store->EHS_Pickup End Disposal at Licensed TSDF EHS_Pickup->End

Caption: Waste segregation and management workflow for halogenated compounds.

References

Mastering the Safe Handling of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and application of novel compounds like 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol are routine. However, familiarity with complex chemistries must never breed complacency. A deep and intuitive understanding of a molecule's potential hazards, coupled with an unwavering commitment to safety, is the bedrock of successful and responsible research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of the scientist and the integrity of the research.

Hazard Assessment: Understanding the Adversary

Before any protective measures can be employed, a thorough understanding of the potential risks is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure as a halogenated pyridinol provides critical clues to its likely reactivity and biological effects. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight several key hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol.[1][2]

The presence of both chlorine and iodine substituents on the pyridine ring suggests that the compound may also pose long-term health risks with repeated exposure, a common characteristic of halogenated organic molecules. Therefore, a cautious and comprehensive approach to PPE is not just recommended; it is essential.

The Shield Wall: A Multi-Layered Approach to Personal Protection

Effective protection against chemical hazards is not about a single piece of equipment but a holistic system. For this compound, a multi-layered PPE strategy is crucial, addressing all potential routes of exposure.

Dermal Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. The selection of appropriate gloves and lab coats is therefore the first critical decision.

  • Gloves: Standard nitrile gloves are a common choice in many laboratories; however, for halogenated organic compounds, their resistance may be limited. For prolonged handling or in the event of a spill, a more robust glove material is advisable.

    • Recommended: Nitrile gloves for short-duration tasks. For extended use or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Lab Coat: A standard cotton lab coat provides a minimal barrier.

    • Recommended: A lab coat made of a chemical-resistant material, such as a polyester/cotton blend with a chemical-resistant finish, or a disposable coverall made of materials like Tyvek® for tasks with a higher risk of splashes.[3] Ensure the lab coat is fully buttoned with the sleeves rolled down.

Ocular Protection: Shielding the Windows to the Soul

The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses offer a baseline of protection, but for a compound classified as a serious eye irritant, more is required.

  • Recommended: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]

Respiratory Protection: Guarding the Gateway

Inhalation of airborne particles of this compound can lead to respiratory tract irritation.

  • Recommended: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the generation of airborne dust. If a fume hood is not available or if there is a risk of aerosol generation, a respirator is required. A half-mask respirator with cartridges rated for organic vapors and particulates (P100) is a suitable choice. For higher concentrations or in emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[3]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Usage Protocol cluster_disposal Disposal Prep Review SDS and Conduct Risk Assessment Select_Gloves Select Appropriate Gloves (Nitrile or Chemical-Resistant) Prep->Select_Gloves Select_Eye Select Eye Protection (Goggles +/- Face Shield) Prep->Select_Eye Select_Body Select Body Protection (Chemical-Resistant Lab Coat) Prep->Select_Body Select_Resp Assess Respiratory Hazard (Fume Hood or Respirator) Prep->Select_Resp Donning Don PPE in Correct Sequence (Coat -> Goggles -> Gloves) Select_Gloves->Donning Select_Eye->Donning Select_Body->Donning Handling Handle Chemical in Designated Area (e.g., Fume Hood) Select_Resp->Handling Donning->Handling Doffing Doff PPE Carefully to Avoid Contamination Handling->Doffing Waste Dispose of Contaminated PPE as Hazardous Waste Doffing->Waste

Caption: A workflow for the selection and use of Personal Protective Equipment.

Summary of Recommended Personal Protective Equipment

Protection Type Standard Use High-Risk Operations (e.g., large scale, potential for splash)
Hand Protection Nitrile glovesDouble-gloved with nitrile or chemical-resistant gloves (neoprene, butyl rubber)
Eye Protection Chemical splash gogglesChemical splash goggles and a full-face shield
Body Protection Chemical-resistant lab coatChemical-resistant coveralls (e.g., Tyvek®)
Respiratory Protection Work in a chemical fume hoodHalf-mask or full-face respirator with organic vapor/particulate cartridges

Operational and Disposal Plans: From Benchtop to Waste Stream

The responsibility for safety extends beyond the immediate handling of the chemical and includes its proper disposal.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit rated for hazardous chemicals nearby.

  • Donning PPE: Put on your lab coat, followed by your safety goggles. Finally, put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Conduct all manipulations of this compound inside a chemical fume hood. Use a spatula to handle the solid, and avoid any actions that could generate dust.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your PPE in the reverse order that you put it on, taking care not to touch the outer surfaces of contaminated items. Remove gloves first, followed by your lab coat and then your goggles. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: All waste containing this compound, including excess solid, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with this compound, ensuring their own safety and the integrity of their valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
Reactant of Route 2
2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.